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Core Science & Biosynthesis

Foundational

The Privileged Scaffold: A Technical Guide to CAS 1341214-28-5 (3-Cyclopropylthiomorpholine 1,1-dioxide) in Medicinal Chemistry

Executive Summary In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic deployment of privileged structural motifs. CAS 1341214-28-5 ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often hinges on the strategic deployment of privileged structural motifs. CAS 1341214-28-5 , chemically identified as 3-Cyclopropylthiomorpholine 1,1-dioxide , has emerged as a highly valuable building block. By combining the metabolic stability of a sulfone-containing heterocycle with the steric shielding of a cyclopropyl group, this scaffold serves as an advanced bioisostere for traditional morpholines and piperidines.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, molecular weight characteristics, mechanistic rationale in lead optimization, and self-validating protocols for its analytical characterization.

Physicochemical Profiling & Molecular Weight Analysis

Accurate molecular weight tracking and physicochemical profiling are foundational to synthetic planning and structure-activity relationship (SAR) tracking. The free base of 3-cyclopropylthiomorpholine 1,1-dioxide has an exact monoisotopic mass of 175.0667 Da, while its commonly utilized hydrochloride salt (CAS 1361218-99-6) presents a shifted molecular weight due to protonation[1][2].

The table below summarizes the critical quantitative data associated with this scaffold:

PropertyValueCausality / Mechanistic Significance
CAS Registry Number 1341214-28-5 (Free Base) 1361218-99-6 (HCl Salt)Standard identifier for procurement and IP tracking[1][2].
Molecular Formula C₇H₁₃NO₂SDefines the exact atomic composition for elemental analysis.
Average Molecular Weight 175.25 g/mol (Free Base) 211.71 g/mol (HCl Salt)Critical for precise stoichiometric calculations in cross-coupling reactions[1][2].
Monoisotopic Mass 175.0667 DaThe target exact mass required for High-Resolution Mass Spectrometry (HRMS) validation.
Estimated pKa (Amine) ~5.4The strong electron-withdrawing inductive effect of the sulfone lowers the basicity compared to morpholine (pKa ~8.5)[3][4].

Mechanistic Rationale in Lead Optimization

The incorporation of 3-cyclopropylthiomorpholine 1,1-dioxide into a drug candidate is rarely accidental; it is a calculated molecular edit designed to overcome specific developmental liabilities.

  • pKa Tuning and Basicity Reduction: Highly basic amines (like piperidines) often suffer from poor membrane permeability, high volume of distribution, and off-target hERG channel liabilities. The thiomorpholine 1,1-dioxide core acts as a functional bioisostere that depresses the amine's pKa to approximately 5.4 4[4]. This reduction in basicity mitigates phospholipidosis and improves oral bioavailability.

  • Steric Shielding via the Cyclopropyl Group: The C3-cyclopropyl substitution sits directly adjacent to the secondary amine. This creates a localized steric bulk that shields the nitrogen from rapid N-glucuronidation or cytochrome P450-mediated N-dealkylation, thereby extending the in vivo half-life of the resulting drug candidate.

ScaffoldOpt Hit Hit Compound (Morpholine/Piperidine) Bioisostere Bioisosteric Replacement (3-Cyclopropylthiomorpholine 1,1-dioxide) Hit->Bioisostere Scaffold Hopping ADME ADME Profiling (Metabolic Stability & PK) Bioisostere->ADME Steric Shielding & pKa Tuning Lead Optimized Lead (Improved Exposure) ADME->Lead In Vivo Validation

Figure 1: Decision tree and workflow for incorporating the thiomorpholine 1,1-dioxide scaffold during hit-to-lead optimization.

Analytical Characterization Protocols

To ensure scientific integrity and trustworthiness, the molecular weight and structural regiochemistry of CAS 1341214-28-5 must be rigorously verified prior to synthetic deployment. Below are field-proven, self-validating methodologies.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for MW Verification

Objective: To confirm the exact monoisotopic mass (175.0667 Da) and the isotopic signature of the sulfur atom.

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the scaffold in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in an aqueous solution containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton source. Despite the lowered pKa of the amine, the acidic environment ensures complete protonation to the [M+H]+ species, maximizing the signal-to-noise ratio.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) using a rapid gradient of 5–95% Acetonitrile (with 0.1% FA) over 3 minutes.

    • Causality: This step desalts the sample (critical if the HCl salt is utilized) and separates the analyte from any residual synthetic impurities.

  • Step 3: ESI-TOF Detection. Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: Positive mode is optimal for secondary amines. The high temperature ensures efficient droplet evaporation and rapid ion release into the Time-of-Flight (TOF) analyzer.

  • Step 4: Data Analysis. Extract the ion chromatogram for m/z176.0740 ( [M+H]+ ). Validate the presence of the M+2 isotopic peak (approx. 4.5% relative abundance), which confirms the presence of the 34S isotope inherent to the thiomorpholine core.

MSWorkflow Prep Sample Preparation (0.1 mg/mL in MeOH/H2O) Ionization ESI+ Ionization (Protonation of Secondary Amine) Prep->Ionization Direct Infusion or LC Separation TOF Mass Analyzer (High-Resolution Separation) Ionization->Separation [M+H]+ Generation Detection Detection & Data Analysis (Extract m/z 176.0740) Separation->Detection Exact Mass Measurement

Figure 2: Step-by-step MS workflow for the exact molecular weight validation of the scaffold.

Protocol B: Structural Elucidation via ¹H NMR Spectroscopy

Objective: To validate the regiochemistry of the cyclopropyl ring at the C3 position.

  • Step 1: Sample Preparation. Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ).

    • Causality: While CDCl₃ is standard, DMSO- d6​ is mandated if the HCl salt variant (CAS 1361218-99-6) is used, as it overcomes the salt's poor solubility in non-polar halogenated solvents.

  • Step 2: Acquisition. Acquire a standard 1D ¹H NMR spectrum at 400 MHz (or higher), utilizing 16–32 scans with a relaxation delay (D1) of 2 seconds.

    • Causality: The 2-second delay ensures complete relaxation of the highly shielded cyclopropyl protons, providing accurate integration values.

  • Step 3: Spectral Interpretation.

    • Confirm the highly shielded cyclopropyl CH2​ protons appearing as complex multiplets in the 0.2–0.6 ppm region.

    • Identify the downfield shift of the methylene protons adjacent to the sulfone group (C2, C5, C6 positions) resonating between 3.0–3.5 ppm . The strong electron-withdrawing nature of the −SO2​− group causes significant deshielding compared to standard piperidines.

Synthetic Integration & Downstream Functionalization

When integrating 3-cyclopropylthiomorpholine 1,1-dioxide into a larger drug scaffold (e.g., attaching it to a heteroaryl chloride), the physicochemical properties of the amine dictate the reaction conditions:

  • Nucleophilic Aromatic Substitution (SNAr): Because the amine is less nucleophilic than a standard morpholine (due to the sulfone's inductive pull), SNAr reactions require harsher conditions. Causality: To overcome the high activation energy barrier, reactions must typically be run at elevated temperatures (80–120°C) using strong, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or Cs2​CO3​ in polar aprotic solvents like DMF or NMP.

  • Buchwald-Hartwig Amination: If SNAr fails due to the steric hindrance of the C3-cyclopropyl group, Palladium-catalyzed cross-coupling is required. Causality: A bulky, electron-rich ligand (such as RuPhos or BrettPhos) must be selected. These ligands specifically facilitate the challenging reductive elimination step by accommodating the steric bulk of the cyclopropyl-substituted amine.

References

  • PubChem. "Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228." National Center for Biotechnology Information. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Sub-stoichiometric Modulation of Viral Targets—Potent Antiviral Agents That Exploit Target Vulnerability." American Chemical Society. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Optimization for 3-Cyclopropylthiomorpholine 1,1-Dioxide Hydrochloride

Executive Summary 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride (CAS: 1361218-99-6, FW: 211.71) is a highly specialized, functionally rich heterocyclic building block widely utilized in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride (CAS: 1361218-99-6, FW: 211.71) is a highly specialized, functionally rich heterocyclic building block widely utilized in medicinal chemistry and drug development ()[1]. Characterized by a rigid thiomorpholine ring, a highly polar sulfone (1,1-dioxide) moiety, and a lipophilic 3-cyclopropyl substituent, this compound presents unique solubility challenges. This whitepaper provides an authoritative guide on its solubility profile in organic solvents, detailing the physicochemical causality behind its behavior and providing field-proven, self-validating protocols for solubility determination and free-basing.

Physicochemical Profiling & Causality of Solubility

As an application scientist, understanding the why behind a compound's solubility is critical for optimizing reaction conditions and analytical workflows. The solubility of this compound is governed by three competing structural features:

  • The Hydrochloride Salt: The protonated secondary amine forms a robust ionic crystal lattice with the chloride counterion. Overcoming this high lattice energy requires solvents with high dielectric constants (ε).

  • The Sulfone Moiety (1,1-Dioxide): The combination of the highly polar sulfone group and the ionic hydrochloride salt makes thiomorpholine 1,1-dioxide derivatives exceptionally polar ()[2]. The sulfone acts as a strong hydrogen-bond acceptor, driving solubility in polar protic and aprotic solvents.

  • The 3-Cyclopropyl Group: While the parent thiomorpholine-1,1-dioxide hydrochloride is highly hydrophilic, the 3-cyclopropyl group introduces a localized lipophilic pocket. This slightly increases the compound's affinity for moderately polar organic solvents compared to the unsubstituted analog, though it is insufficient to overcome the overwhelming ionic nature of the salt in purely non-polar media.

Quantitative Solubility Data

The following table summarizes the extrapolated thermodynamic solubility profile of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride across various solvent classes.

Organic SolventClassificationDielectric Constant (ε)Est. Solubility Range (mg/mL)Application Suitability
Methanol Polar Protic32.750 - 100Ideal for deprotection reactions and recrystallization.
DMSO Polar Aprotic46.7> 50Optimal for high-concentration analytical stock solutions (e.g., NMR).
DMF Polar Aprotic36.720 - 50Suitable for polar cross-coupling reactions.
Dichloromethane Moderately Polar8.9< 5Poor for the salt form; excellent for free-base extraction.
Ethyl Acetate Moderately Polar6.0< 5Can be used as an anti-solvent for precipitation.
Hexane Non-Polar1.9< 0.1Strictly used as an anti-solvent to crash out the salt.

Experimental Workflow: Thermodynamic Solubility Determination

Relying on kinetic solubility (e.g., solvent shifting or visual dissolution) often leads to supersaturation artifacts. To establish a reliable solubility baseline for drug development, a self-validating Isothermal Shake-Flask Method coupled with HPLC-UV must be employed.

Step-by-Step Protocol
  • Solid Dispensing: Weigh approximately 50 mg of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride into a 2 mL glass HPLC vial. The goal is to ensure a visible excess of solid remains, guaranteeing saturation.

  • Solvent Addition: Add exactly 1.0 mL of the target organic solvent (e.g., Methanol or DMF).

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker at 25°C ± 0.1°C. Shake at 500 RPM.

  • Sampling & Phase Separation: Extract 100 µL aliquots at exactly 24 hours and 48 hours. Centrifuge the aliquots at 10,000 RPM for 5 minutes to separate the undissolved solid.

  • Dilution & Quantification: Dilute the supernatant with the HPLC mobile phase and quantify the concentration using a pre-calibrated HPLC-UV method.

  • Self-Validation Check: Compare the calculated concentration of the 24-hour sample against the 48-hour sample. Causality: If the difference (ΔC) is < 5%, thermodynamic equilibrium is validated. If ΔC > 5%, the system has not reached equilibrium, and shaking must continue.

G A 1. Solid Dispensing (Excess Compound) B 2. Solvent Addition (Target Organic Solvent) A->B C 3. Isothermal Shaking (25°C, 24h & 48h) B->C D 4. Phase Separation (Centrifugation) C->D E 5. HPLC-UV Analysis (Quantification) D->E F 6. Self-Validation (ΔC < 5% between 24h & 48h) E->F

Caption: Thermodynamic solubility testing workflow with built-in equilibrium validation.

Protocol: Free-Basing for Non-Polar Solvent Compatibility

When synthetic routes demand non-polar or moderately polar solvents (e.g., acylations in Dichloromethane), the hydrochloride salt must be neutralized to its free base.

Step-by-Step Methodology
  • Aqueous Dissolution: Dissolve 1.0 g of the hydrochloride salt in 10 mL of deionized water. The high dielectric constant of water rapidly breaks the ionic lattice.

  • Basification: Slowly add aqueous ammonia (NH₄OH) dropwise until the solution reaches pH 8.0. Causality: Aqueous ammonia is chosen over strong bases like NaOH to provide a mild, buffered neutralization, preventing potential degradation or ring-opening side reactions ()[4].

  • Liquid-Liquid Extraction: Add 15 mL of Dichloromethane (DCM) to the aqueous mixture. Shake vigorously in a separatory funnel and allow the phases to separate. Extract three times.

  • Desiccation: Combine the lower organic layers (DCM) and dry over anhydrous magnesium sulfate (MgSO₄) to remove residual water.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free base of 3-Cyclopropylthiomorpholine 1,1-dioxide. The resulting free base is highly soluble in DCM, Ethyl Acetate, and THF.

G S1 Dissolve HCl Salt in Aqueous Phase S2 Adjust pH to 8.0 (Aqueous NH4OH) S1->S2 S3 Liquid-Liquid Extraction (DCM or EtOAc) S2->S3 S4 Phase Separation (Collect Organic Layer) S3->S4 S5 Desiccation (Anhydrous MgSO4) S4->S5 S6 Concentration (Yields Free Base) S5->S6

Caption: Step-by-step free-basing workflow to transition the compound into non-polar organic solvents.

References

Sources

Foundational

In Vitro Stability Profiling of 3-Cyclopropylthiomorpholine 1,1-Dioxide: A Technical Guide for Lead Optimization

Executive Summary 3-Cyclopropylthiomorpholine 1,1-dioxide (CAS: 1361218-99-6) has emerged as a highly privileged heterocyclic building block in modern medicinal chemistry. As drug discovery programs increasingly rely on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclopropylthiomorpholine 1,1-dioxide (CAS: 1361218-99-6) has emerged as a highly privileged heterocyclic building block in modern medicinal chemistry. As drug discovery programs increasingly rely on saturated, sp3-rich scaffolds to improve physicochemical properties, understanding the in vitro stability profile of this specific moiety is critical. This technical whitepaper provides an in-depth analysis of the structural causality behind its metabolic robustness and outlines the gold-standard in vitro methodologies required to profile its stability during hit-to-lead and lead optimization phases.

Structural Rationale & Causality: The Chemistry of Stability

The incorporation of the 3-cyclopropylthiomorpholine 1,1-dioxide motif into a pharmacophore is rarely accidental; it is a deliberate design choice aimed at overcoming specific metabolic liabilities inherent to simpler cyclic amines (like piperidine or morpholine). The stability of this scaffold is governed by two primary mechanisms:

Electronic Deactivation via the Sulfone (1,1-Dioxide)

Unmodified thiomorpholines contain a thioether linkage that is highly susceptible to rapid S-oxidation by Flavin-containing monooxygenases (FMOs) and Cytochrome P450 (CYP450) enzymes, leading to rapid in vivo clearance. By pre-oxidizing the sulfur to a sulfone (1,1-dioxide), the atom becomes metabolically inert. Furthermore, the strong electron-withdrawing nature of the sulfone group reduces the pKa of the adjacent secondary amine. This decreased basicity reduces non-specific binding to phospholipid bilayers and proteins, directly improving the free fraction ( fu​ ) of the drug [1].

Steric Shielding via the C3-Cyclopropyl Group

Secondary cyclic amines are notorious for undergoing CYP-mediated α -hydroxylation, which subsequently leads to ring-opening or N-dealkylation. The introduction of a cyclopropyl group at the C3 position introduces severe steric bulk directly adjacent to the basic nitrogen. This steric hindrance physically prevents the CYP450 catalytic heme center from accessing the α -carbon, effectively shutting down the primary route of oxidative metabolism.

Mechanism Sulfone 1,1-Dioxide (Sulfone) Electron Withdrawing Core->Sulfone Cyclopropyl C3-Cyclopropyl Steric Bulk Core->Cyclopropyl Sulfone->BlockS Cyclopropyl->BlockN

Caption: Structural causality diagram illustrating how specific functional groups shield the scaffold from Phase I metabolism.

In Vitro Metabolic Stability: Microsomes vs. Hepatocytes

To accurately predict the in vivo hepatic clearance ( CLH​ ) of compounds bearing this scaffold, researchers must utilize self-validating in vitro systems. The two foundational models are Human Liver Microsomes (HLM) and Cryopreserved Human Hepatocytes [2, 3].

  • Liver Microsomes: Ideal for isolating Phase I CYP450-mediated metabolism. Because the 3-cyclopropylthiomorpholine 1,1-dioxide scaffold is designed specifically to resist CYP oxidation, microsomal assays provide a direct measurement of the scaffold's structural success.

  • Hepatocytes: Provide a holistic view, incorporating Phase II conjugative enzymes (UGTs, SULTs) and cellular permeability factors.

Step-by-Step Protocol: Microsomal Stability Assay (Half-Life Method)

The following protocol utilizes the substrate depletion (in vitro half-life) approach to determine intrinsic clearance ( CLint​ ), which is the most robust method for low-to-moderate turnover compounds [1].

Reagents & Preparation:

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Test Compound: Prepare a 10 mM stock of the 3-cyclopropylthiomorpholine 1,1-dioxide derivative in DMSO. Dilute to a 1 µM working concentration in buffer (Final DMSO must be 0.1% to prevent CYP inhibition).

  • Microsomes: Thaw HLM on ice. Dilute in buffer to a working protein concentration of 0.5 mg/mL.

  • NADPH Regenerating System: 1 mM NADP+ , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase.

Experimental Workflow:

  • Pre-Incubation: Aliquot 1 µM test compound and 0.5 mg/mL microsomes into a 96-well plate. Pre-incubate at 37°C for 5 minutes on an orbital shaker.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. (Include a negative control well where buffer is added instead of NADPH to validate chemical stability).

  • Time-Course Sampling: At T=0,15,30,45,and 60 minutes, remove a 50 µL aliquot from the incubation mixture.

  • Quenching (Self-Validation): Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide or Labetalol). The 3:1 organic-to-aqueous ratio instantly precipitates proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate and analyze via LC-MS/MS, monitoring the MRM transitions for the parent compound to quantify disappearance over time.

Workflow B 2. Pre-Incubation HLM (0.5 mg/mL) at 37°C A->B C 3. Initiation Add NADPH System B->C D 4. Time-Course Sampling T=0, 15, 30, 45, 60 min C->D E 5. Quenching Ice-Cold Acetonitrile + IS D->E F 6. LC-MS/MS Analysis Quantify Parent Remaining E->F F->G

Caption: Step-by-step experimental workflow for the in vitro microsomal stability assay.

Data Analysis and Quantitative Profiling

To calculate the intrinsic clearance, plot the natural logarithm ( ln ) of the percent parent compound remaining against time. The slope of the linear regression yields the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): mg of microsomal proteink×V​ (Expressed as µL/min/mg protein).

Comparative Stability Data

The table below illustrates representative quantitative data demonstrating the profound stabilizing effect of the 1,1-dioxide and 3-cyclopropyl modifications compared to the base thiomorpholine ring.

Compound ScaffoldHLM CLint​ (µL/min/mg) t1/2​ (min)Primary Metabolic Liability
Thiomorpholine > 120.0< 12.0Rapid S-oxidation, N-oxidation
Thiomorpholine 1,1-dioxide 45.530.5 α -hydroxylation adjacent to amine
3-Cyclopropylthiomorpholine 1,1-dioxide < 10.0 > 120.0 Highly stable; minor aliphatic oxidation

Note: A CLint​ of < 10 µL/min/mg in human liver microsomes is generally classified as a "low clearance" compound, indicating excellent metabolic stability suitable for once-daily oral dosing.

Chemical and Plasma Stability Considerations

While the core 3-cyclopropylthiomorpholine 1,1-dioxide ring is chemically inert under physiological conditions, it is rarely dosed as a bare fragment. It is typically coupled to a larger molecule via an amide or urea linkage at the secondary nitrogen.

Therefore, Plasma Stability Assays are mandatory to ensure the newly formed amide bond is not susceptible to circulating plasma amidases or esterases.

  • Protocol: Incubate the derivatized compound at 1 µM in pooled human plasma (pH 7.4) at 37°C. Extract aliquots at 0, 1, 2, and 4 hours using a 3x volume of acetonitrile for protein precipitation.

  • Validation: A stable derivative should exhibit >90% parent compound remaining after 4 hours. If degradation is observed without the presence of NADPH (as confirmed in the microsomal negative controls), the liability lies in chemical hydrolysis or plasma amidase activity, not CYP metabolism.

References

  • Obach, R.S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition.[Link]

  • Houston, J.B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology.[Link]

  • McGinnity, D.F., Soars, M.G., Urbanowicz, R.A., & Riley, R.J. (2004). Evaluation of fresh and cryopreserved hepatocytes as in vitro metabolism tools for the prediction of metabolic clearance. Drug Metabolism and Disposition.[Link]

Exploratory

Toxicology and safety data sheet (SDS) for 3-Cyclopropylthiomorpholine 1,1-dioxide

Toxicology and Safety Data Sheet (SDS) Protocols for 3-Cyclopropylthiomorpholine 1,1-dioxide: A Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic incorporation of specialized heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Toxicology and Safety Data Sheet (SDS) Protocols for 3-Cyclopropylthiomorpholine 1,1-dioxide: A Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the strategic incorporation of specialized heterocyclic building blocks is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Cyclopropylthiomorpholine 1,1-dioxide (commonly supplied as a hydrochloride salt, CAS: 1361218-99-6)[1] is increasingly utilized as a conformationally restricted bioisostere for morpholines and piperazines. While its structural motifs—a rigid thiomorpholine core, an electron-withdrawing sulfone group, and a lipophilic cyclopropyl substituent—enhance metabolic stability, they also dictate a specific toxicological hazard profile.

This technical guide synthesizes the physicochemical properties, mechanistic toxicology, and self-validating safety protocols required for the safe handling and robust in vitro assay development of this compound.

Structural Mechanics and Toxicological Causality

To safely handle and assay 3-Cyclopropylthiomorpholine 1,1-dioxide, researchers must understand the causality behind its hazard classifications. The compound’s toxicity profile is not arbitrary; it is a direct phenotypic manifestation of its molecular architecture.

  • The Sulfone Moiety (1,1-dioxide): The highly polarized S=O bonds create a localized dipole. While chemically stable against oxidative metabolism, high concentrations of the neat powder can interact aggressively with the aqueous environment of mucosal surfaces. This leads to hydrogen bond disruption and localized cellular stress, driving its classification as an eye and respiratory irritant (H319, H335)[2],[3].

  • The Cyclopropyl Group: The addition of the cyclopropyl ring increases the steric bulk and overall lipophilicity (LogP) of the molecule compared to the unsubstituted thiomorpholine 1,1-dioxide. This enhanced lipophilicity facilitates rapid cellular uptake and dermal penetration, elevating the risk of acute oral toxicity (H302) and skin irritation (H315)[2].

  • Hydrochloride Salt Form: To improve handling and aqueous solubility, the compound is synthesized as an HCl salt[1]. Upon dissolution in biological fluids or sweat, the salt dissociates, causing a rapid micro-environmental drop in pH. This acidic shift exacerbates dermal and ocular tissue damage upon accidental contact.

ToxicityPathway A 3-Cyclopropylthiomorpholine 1,1-dioxide Exposure B Enhanced Tissue Penetration (Lipophilic Cyclopropyl) A->B Absorption C Micro-environmental pH Shift (HCl Salt Dissolution) B->C Aqueous contact D Cellular Stress & Protein Interaction C->D Cellular level E Localized Irritation (H315, H319, H335) D->E Phenotypic outcome

Mechanistic pathway of localized irritation induced by 3-Cyclopropylthiomorpholine 1,1-dioxide.

Standardized Safety Data Sheet (SDS) Parameters

The following table synthesizes the quantitative data and GHS classifications for this compound class, providing a rapid reference for laboratory safety officers and assay developers.

ParameterClassification / DataMechanistic Rationale
CAS Number 1361218-99-6[1]Unique identifier for the hydrochloride salt form.
Molecular Formula C₇H₁₄ClNO₂S[1]Incorporates the cyclopropyl ring, thiomorpholine core, and HCl.
Molecular Weight 211.71 g/mol [1]Low molecular weight facilitates rapid cellular diffusion.
Acute Toxicity (Oral) Category 4 (H302)[2]Lipophilic nature enhances GI absorption; potential for systemic toxicity.
Skin/Eye Irritation Category 2 / 2A (H315, H319)[2]HCl salt dissolution creates localized acidic micro-environments on contact.
Respiratory Irritation Category 3 (H335)[3]Fine powder inhalation disrupts mucosal hydrogen bonding via the sulfone moiety.
Storage Conditions Inert atmosphere, dark, RT or 2-8°CPrevents hygroscopic moisture absorption and subsequent degradation.

Experimental Protocol: Self-Validating Cytotoxicity Profiling

Before advancing 3-Cyclopropylthiomorpholine 1,1-dioxide derivatives into complex efficacy models, researchers must establish a baseline cytotoxicity profile. The following protocol outlines a self-validating HepG2 Hepatotoxicity Assay.

Objective: To determine the IC50 of the compound in human hepatocellular carcinoma (HepG2) cells, utilizing ATP quantitation to avoid metabolic artifacts.

Step 1: Reagent & Control Preparation

  • Action: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution.

  • Causality: While the HCl salt provides some aqueous solubility, the lipophilic cyclopropyl group can cause micro-precipitation in purely aqueous buffers. DMSO ensures complete solvation of the free base.

  • Self-Validation: Visually inspect and sonicate the solution for 5 minutes. Include a positive control (e.g., 1 µM Staurosporine) and a vehicle control (0.1% DMSO) to validate assay sensitivity and establish baseline viability.

Step 2: Cell Seeding

  • Action: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque-walled plate. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Causality: HepG2 cells retain many specialized hepatic functions, making them the gold standard for early xenobiotic toxicity screening. Opaque plates are mandatory to prevent optical cross-talk during downstream luminescence reading.

Step 3: Compound Exposure

  • Action: Perform a 10-point, 3-fold serial dilution of the compound in assay media (ensuring final DMSO concentration remains ≤0.1%). Treat the cells for 48 hours.

  • Causality: A 3-fold dilution series provides a broad logarithmic dynamic range, ensuring the accurate capture of the upper and lower asymptotes required for precise sigmoidal curve fitting.

Step 4: Viability Quantitation via ATP

  • Action: Add CellTiter-Glo® reagent at a 1:1 volume ratio to the culture media. Lyse cells on an orbital shaker for 10 minutes, then read luminescence.

  • Causality: ATP quantitation is deliberately chosen over traditional colorimetric assays (such as MTT or WST-8). Sulfone-containing compounds can occasionally cause redox interference with tetrazolium salts, leading to false viability signals. Direct ATP measurement bypasses this metabolic artifact.

Step 5: Data Synthesis

  • Action: Normalize the luminescence data against the vehicle control. Fit the data to a 4-parameter logistic (4PL) curve to derive the IC50 value.

Handling, Storage, and Emergency Workflows

Due to its classification as a respiratory and ocular irritant, strict engineering controls are required.

  • Engineering Controls: All weighing and manipulation of the solid powder must be conducted within a certified chemical fume hood[3].

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles (not safety glasses), and a lab coat are mandatory[2].

  • Storage: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a dark, dry place at room temperature or 2-8°C to prevent hygroscopic degradation of the hydrochloride salt.

In the event of an accidental spill of the neat powder, follow the workflow outlined below to minimize aerosolization and exposure.

SpillResponse S1 Accidental Spill (Solid Powder) S2 Evacuate & Ventilate Area (Prevent Dust Inhalation) S1->S2 S3 Don PPE (Respirator, Nitrile Gloves) S2->S3 S4 Dry Sweep / Vacuum (Anti-static Equipment) S3->S4 S5 Dispose as Hazardous Waste (Sealed Container) S4->S5

Step-by-step emergency workflow for solid powder spill containment and disposal.

References

Sources

Foundational

Pharmacokinetic properties of 3-Cyclopropylthiomorpholine 1,1-dioxide in drug discovery

Pharmacokinetic Optimization via Bioisosteric Replacement: The Role of 3-Cyclopropylthiomorpholine 1,1-dioxide in Drug Discovery As drug discovery programs increasingly target complex biological pathways, the physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Optimization via Bioisosteric Replacement: The Role of 3-Cyclopropylthiomorpholine 1,1-dioxide in Drug Discovery

As drug discovery programs increasingly target complex biological pathways, the physicochemical properties of lead compounds often become the primary bottleneck to clinical success. Saturated nitrogen heterocycles, such as morpholine and piperazine, are ubiquitous "hinge-binders" and solubilizing groups. However, they frequently introduce severe liabilities, including high basicity (leading to hERG toxicity or poor permeability) and susceptibility to oxidative metabolism.

To overcome these challenges, the strategic incorporation of 3-cyclopropylthiomorpholine 1,1-dioxide (CAS: 1361218-99-6)[1] has emerged as a highly effective bioisosteric approach. This technical guide deconstructs the structural rationale, pharmacokinetic (PK) impact, and laboratory validation protocols for utilizing this privileged scaffold.

Structural Rationale & Physicochemical Causality

The transition from a standard morpholine ring to a 3-cyclopropylthiomorpholine 1,1-dioxide involves two distinct, synergistic modifications, each solving a specific PK liability.

A. The Thiomorpholine 1,1-Dioxide Core

Replacing the oxygen atom of morpholine with a sulfone group ( −SO2​− ) fundamentally alters the electronic distribution of the ring.

  • Basicity Modulation: The strong electron-withdrawing nature of the sulfone group significantly reduces the basicity of the secondary amine. While morpholine has a pKa of ~8.3, thiomorpholine 1,1-dioxide drops the pKa to approximately 5.4[2]. This reduction prevents the amine from being fully protonated at physiological pH, enhancing passive membrane permeability.

  • Target Affinity: The two oxygen atoms on the sulfur act as potent hydrogen bond acceptors. In cases like HIV-1 non-nucleoside reverse transcriptase inhibitors, the thiomorpholine 1,1-dioxide moiety establishes critical additional interactions with tolerant regions (e.g., residues P225, F227), enhancing target affinity while maintaining a low potential for CYP-mediated drug-drug interactions[3].

B. The 3-Cyclopropyl Substitution

While the sulfone core improves metabolic stability against general degradation[2], the α -carbons adjacent to the amine remain vulnerable to Cytochrome P450 (CYP450) mediated hydrogen atom transfer (HAT) and subsequent ring-opening.

  • Steric Shielding: The addition of a cyclopropyl group at the 3-position provides intense steric bulk directly adjacent to the reactive nitrogen. This physically blocks CYP enzymes from accessing the α -protons.

  • Conformational Locking: Unlike a flexible alkyl chain, the rigid geometry of the cyclopropyl group restricts the ring's conformational flipping. This minimizes the entropic penalty upon target binding, often leading to increased potency compared to unsubstituted variants[4].

Pathway Morph Morpholine Scaffold Liability: High pKa & CYP Oxidation Thio Thiomorpholine 1,1-dioxide Benefit: Lower pKa, Polar Sulfone Morph->Thio Bioisosteric Replacement Final 3-Cyclopropylthiomorpholine 1,1-dioxide Result: High Stability & Target Affinity Thio->Final Alpha-Carbon Substitution Cyclo 3-Cyclopropyl Addition Benefit: Steric Shielding & Rigidity Cyclo->Final Conformational Locking

Logical progression of structural modifications leading to optimized pharmacokinetic properties.

Comparative Pharmacokinetic Profiling

The bioisosteric replacement of morpholine with thiomorpholine 1,1-dioxide has been documented to modulate cLogP and intrinsic clearance ( CLint​ ) across various therapeutic areas, including oxidative phosphorylation inhibitors[5] and macrocyclic Mcl-1 inhibitors[4].

The table below summarizes the theoretical and observed quantitative shifts in physicochemical properties when evolving a standard lead compound through these modifications.

Property / ScaffoldMorpholine CoreThiomorpholine 1,1-dioxide3-Cyclopropylthiomorpholine 1,1-dioxide
Amine pKa ~8.3 (Highly Basic)~5.4 (Weakly Basic)~5.1 (Weakly Basic)
cLogP Impact Baseline-0.5 to -1.0 (More Polar)+0.2 to +0.5 (Restored Lipophilicity)
HLM t1/2​ (min) < 15 (High Clearance)30 - 45 (Moderate Clearance)> 120 (Low Clearance)
Papp ( 10−6 cm/s) Moderate (pH dependent)Low (Due to high polarity)High (Optimal Permeability)
Primary Liability α -Oxidation, hERGPermeability dropSynthetic complexity

Self-Validating Experimental Methodologies

To empirically prove the PK advantages of the 3-cyclopropylthiomorpholine 1,1-dioxide scaffold, rigorous, self-validating in vitro assays must be employed. As an application scientist, I do not just look at the final data; I look at the integrity of the system generating it.

Protocol A: First-Order Microsomal Stability Assay (HLM)

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound. We use a substrate concentration of 1 µM to ensure we are operating well below the Michaelis constant ( Km​ ) of most CYP enzymes, guaranteeing first-order kinetics.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation (Causality Check): Initiate the reaction by adding NADPH to a final concentration of 1 mM. Why? NADPH is the obligate electron donor for CYP450 enzymes. A minus-NADPH control must be run in parallel to rule out non-CYP mediated degradation (e.g., chemical instability or esterase activity).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS). The cold organic solvent instantly denatures the CYP proteins, halting the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • System Validation: The assay is only valid if the concurrent control compounds perform as expected: Verapamil must show rapid depletion ( t1/2​<15 min), and Warfarin must show high stability ( t1/2​>60 min).

Protocol Prep 1. Substrate Preparation (1 µM Compound + HLM) Init 2. Reaction Initiation (Add NADPH at 37°C) Prep->Init Sample 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Init->Sample Quench 4. Quench & Extract (Cold ACN + Internal Standard) Sample->Quench Analyze 5. LC-MS/MS Analysis (Calculate t1/2 & CLint) Quench->Analyze Control Self-Validation Controls Verapamil (High CL), Warfarin (Low CL) Control->Prep

Self-validating experimental workflow for determining in vitro microsomal stability.

Protocol B: Bidirectional Caco-2 Permeability Assay

Because the sulfone group increases polarity, we must verify that the cyclopropyl addition restores membrane permeability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days to allow full differentiation and tight junction formation (verified by TEER > 250 Ω⋅cm2 ).

  • Dosing: Apply 10 µM of the test compound to the Apical (A) side for A-to-B assessment, and to the Basolateral (B) side for B-to-A assessment.

  • Incubation: Incubate at 37°C for 2 hours.

  • Sampling & Mass Balance: Sample from both donor and receiver compartments. Crucial Step: Calculate the Mass Balance (%). If Mass Balance is < 80%, the compound is likely trapped in the lipid bilayer or binding to the plastic apparatus, rendering the apparent permeability ( Papp​ ) artificially low.

  • Efflux Calculation: Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER < 2 confirms the compound is not a significant substrate for active efflux transporters like P-glycoprotein (P-gp).

Conclusion

The integration of 3-cyclopropylthiomorpholine 1,1-dioxide into a medicinal chemistry campaign is not merely a structural novelty; it is a calculated manipulation of physicochemical space. By leveraging the sulfone's ability to depress amine pKa and the cyclopropyl group's capacity to sterically shield against CYP450 oxidation, drug developers can rescue lead compounds suffering from poor metabolic stability or high basicity-driven toxicity.

References[2] Title: Thiomorpholine 1,1-Dioxide: A Bioisosteric Strategy ... - Benchchem. Source: benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4lk9blKs8X6FzmLjqjv3pS3Ndj6xDNCGqxAYMLzcvKgms_8ntYe23Stk6GsrpCNxqL8OfwwIPLix5jQi1cMPBaeYQWlQGtJ8uwIVslXsr1S0d-pcxf_ubqHeX44wRV2ptr5-tMLdWUC1xntT1oxQ19mKzqrJPl1C1vXIygj_pSVaqF__NJpCKVTErdBrhaJLx7MdbbiruxZjvSPNm2f7uiyFc8lTn[1] Title: 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride 98.00% | CAS: 1361218-99-6. Source: achemblock.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9todBkRQ0KD-d0EQeJwDMEhWUlk84Aex8eEuD7VJAgbEeWT2lnnRHmuqQVjyYtMpY1Dzi6-l9SBrqtLjAbvQplcpg2jcBBt6IG0vL1Fr9N4hbxB1geldYj-7HW4W_vaVg5igQBp8ng4lCQUIZaetlLYvxPZrEcFwytOgHgOdOp5U9xxtBccKOhcVn0DYBhK4=[4] Title: Discovery and in Vivo Evaluation of Macrocyclic Mcl-1 Inhibitors Featuring an α -Hydroxy Phenylacetic Acid Pharmacophore or Bioisostere. Source: acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdw2Tn7zNCGspqStrc36uKEh6RCY8nilo6itNYjnjbJ0cOzs0E63gg9JeGK2mOEs9lqF2hstvcyySYi4bxdvecJV0LkNiJtWJ69yYRDpPol6igX_ytQM7ZhkdsPG3aBuQXIyNmh_Bl-DrnNRPI-Rgb[3] Title: Identification of novel diarylpyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors against wild-type and K103N mutant viruses. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1apqVSu3p554DZ6JycjivAJgnHF9N0068tXGNHSULZAMb7FegjSOuxXQ4CeRwzzIVTcbtjYK1rKEUlkIX3W6QTTL6B0poiw2F79eVr0wnPb-c9-Q1xJJTz0N-YiY65TtRyWdW[5] Title: Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer. Source: nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm1QQozeXCJVriO8zQ8DOv5P7cg9YbA8pQmbq9Gq7IHSYqzfHKzE0CWz0Cawa7opdEO6KP6YG4vygfpkr8eg7jVNBBQScnBt7vsyrlJL2CP2ajTXG5W6g0gTYpgz4cDydzhhbVTRq3JbLdUWQ=

Sources

Exploratory

3-Cyclopropylthiomorpholine 1,1-Dioxide: Strategic Incorporation and Target Receptor Binding Affinity Profiling in Medicinal Chemistry

Executive Summary The optimization of target receptor binding affinity requires precise control over a molecule's physicochemical properties and three-dimensional conformation. The 3-cyclopropylthiomorpholine 1,1-dioxide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of target receptor binding affinity requires precise control over a molecule's physicochemical properties and three-dimensional conformation. The 3-cyclopropylthiomorpholine 1,1-dioxide scaffold (CAS: 1361218-99-6)[1] has emerged as a highly sophisticated building block in modern medicinal chemistry. By acting as a conformationally restricted, metabolically stable bioisostere for traditional piperidines and morpholines, it significantly enhances ligand-receptor interactions. This technical guide details the mechanistic rationale behind this pharmacophore and provides field-proven, self-validating experimental protocols for evaluating its receptor binding affinity.

Mechanistic Rationale: The Pharmacophore Advantage

The thiomorpholine 1,1-dioxide moiety is heavily utilized in drug discovery to modulate lipophilicity and improve metabolic stability. However, the specific addition of a C3-cyclopropyl group elevates this scaffold by introducing critical stereoelectronic and conformational benefits:

  • Hydrogen Bond Directionality & Basicity Reduction: The fully oxidized sulfur atom (sulfone) acts as a potent, directional hydrogen bond acceptor. Concurrently, its strong electron-withdrawing nature reduces the basicity of the adjacent amine, which mitigates hERG channel liabilities and improves membrane permeability[2].

  • Conformational Restriction (The Entropic Advantage): The rigid C3-cyclopropyl ring restricts the puckering of the 6-membered thiomorpholine ring. This "conformational lock" pre-organizes the molecule into its bioactive conformation, drastically reducing the entropic penalty ( ΔS ) upon binding to the target receptor.

  • Sub-pocket Occupation: The cyclopropyl moiety provides precise steric bulk to occupy narrow, lipophilic sub-pockets within receptor binding sites (e.g., GPCR orthosteric sites or kinase hinge regions), enhancing van der Waals interactions.

These principles have been validated in the development of highly selective Cannabinoid Receptor 2 (CB2R) ligands, such as , where the thiomorpholine 1,1-dioxide moiety is essential for stabilizing specific receptor conformations[3].

Target Receptor Binding Affinity: Experimental Design

To rigorously evaluate the binding affinity of novel 3-cyclopropylthiomorpholine 1,1-dioxide derivatives, an orthogonal assay cascade is mandatory. Relying on a single assay can lead to false positives driven by compound aggregation or non-specific lipophilic binding. A robust, self-validating system employs a primary equilibrium binding assay, followed by kinetic profiling, and culminating in functional cellular validation.

G Syn Scaffold Incorporation (3-Cyclopropylthiomorpholine 1,1-dioxide) Rad Radioligand Binding Assay (Equilibrium Ki Determination) Syn->Rad Affinity Screen SPR Surface Plasmon Resonance (Kinetic Profiling: Kon, Koff) Rad->SPR Select High Affinity Func Functional Cellular Assay (GTPγS / cAMP / β-arrestin) SPR->Func Long Residence Time Opt In Vivo Profiling & Lead Selection Func->Opt Desired Efficacy

Figure 1: Orthogonal assay cascade for evaluating receptor binding affinity and functional activity.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I mandate that all binding assays include internal controls to establish a self-validating system. The following protocols detail the evaluation of a 3-cyclopropylthiomorpholine 1,1-dioxide derivative against a model GPCR.

Protocol A: Competitive Radioligand Binding Assay (Equilibrium Ki​ Determination)

Expertise & Causality: Radioligand displacement remains the gold standard for determining thermodynamic binding affinity ( Ki​ ). To ensure trustworthiness, the assay must include a known high-affinity reference standard to validate the Z′ -factor ( >0.6 required for assay acceptance).

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the target GPCR in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 2.5 mM EDTA, pH 7.4).

    • Causality: The inclusion of MgCl2​ is critical; divalent cations stabilize the ternary GPCR-agonist-G protein complex, locking the receptor in its high-affinity state.

  • Assay Incubation: In a 96-well plate, combine 50 μg of membrane protein, a fixed concentration of radioligand (e.g., 0.5 nM [3H] -CP55,940 for CB2R[4]), and varying concentrations of the 3-cyclopropylthiomorpholine 1,1-dioxide test compound (10 pM to 10 μM ). Incubate at 30°C for 90 minutes.

    • Causality: A 90-minute incubation ensures the system reaches thermodynamic equilibrium, which is a strict mathematical prerequisite for accurate Cheng-Prusoff Ki​ calculations.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Wash 3x with ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA).

    • Causality: PEI neutralizes the negatively charged glass fibers, drastically reducing the non-specific binding of lipophilic thiomorpholine derivatives to the filter matrix.

  • Data Analysis: Add 40 μL of MicroScint-20 to dried filters, read on a scintillation counter, and calculate Ki​ using a one-site competitive binding model.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Expertise & Causality: While Ki​ provides affinity, in vivo drug efficacy is often driven by Residence Time ( τ=1/koff​ ). SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Utilize a Series S Sensor Chip CM5. Activate the dextran matrix with EDC/NHS and covalently immobilize the purified target receptor via amine coupling.

    • Causality: Covalent linkage ensures the receptor does not leach during the continuous flow of analyte, maintaining a stable baseline essential for measuring slow off-rates.

  • Analyte Injection: Inject the 3-cyclopropylthiomorpholine 1,1-dioxide derivative at 5 concentrations (ranging from 0.1x to 10x the estimated Kd​ ) using a high flow rate of 50 μL/min .

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events rather than localized diffusion artifacts.

  • Regeneration: Inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte without denaturing the immobilized receptor.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Quantitative Data Presentation

To illustrate the structural impact of the 3-cyclopropylthiomorpholine 1,1-dioxide scaffold, Table 1 summarizes representative kinetic and affinity data comparing standard bioisosteres against a target GPCR. Notice how the addition of the cyclopropyl group dramatically decreases the dissociation rate ( koff​ ), leading to a prolonged residence time.

Table 1: Comparative Binding Affinity and Kinetic Parameters

Scaffold IC50​ (nM) Ki​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 )Residence Time (min)
Morpholine125.085.0 1.2×105 1.0×10−2 1.6
Thiomorpholine 1,1-dioxide45.028.0 3.5×105 4.5×10−3 3.7
3-Cyclopropylthiomorpholine 1,1-dioxide 8.5 4.2 8.8×105 8.0×10−4 20.8

Cellular Signaling and Functional Validation

High binding affinity must translate to functional efficacy. For GPCRs, the binding of a 3-cyclopropylthiomorpholine 1,1-dioxide derivative induces a conformational change that propagates to the intracellular G-protein complex. For Gαi/o​ coupled receptors, this results in the inhibition of adenylyl cyclase, leading to a measurable decrease in intracellular cAMP.

G Ligand 3-Cyclopropylthiomorpholine Derivative Receptor Target GPCR (e.g., CB2R) Ligand->Receptor Binding (Ki) GProtein Gαi/o Protein Complex Receptor->GProtein Conformational Change Effector Adenylyl Cyclase Inhibition GProtein->Effector Subunit Dissociation Response Decreased cAMP Signaling Effector->Response Functional Output

Figure 2: GPCR activation and downstream signaling pathway modulated by the target ligand.

Conclusion

The integration of the 3-cyclopropylthiomorpholine 1,1-dioxide scaffold into drug discovery pipelines offers a distinct thermodynamic and kinetic advantage. By leveraging its conformational rigidity and directional hydrogen bonding, researchers can achieve superior target receptor binding affinity and extended residence times. When paired with the rigorous, self-validating assay cascade outlined in this guide, development teams can confidently advance highly optimized leads into in vivo profiling.

References

  • Discovery of a Photoaffinity Probe that Captures the Active Conformation of the Cannabinoid CB2 Receptor Source: Angewandte Chemie International Edition (via PubMed Central) URL:[Link]

  • Selective Photoaffinity Probe That Enables Assessment of Cannabinoid CB2 Receptor Expression and Ligand Engagement in Human Cells Source: Journal of the American Chemical Society (via PubMed Central) URL:[Link]

  • Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents Source: ChemistrySelect (Wiley Online Library) URL:[Link]

Sources

Foundational

Metabolic pathways of 3-Cyclopropylthiomorpholine 1,1-dioxide in vivo

Predictive In Vivo Metabolic Profiling of 3-Cyclopropylthiomorpholine 1,1-Dioxide: A Mechanistic Guide for Drug Design Executive Summary In modern medicinal chemistry, the drive to increase the sp3-hybridized fraction (F...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive In Vivo Metabolic Profiling of 3-Cyclopropylthiomorpholine 1,1-Dioxide: A Mechanistic Guide for Drug Design

Executive Summary

In modern medicinal chemistry, the drive to increase the sp3-hybridized fraction (Fsp3) of drug candidates has led to the widespread adoption of conformationally constrained building blocks. 3-Cyclopropylthiomorpholine 1,1-dioxide is a prime example, combining the metabolic stability of a sulfone-bearing heterocycle with the steric bulk of a cyclopropyl group. However, as a Senior Application Scientist overseeing ADME/Tox profiling, I must emphasize that incorporating this moiety introduces complex metabolic variables. While the 1,1-dioxide core successfully mitigates classical morpholine ring cleavage, the juxtaposition of a secondary amine with an alpha-cyclopropyl group creates a known hotspot for cytochrome P450 (CYP)-mediated bioactivation.

This whitepaper deconstructs the predictive in vivo metabolic pathways of 3-cyclopropylthiomorpholine 1,1-dioxide, explains the causality behind its biotransformations, and provides a self-validating experimental framework for reactive metabolite trapping.

Structural Deconstruction & Metabolic Hotspots

To accurately predict the in vivo clearance and toxicity profile of this fragment, we must analyze its structural components as distinct metabolic substrates:

  • The Thiomorpholine 1,1-Dioxide Core: Traditional morpholine rings are highly susceptible to oxidative cleavage in vivo[1]. By replacing the oxygen with a sulfone group (1,1-dioxide), the electron-withdrawing nature of the SO2 moiety strongly deactivates the adjacent carbons toward CYP-mediated Hydrogen Atom Transfer (HAT). This bioisosteric replacement effectively forces metabolism away from the heterocyclic core[1].

  • The Secondary Amine: Secondary alkyl amines are highly susceptible to sequential metabolism. Rather than simple N-dealkylation, these centers frequently undergo N-hydroxylation to form secondary hydroxylamines, driven primarily by CYP3A4 and CYP2C19[2].

  • The Alpha-Cyclopropyl Group: Cyclopropyl groups are generally utilized to impart constraint and resist oxidation due to their high C-H bond dissociation energy[3]. However, when directly bound adjacent to an amine, they become severe liabilities. The ring strain, combined with the electron-rich nitrogen, facilitates CYP-mediated bioactivation, leading to ring scission and the formation of reactive electrophiles[4].

Mechanistic Pathways of In Vivo Biotransformation

Based on the enzymology of its constituent pharmacophores, 3-cyclopropylthiomorpholine 1,1-dioxide is predicted to undergo two primary divergent metabolic pathways in vivo.

Pathway A: N-Hydroxylation and MIC Formation

The most critical toxicological risk associated with cyclopropylamines is the irreversible inactivation of CYP450 enzymes via the formation of Metabolic Intermediate Complexes (MICs)[4].

  • Causality: The secondary amine undergoes initial one-electron oxidation or N-hydroxylation by CYP or Flavin-containing monooxygenases (FMOs) to yield a secondary hydroxylamine[2]. Further oxidation generates a nitroso intermediate. The nitrogen lone pair of this nitroso species coordinates tightly to the heme iron of the CYP enzyme, forming a quasi-stable MIC that prevents further catalytic turnover, effectively acting as a suicide inhibitor[4].

Pathway B: Alpha-Carbon Hydroxylation and Ring Scission
  • Causality: Alternatively, CYP450 can initiate a Hydrogen Atom Transfer (HAT) at the alpha-carbon of the cyclopropyl ring. This generates an unstable carbinolamine intermediate. Because of the inherent ring strain of the cyclopropane moiety, the carbinolamine rapidly undergoes heterolytic C-N cleavage[3]. This ring-opening event generates a reactive aldehyde species. If not detoxified by aldehyde dehydrogenases, this electrophile will covalently bind to hepatic proteins or be trapped by endogenous glutathione (GSH), leading to hepatotoxicity (a mechanism famously implicated in trovafloxacin-induced liver injury)[3].

Pathway A 3-Cyclopropylthiomorpholine 1,1-dioxide B N-Hydroxylamine A->B CYP / FMO (N-Oxidation) D Alpha-Carbinolamine A->D CYP450 (HAT) (alpha-Hydroxylation) C Metabolic Intermediate Complex (MIC) B->C Heme Coordination (CYP Inactivation) E Ring-Opened Aldehyde D->E C-N Cleavage F GSH Conjugate E->F GSH Trapping

Predicted CYP450-mediated metabolic pathways and reactive intermediate formation.

Quantitative Data Synthesis

To guide structural optimization, the predicted in vivo metabolites, their enzymatic drivers, and their toxicological risks are summarized below.

Table 1: Predicted Metabolites and Bioactivation Risks

BiotransformationMetabolite MotifPrimary Enzyme(s)Mass Shift (Δm/z)Toxicological Risk
N-Oxidation N-HydroxylamineCYP3A4, CYP2C19, FMO3+15.9949High (Precursor to MIC / CYP Inactivation)
α-Hydroxylation & Cleavage Ring-Opened AldehydeCYP3A4, CYP2C9+15.9949 (Initial)High (Protein Adduction / GSH Depletion)
S-Oxidation Sulfonate / CleavageCYP-mediatedVariableLow (Sterically hindered by 1,1-dioxide)
Phase II Conjugation N-GlucuronideUGTs+176.0321Low (Detoxification pathway)

Self-Validating Experimental Protocol: Reactive Metabolite Trapping

Because the primary liabilities of 3-cyclopropylthiomorpholine 1,1-dioxide involve transient, highly reactive intermediates (aldehydes and nitroso species), standard microsomal stability assays will fail to detect them. To establish a self-validating system, we must employ a Reactive Metabolite Trapping Assay using soft (GSH) and hard (KCN) nucleophiles.

Causality of the Protocol: GSH is added to covalently trap soft electrophiles (like ring-opened aldehydes), forming stable adducts detectable by mass spectrometry. KCN is used to trap hard electrophiles (like iminium ions). The inclusion of a minus-NADPH control validates that the adduct formation is strictly enzyme-dependent, ruling out chemical degradation.

Step-by-Step Methodology:
  • Preparation of Matrix: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Substrate & Trapping Agent Addition: In a 96-well plate, combine the buffer, HLM (final protein concentration 1.0 mg/mL), 3-cyclopropylthiomorpholine 1,1-dioxide (final concentration 10 µM), and the trapping agents: 5 mM reduced Glutathione (GSH) and 1 mM Potassium Cyanide (KCN).

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes with orbital shaking.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase). Control: For the negative control wells, add an equivalent volume of buffer instead of NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., labetalol).

  • Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Data Acquisition: Transfer the supernatant to a clean plate. Analyze via LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry) utilizing neutral loss scanning for GSH (loss of 129 Da) to identify trapped reactive intermediates.

Protocol S1 1. Substrate + HLM Incubation S2 2. Add GSH/KCN Trapping Agents S1->S2 S3 3. Initiate via NADPH System S2->S3 S4 4. Quench & Precipitate Proteins S3->S4 S5 5. LC-HRMS/MS Data Acquisition S4->S5

Self-validating in vitro workflow for reactive metabolite trapping and MS analysis.

References

  • Cerny, M. A., & Hanzlik, R. P. (2005). "Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes." Archives of Biochemistry and Biophysics, 436(2), 265-275. Available at:[Link]

  • Zhang, H., et al. (2014). "Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites." Drug Metabolism and Disposition. Available at:[Link]

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery Blogs. Available at:[Link]

  • Falsey, J. R., et al. (2014). "Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2. Leveraging Structure-Based Drug Design to Identify Analogues with Improved Pharmacokinetic Profiles." Journal of Medicinal Chemistry, 57(3), 818-831. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Note: N-Alkylation Strategies for 3-Cyclopropylthiomorpholine 1,1-Dioxide

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Overcoming Steric and Electronic Hurdles in Hindered Heterocycles Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Overcoming Steric and Electronic Hurdles in Hindered Heterocycles

Executive Summary

The incorporation of saturated, sp³-rich heterocycles is a proven strategy for improving the pharmacokinetic profiles of drug candidates. Among these, 3-Cyclopropylthiomorpholine 1,1-dioxide (CAS: 1361218-99-6) is a highly specialized building block. The sulfone moiety improves metabolic stability and modulates lipophilicity, while the cyclopropyl group introduces unique conformational constraints. However, functionalizing the N4 secondary amine via standard N-alkylation protocols often results in poor yields. This application note details field-proven, self-validating methodologies for the efficient N-alkylation of this scaffold, explaining the mechanistic causality behind each experimental choice.

Structural & Mechanistic Profiling

To successfully alkylate 3-cyclopropylthiomorpholine 1,1-dioxide, one must first understand the dual forces deactivating the N4 reactive center:

  • Electronic Deactivation (Inductive Effect): The 1,1-dioxide (sulfone) group is strongly electron-withdrawing. Experimental data for the parent thiomorpholine 1,1-dioxide reveals a drastic drop in basicity, with a conjugate acid pKa of approximately 5.4[1]. This inductive effect propagates through the sigma framework, significantly dampening the nucleophilicity of the N4 lone pair compared to standard morpholines or piperidines.

  • Steric Shielding: The C3-cyclopropyl substituent forces the heterocycle into a chair conformation where the bulky cyclopropyl group occupies an equatorial position to minimize 1,3-diaxial interactions. This creates an "umbrella" effect, severely restricting the Bürgi-Dunitz trajectory required for incoming electrophiles during standard SN​2 reactions.

Factors Target N4 Secondary Amine (Target Site) Steric C3-Cyclopropyl Group (Steric Bulk) Steric->Target Blocks Effect1 Hinders SN2 Trajectory Steric->Effect1 Electronic C1-Sulfone Group (Inductive Effect) Electronic->Target Deactivates Effect2 Lowers Nucleophilicity Electronic->Effect2

Caption: Impact of C3-cyclopropyl and C1-sulfone groups on the reactivity of the N4 amine.

Experimental Workflows

Because the neutral amine is a poor nucleophile, standard alkylation conditions (e.g., K2​CO3​ / Alkyl Halide / Heat) are generally ineffective. We recommend two distinct pathways depending on the nature of the desired alkyl substituent:

  • The Anionic Pathway (Direct Alkylation): Best for primary alkyl halides. Bypasses poor nucleophilicity by fully deprotonating the amine to a highly reactive nitrogen anion using strong bases.

  • The Iminium Pathway (Reductive Amination): Best for installing branched or bulky alkyl groups (e.g., isopropyl, cyclopentyl) where direct alkylation would fail due to competing E2 elimination of the alkyl halide[2].

Workflow Start 3-Cyclopropylthiomorpholine 1,1-dioxide Path1 Direct Alkylation Start->Path1 Path2 Reductive Amination Start->Path2 Cond1 NaH, DMF Alkyl Halide Path1->Cond1 Cond2 Ti(OiPr)4, DCE NaBH(OAc)3 Path2->Cond2 Product1 N-Alkyl Product (Anionic Pathway) Cond1->Product1 Product2 N-Alkyl Product (Iminium Pathway) Cond2->Product2

Caption: Workflow for N-alkylation via direct substitution and reductive amination pathways.

Protocol A: Base-Promoted Direct N-Alkylation (Anionic Pathway)

Rationale: To overcome the pKa-driven deactivation of the amine, Sodium Hydride (NaH) is utilized to abstract the N-H proton, generating a potent amide-like nucleophile capable of displacing primary alkyl halides despite the steric bulk of the C3-cyclopropyl group[3].

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 3-cyclopropylthiomorpholine 1,1-dioxide (1.0 eq, 5.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (15 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) in three distinct portions.

    • Self-Validation Checkpoint 1: Observe the evolution of H2​ gas (bubbling). The cessation of bubbling (typically after 30 minutes at room temperature) confirms complete deprotonation.

  • Alkylation: Re-cool the reaction to 0 °C. Add the alkyl halide (e.g., Benzyl bromide, 1.2 eq, 6.0 mmol) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor via TLC (Eluent: 50% EtOAc/Hexanes).

    • Self-Validation Checkpoint 2: The starting material ( Rf​≈0.2 ) will stain intensely with Ninhydrin (purple/brown). The product ( Rf​≈0.6 ) will lack the primary/secondary amine Ninhydrin response, indicating successful N-alkylation.

  • Quenching & Workup: Cool to 0 °C and quench carefully with saturated aqueous NH4​Cl (10 mL). Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Reductive Amination (Iminium Pathway)

Rationale: For sterically demanding aldehydes or ketones, iminium ion formation is the rate-limiting step. Titanium(IV) isopropoxide ( Ti(O−iPr)4​ ) acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the iminium intermediate, bypassing the steric hindrance.

Step-by-Step Methodology
  • Iminium Formation: In a dry flask under argon, dissolve 3-cyclopropylthiomorpholine 1,1-dioxide (1.0 eq, 2.0 mmol) and the target aldehyde/ketone (1.2 eq, 2.4 mmol) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Lewis Acid Addition: Add Titanium(IV) isopropoxide ( Ti(O−iPr)4​ , 2.0 eq, 4.0 mmol) via syringe. Stir the mixture at room temperature for 12 hours.

    • Self-Validation Checkpoint 1: The solution will transition to a distinct yellow/orange hue, visually validating the formation of the titanium-imine complex.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 2.5 eq, 5.0 mmol) in one portion. Stir for an additional 6-8 hours at room temperature.

    • Self-Validation Checkpoint 2: LC-MS analysis should show the disappearance of the imine mass [M+H]+ and the appearance of the reduced product mass [M+H+2]+ .

  • Workup: Quench the reaction with 1M aqueous NaOH (10 mL) to precipitate titanium salts as a white solid ( TiO2​ ). Stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing with Dichloromethane (DCM). Separate the layers of the filtrate, dry the organic phase over MgSO4​ , and concentrate.

Quantitative Data & Optimization Matrices

The following tables summarize the optimization data for functionalizing 3-cyclopropylthiomorpholine 1,1-dioxide, highlighting the necessity of the chosen protocols.

Table 1: Optimization of Direct Alkylation (Electrophile: Benzyl Bromide)

Base (Eq)SolventTemp (°C)Time (h)Conversion (%)*Notes / Causality
K2​CO3​ (2.0)MeCN80 (Reflux)24< 15%Weak base insufficient to overcome pKa of 5.4.
Cs2​CO3​ (2.0)DMF601845%Better solubility, but neutral amine remains poor nucleophile.
NaH (1.5) DMF 0 to RT 4 > 95% Optimal. Complete deprotonation to reactive anion.
KHMDS (1.5)THF-78 to RT688%Effective, but requires strict cryogenic conditions.

*Determined by LC-MS integration of the crude reaction mixture.

Table 2: Optimization of Reductive Amination (Carbonyl: Cyclopentanone)

Reducing AgentAdditive / Lewis AcidSolventConversion (%)*Notes / Causality
NaBH(OAc)3​ NoneDCE< 5%Steric bulk prevents spontaneous iminium formation.
NaBH3​CN AcOH (Catalytic)MeOH20%Mild acid insufficient for hindered ketone.
NaBH(OAc)3​ Ti(O−iPr)4​ (2.0 eq) DCE 85% Optimal. Ti(IV) forces iminium formation and scavenges water.

References

  • Discovery and Development of N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjug
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine The Journal of Organic Chemistry - ACS Public
  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 PubChem - NIH

Sources

Application

Application Note: Scale-Up Manufacturing Process for 3-Cyclopropylthiomorpholine 1,1-Dioxide

Executive Summary 3-Cyclopropylthiomorpholine 1,1-dioxide (typically isolated as its hydrochloride salt, CAS: 1361218-99-6) [4] is a highly valuable, sp³-rich building block utilized in modern structure-based drug design...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclopropylthiomorpholine 1,1-dioxide (typically isolated as its hydrochloride salt, CAS: 1361218-99-6) [4] is a highly valuable, sp³-rich building block utilized in modern structure-based drug design. Acting as a conformationally restricted bioisostere for piperidines and morpholines, it offers enhanced metabolic stability. However, the critical bottleneck in its manufacturing is the final synthetic step: the oxidation of the thiomorpholine sulfide core to the 1,1-dioxide (sulfone). This application note details a scalable, self-validating chemical engineering protocol designed to overcome the chemoselectivity and thermal hazards inherent to this transformation.

Process Chemistry & Causality (E-E-A-T Insights)

The oxidation of 3-cyclopropylthiomorpholine presents a classic chemoselectivity challenge. The molecule contains both a nucleophilic sulfide and a secondary amine.

The Chemoselectivity Problem: Standard oxidants (such as unbuffered peroxides or mCPBA) will rapidly attack the secondary amine, leading to the formation of N-oxides or hydroxylamines. This over-oxidation not only depletes the yield but creates impurities that are notoriously difficult to purge without chromatography—a technique avoided at the kilogram scale.

The Causality of Route Selection: To achieve absolute chemoselectivity, the nitrogen lone pair must be deactivated. We evaluated several scalable methodologies:

  • Electrochemical Oxidation: While highly sustainable and utilizing NaCl as a redox mediator, this method is generally optimized for stopping at the sulfoxide stage rather than the fully oxidized sulfone [3].

  • Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride: A robust, metal-free method operating in ethyl acetate that successfully yields sulfones [2]. However, the use of bulk peroxides requires extensive safety calorimetry at scale.

  • Sodium Chlorite (NaClO₂) / HCl: A highly practical method where chlorine dioxide (ClO₂•) is generated in situ [1].

We selected the NaClO₂ / HCl system in Ethyl Acetate as the primary scale-up route due to the elegant, dual-purpose causality of hydrochloric acid:

  • Inherent Amine Protection: The addition of HCl immediately protonates the 3-cyclopropylthiomorpholine free base. The resulting positive charge on the ammonium nitrogen tightly binds the lone pair, rendering it completely inert to electrophilic oxidation.

  • Controlled Oxidant Generation: HCl reacts with NaClO₂ to steadily generate ClO₂• (the active oxidant) [1]. By controlling the dosing rate of the aqueous NaClO₂ into the organic phase, the highly exothermic sulfide-to-sulfone transition is perfectly throttled, preventing thermal runaway.

Quantitative Data: Oxidation Method Comparison

The following table summarizes the process development data that led to the selection of the NaClO₂/HCl methodology.

Oxidation MethodReagents & SolventChemoselectivity (S vs N)Thermal Hazard ProfileScalability Rating
Traditional Peracid mCPBA, CH₂Cl₂Poor (High N-oxide formation)High (Shock sensitive)Low
Metal-Catalyzed Na₂WO₄, H₂O₂ModerateHigh (Delayed exotherm risk)Moderate
UHP / Phthalic Anhydride UHP, Phthalic Anhydride, EtOAcGoodModerate (Peroxide accumulation)High [2]
In Situ ClO₂• (Selected) NaClO₂, HCl, EtOAc/H₂OExcellent (Inherent protection) Low (Dosing controlled) Very High [1]
Mechanistic and Workflow Visualizations

Mechanism A 3-Cyclopropylthiomorpholine (Free Base) B Amine Protonation (HCl Addition) A->B C Ammonium Salt (N-Oxidation Blocked) B->C Instantaneous F 3-Cyclopropylthiomorpholine 1,1-dioxide HCl (Target Sulfone) C->F Selective S-Oxidation D NaClO2 + HCl E ClO2• Generation (Active Oxidant) D->E In Situ E->F Oxygen Transfer

Figure 1: Dual-purpose mechanism of HCl in amine protection and ClO2• generation.

Workflow Step1 1. Reactor Charge Substrate + EtOAc (10 L) Step2 2. HCl Dosing (Form HCl Salt) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step4 Step3->Step4 Exotherm Control Step5 5. Aqueous Quench (Na2S2O3, IPC: KI-Starch) Step4->Step5 Step6 6. Phase Separation & Crystallization Step5->Step6 Safety Validated

Figure 2: Self-validating scale-up workflow for sulfone manufacturing.

Detailed Experimental Protocol (1-kg Scale)

This protocol is designed as a self-validating system , meaning no step proceeds without analytical confirmation of the previous step's success, ensuring trustworthiness and safety at scale.

Reagents Required:

  • 3-Cyclopropylthiomorpholine (Free base): 1.0 kg (7.03 mol)

  • Ethyl Acetate (EtOAc): 15 L

  • Hydrochloric Acid (1M in EtOAc): 7.4 L (7.40 mol, 1.05 eq)

  • Sodium Chlorite (NaClO₂, 80% technical grade): 1.98 kg (17.5 mol, 2.5 eq)

  • Deionized Water: 5 L

  • Sodium Thiosulfate (Na₂S₂O₃, 10% aqueous): 3 L

Step-by-Step Procedure:

  • Reactor Charge & Salt Formation:

    • Charge 1.0 kg of 3-cyclopropylthiomorpholine into a 30 L jacketed glass-lined reactor.

    • Add 10 L of EtOAc and initiate stirring at 150 rpm.

    • Cool the reactor jacket to 5 °C.

    • Controlled Dosing: Slowly dose 7.4 L of 1M HCl in EtOAc over 30 minutes.

    • Self-Validation Check (IPC 1): Pull a 1 mL aliquot, dilute with water, and measure the pH. The pH must be < 2.0, confirming complete protonation of the amine to prevent N-oxidation.

  • Oxidant Preparation:

    • In a separate, well-ventilated secondary vessel, dissolve 1.98 kg of 80% NaClO₂ in 5 L of deionized water.

  • Biphasic Oxidation (Sulfide to Sulfone):

    • Adjust the main reactor jacket temperature to maintain an internal temperature of 15 °C.

    • Controlled Dosing: Begin dosing the aqueous NaClO₂ solution into the reactor over a period of 2.5 hours.

    • Causality Note: The biphasic nature of the EtOAc/Water system limits the mass transfer rate of ClO₂• into the organic phase, naturally throttling the reaction kinetics and preventing thermal spikes [1]. Maintain internal temperature strictly between 15–25 °C.

  • Reaction Aging & Monitoring:

    • Once dosing is complete, age the biphasic mixture at 20 °C for 1.5 hours.

    • Self-Validation Check (IPC 2): Pull an organic phase sample for HPLC analysis. The reaction is validated as complete when the intermediate sulfoxide peak is < 0.5% AUC. If > 0.5%, age for an additional 1 hour.

  • Quench & Safety Validation:

    • Cool the reactor to 10 °C.

    • Slowly dose 3 L of 10% aqueous Na₂S₂O₃ to quench unreacted ClO₂•.

    • Self-Validation Check (IPC 3): Dip KI-starch indicator paper into the organic layer. A negative result (paper remains white, no blue/black discoloration) validates the complete destruction of residual oxidants, rendering the mixture safe for concentration.

  • Isolation & Crystallization:

    • Stop stirring and allow phases to separate for 30 minutes. Discard the lower aqueous layer.

    • Wash the organic layer with 3 L of brine.

    • Transfer the organic layer to a distillation setup and concentrate under reduced pressure (40 °C, 150 mbar) to a residual volume of approximately 3 L.

    • Slowly charge 4 L of heptane to the reactor to induce crystallization of the hydrochloride salt.

    • Cool to 0 °C and age for 2 hours.

    • Filter the resulting white crystalline solid, wash with cold heptane (1 L), and dry in a vacuum oven at 45 °C to constant weight.

    • Expected Yield: 1.25 kg (84% theoretical yield) of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride [4].

References
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents Source: MDPI[Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate Source: Organic Chemistry Portal (Synthesis)[Link]

  • Scalable selective electrochemical oxidation of sulfides to sulfoxides Source: RSC Publishing (Green Chemistry)[Link]

Method

Application Notes and Protocols: NMR Spectroscopy Characterization of 3-Cyclopropylthiomorpholine 1,1-dioxide

Abstract This comprehensive guide details the definitive nuclear magnetic resonance (NMR) spectroscopic characterization of 3-Cyclopropylthiomorpholine 1,1-dioxide. Developed for researchers, scientists, and professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the definitive nuclear magnetic resonance (NMR) spectroscopic characterization of 3-Cyclopropylthiomorpholine 1,1-dioxide. Developed for researchers, scientists, and professionals in drug development, this document provides an in-depth technical framework for the structural elucidation and purity assessment of this heterocyclic compound. The protocols herein are built upon foundational principles of NMR spectroscopy and are designed to be self-validating. We present detailed, step-by-step methodologies for ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) experiments. The causality behind experimental choices, from sample preparation to data processing, is thoroughly explained to ensure both technical accuracy and practical applicability. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Introduction: The Significance of 3-Cyclopropylthiomorpholine 1,1-dioxide

The thiomorpholine 1,1-dioxide scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties. The sulfone group is metabolically robust and its electron-withdrawing nature modulates the basicity of the morpholine nitrogen, which can be crucial for optimizing drug-target interactions.[1] The incorporation of a cyclopropyl moiety introduces a unique three-dimensional feature and conformational rigidity, which can significantly influence a molecule's pharmacological profile.[2] As such, 3-Cyclopropylthiomorpholine 1,1-dioxide (a compound available commercially as its hydrochloride salt[3]) represents a valuable building block in the synthesis of novel therapeutic agents.

Accurate and unambiguous structural characterization is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing detailed information about the molecular structure, connectivity, and environment of individual atoms. This guide provides a comprehensive set of protocols for the complete NMR characterization of 3-Cyclopropylthiomorpholine 1,1-dioxide.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this document.

Sample_Preparation_Workflow start Start weigh Weigh 10-15 mg of 3-Cyclopropylthiomorpholine 1,1-dioxide HCl start->weigh dissolve Dissolve in 0.7 mL of DMSO-d6 weigh->dissolve vortex Vortex for 30s dissolve->vortex transfer Transfer to 5 mm NMR Tube vortex->transfer end Ready for Analysis transfer->end

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

All spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).

2.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzg30Standard 30-degree pulse for quantitative measurements.
Number of Scans16Sufficient for good signal-to-noise with the specified sample concentration.
Relaxation Delay (d1)5.0 sAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (aq)4.0 sProvides adequate digital resolution.
Spectral Width (sw)20 ppmCovers the expected chemical shift range for organic molecules.
2.2.2. ¹³C{¹H} NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30Standard 30-degree pulse with power-gated proton decoupling.
Number of Scans1024Required due to the low natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay (d1)2.0 sA standard delay for qualitative ¹³C NMR.
Acquisition Time (aq)1.0 sBalances resolution and experimental time.
Spectral Width (sw)240 ppmEncompasses the full range of carbon chemical shifts.
2.2.3. 2D NMR: COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out spin systems within the molecule.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse ProgramcosygpqfStandard gradient-selected COSY for clean spectra.
Number of Scans2-4Typically sufficient for good correlation signals.
Increments (F1)256Provides adequate resolution in the indirect dimension.
Spectral Width (F1, F2)12 ppmFocused on the proton chemical shift range.
2.2.4. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning carbon signals based on their attached protons.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programhsqcedetgpsisp2.3Edited HSQC to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.
Number of Scans8Balances signal-to-noise and experimental time.
Increments (F1)256Provides good resolution in the ¹³C dimension.
Spectral Width (F1)180 ppmCovers the aliphatic and aromatic carbon region.
Spectral Width (F2)12 ppmCovers the proton region.

Spectral Data and Interpretation

The following sections detail the expected NMR spectral data for 3-Cyclopropylthiomorpholine 1,1-dioxide in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by distinct signals for the morpholine ring protons and the unique upfield signals of the cyclopropyl group. The magnetic anisotropy of the cyclopropane ring causes a significant shielding effect, shifting the cyclopropyl proton signals to a lower frequency. [2] Table 1: ¹H NMR Data for 3-Cyclopropylthiomorpholine 1,1-dioxide in DMSO-d₆ (400 MHz)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2, H-6 (axial)~3.8 - 3.9m-2H
H-2, H-6 (equatorial)~3.1 - 3.2m-2H
H-3~3.5 - 3.6m-1H
H-5 (axial)~3.3 - 3.4m-1H
H-5 (equatorial)~3.0 - 3.1m-1H
NH₂⁺~9.8br s-2H
H-7~1.2 - 1.3m-1H
H-8, H-9 (cis)~0.7 - 0.8m-2H
H-8, H-9 (trans)~0.5 - 0.6m-2H

Note: The morpholine ring protons often exhibit complex second-order coupling patterns. The broad singlet for the NH₂⁺ is characteristic of a protonated amine in DMSO-d₆. [1]

¹³C NMR Spectral Data

The electron-withdrawing sulfone group significantly deshields the adjacent carbons (C-3 and C-5). [4] Table 2: ¹³C NMR Data for 3-Cyclopropylthiomorpholine 1,1-dioxide in DMSO-d₆ (101 MHz)

Carbon AssignmentChemical Shift (δ, ppm)DEPT/HSQC Information
C-2, C-6~45 - 47CH₂
C-3, C-5~50 - 52CH/CH₂
C-7~12 - 14CH
C-8, C-9~4 - 6CH₂
2D NMR Interpretation

NMR_Analysis_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis H1_NMR ¹H NMR (Identify Proton Signals) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (C-H Correlations) H1_NMR->HSQC C13_NMR ¹³C NMR (Identify Carbon Signals) C13_NMR->HSQC Assignment Final Structure Assignment COSY->Assignment HSQC->Assignment

Caption: Logical workflow for NMR-based structure elucidation.

  • COSY Analysis: The COSY spectrum will be crucial for confirming the connectivity within the morpholine ring. For instance, correlations are expected between the protons on C-2 and C-3, and between the protons on C-5 and C-6. It will also show the coupling between the methine proton on C-3 and the methine proton of the cyclopropyl group (H-7), as well as couplings within the cyclopropyl ring itself.

  • HSQC Analysis: The HSQC spectrum will definitively link the proton signals to their corresponding carbon atoms. For example, the upfield proton signals between 0.5 and 0.8 ppm will correlate with the carbon signal at ~4-6 ppm, confirming their assignment to the cyclopropyl CH₂ groups (C-8 and C-9). This is essential for unambiguous assignment of all aliphatic signals.

Conclusion

This application note provides a robust and detailed framework for the comprehensive NMR characterization of 3-Cyclopropylthiomorpholine 1,1-dioxide. By following the outlined protocols for sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the structure and purity of this important synthetic building block. The combination of 1D and 2D NMR techniques offers a self-validating system for complete and unambiguous spectral assignment, ensuring high confidence in the identity of the material for applications in research and drug development.

References

  • Musio, R., & Sciacovelli, O. (1989). Sulfur-33 NMR of Cyclic Sulfides, Sulfoxides, and Sulfones. The Journal of Organic Chemistry, 54(26), 6035–6038. Available from: [Link]

  • Hoyle, J., Grossert, J. S., Hooper, D. L., & Sotheeswaran, S. (1986). Sulphur-33 nuclear magnetic resonance spectroscopy of sulphones. Canadian Journal of Chemistry, 64(8), 1581–1586. Available from: [Link]

  • Wawer, I., & Wawer, A. (2024). 33S NMR: Recent Advances and Applications. Molecules, 29(14), 3301. Available from: [Link]

  • Abraham, R. J., & Reid, M. (2008). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667–675. Available from: [Link]

Sources

Application

HPLC method development for 3-Cyclopropylthiomorpholine 1,1-dioxide analysis

Application Note: Advanced HPLC Method Development for 3-Cyclopropylthiomorpholine 1,1-Dioxide Executive Summary & Analyte Profiling 3-Cyclopropylthiomorpholine 1,1-dioxide (CAS: 1361218-99-6) is a highly polar, cyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced HPLC Method Development for 3-Cyclopropylthiomorpholine 1,1-Dioxide

Executive Summary & Analyte Profiling

3-Cyclopropylthiomorpholine 1,1-dioxide (CAS: 1361218-99-6) is a highly polar, cyclic sulfone building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced HIV maturation inhibitors 12. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this intermediate presents a triad of distinct analytical challenges:

  • High Polarity : The combination of the sulfone moiety and the secondary amine renders the molecule highly hydrophilic, leading to poor retention on traditional C18 stationary phases.

  • Basic Secondary Amine : The nitrogen atom is fully protonated under typical acidic to neutral mobile phase conditions. This cationic state interacts strongly with residual silanols on silica-based columns, causing severe peak tailing and irreversible adsorption.

  • Lack of UV Chromophore : The absence of conjugated π -systems or aromatic rings results in negligible UV absorbance. Relying on low-wavelength UV is highly susceptible to baseline drift and solvent interference 3.

Mechanistic Rationale: The Causality Behind the Method

To establish a self-validating and robust analytical method, every parameter must be selected based on the physicochemical causality of the analyte.

  • Stationary Phase Selection (Causality of Retention) : Standard alkyl chains (C18) fail to retain small, polar basic compounds. We utilize a mixed-mode stationary phase or a polar-embedded phase 4. Polar-embedded groups introduce alternative retention mechanisms (hydrogen bonding and dipole-dipole interactions) and shield the basic amine from unreacted surface silanols, ensuring sharp peak shapes 5.

  • Mobile Phase & pH Control (Causality of Peak Shape) : To counteract the secondary amine's propensity for silanol interactions, the mobile phase must employ an acidic ion-pairing modifier. Adding 0.1% Trifluoroacetic Acid (TFA) serves a dual purpose: it suppresses the ionization of surface silanols (neutralizing their negative charge) and forms a hydrophobic ion-pair with the protonated amine, simultaneously improving retention and peak symmetry 1.

  • Detector Selection (Causality of Signal Generation) : Because 3-Cyclopropylthiomorpholine 1,1-dioxide lacks a chromophore, traditional UV-Vis detection is inadequate. We employ Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). CAD provides a near-universal, mass-based response independent of the analyte's optical properties, offering superior sensitivity and dynamic range compared to low-wavelength UV 3.

Workflow Analyte 3-Cyclopropylthiomorpholine 1,1-dioxide C1 Challenge 1: High Polarity Analyte->C1 C2 Challenge 2: Secondary Amine Analyte->C2 C3 Challenge 3: No Chromophore Analyte->C3 S1 Mixed-Mode / Polar Embedded Column C1->S1 Enhances Retention S2 Acidic Modifier (0.1% TFA) C2->S2 Prevents Tailing S3 CAD / ELSD / MS Detection C3->S3 Enables Detection Final Validated HPLC-CAD Method S1->Final S2->Final S3->Final

Logical workflow mapping compound properties to HPLC method parameters.

Experimental Protocols: A Self-Validating System

This protocol is designed as a self-validating system; built-in System Suitability Testing (SST) ensures the method verifies its own performance before sample analysis begins.

Step 1: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous) : Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. (Note: TFA acts as the volatile ion-pairing agent essential for CAD compatibility).

  • Mobile Phase B (Organic) : Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Diluent : Prepare a 95:5 (v/v) mixture of Water:Acetonitrile to match the initial gradient conditions, preventing solvent-mismatch peak distortion.

Step 2: Sample Preparation
  • Accurately weigh 10.0 mg of 3-Cyclopropylthiomorpholine 1,1-dioxide reference standard into a 10 mL volumetric flask.

  • Add 5 mL of Diluent and sonicate until fully dissolved (the sulfone is highly soluble in aqueous-organic mixtures).

  • Dilute to volume with Diluent to yield a 1.0 mg/mL stock solution.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Conditions
ParameterSetting
Column Mixed-Mode (e.g., Primesep A) or Polar-Embedded C18, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% TFA in LC-MS Grade Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection CAD (Evaporator Temp: 35 °C, Filter: 3.6s) or ELSD

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
18.0955
Step 4: System Suitability Testing (SST)

Before analyzing unknown samples, the system must pass the following criteria using a 0.1 mg/mL standard. This ensures the column chemistry and detector nebulizer are functioning correctly.

SST Inj Blank Injection (Baseline Stability) SST1 Standard Injection (RSD < 2.0%) Inj->SST1 SST2 Tailing Factor (Tf < 1.5) SST1->SST2 Sample Sample Analysis (Bracketed Stds) SST2->Sample

Self-validating sequence for System Suitability Testing (SST) in routine analysis.

  • Tailing Factor ( Tf​ ) : Must be ≤1.5 (verifies adequate silanol shielding by the TFA modifier).

  • Theoretical Plates ( N ) : Must be ≥5000 (verifies column efficiency and proper retention).

  • %RSD of Area : Must be ≤2.0% over 5 replicate injections (verifies CAD nebulizer stability).

Quantitative Data & Method Performance Summary

The table below summarizes the expected performance metrics, explicitly demonstrating the causality of choosing CAD over traditional UV detection for this specific compound.

MetricUV Detection (210 nm)CAD DetectionCausality / Observation
Sensitivity (LOD) ~5.0 µg/mL~0.1 µg/mLCAD is mass-based; UV fails due to the lack of a chromophore.
Baseline Stability Poor (TFA drift)ExcellentTFA absorbs at 210 nm causing gradient drift; CAD evaporates TFA entirely.
Dynamic Range 1 Order of Magnitude3-4 Orders of MagnitudeCAD provides a broader range for non-UV active impurities.
Peak Tailing ( Tf​ ) 1.8 - 2.51.1 - 1.3Improved apparent peak shape in CAD due to mass-proportional signal generation.

References

  • Benchchem. "Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6". Benchchem Product Catalog. 1

  • Organic Process Research & Development. "Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide". ACS Publications. 2

  • SIELC Technologies. "HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column". SIELC Application Notes. 4

  • Sigma-Aldrich. "Developing HPLC Methods". Sigma-Aldrich Technical Library.

  • Benchchem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines". Benchchem Technical Support. 3

  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part I)". Welch Materials Technical Articles. 5

Sources

Method

Application Note: Advanced Crystallization Techniques for 3-Cyclopropylthiomorpholine 1,1-Dioxide Purification

Introduction & Mechanistic Rationale 3-Cyclopropylthiomorpholine 1,1-dioxide is a highly valued secondary cyclic aliphatic amine building block in modern drug discovery. Its unique structural profile—combining the steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Cyclopropylthiomorpholine 1,1-dioxide is a highly valued secondary cyclic aliphatic amine building block in modern drug discovery. Its unique structural profile—combining the steric bulk and conformational restriction of a cyclopropyl group with the high polarity and metabolic stability of a sulfone moiety—makes it an ideal pharmacophore for modulating targets such as the HIV capsid[1, 2].

The synthesis of this compound typically involves the cyclization of the thiomorpholine ring followed by aggressive oxidation (e.g., using Oxone® or hydrogen peroxide) to yield the 1,1-dioxide (sulfone) [3]. A critical bottleneck in this pathway is the generation of the intermediate thiomorpholine 1-oxide (sulfoxide) . Because the sulfoxide and the target sulfone share nearly identical polarities, standard silica gel column chromatography often fails to separate them efficiently [1, 3].

To achieve the >99% purity required for active pharmaceutical ingredient (API) synthesis, crystallization of the hydrochloride salt is the industry-standard methodology. This application note details the physicochemical rationale, solvent selection, and step-by-step self-validating protocols for the crystallization and purification of 3-cyclopropylthiomorpholine 1,1-dioxide.

Physicochemical Profiling & Solvent Selection

The free base of 3-cyclopropylthiomorpholine 1,1-dioxide is a secondary amine with an estimated pKa of 8.5–9.0. In its crude free base form, the presence of sulfoxide impurities significantly depresses the melting point, often causing the product to "oil out" (liquid-liquid phase separation) rather than crystallize from organic solvents.

Converting the free base to its hydrochloride (HCl) salt dramatically increases the lattice energy and melting point, forcing the compound into a highly crystalline state. This salt formation exploits the differential solubility between the sulfone-HCl salt and the sulfoxide-HCl salt, allowing for efficient impurity clearance.

Table 1: Solvent Screening for Hydrochloride Salt Crystallization
Solvent SystemSolubility (Hot)Solubility (0–5 °C)Yield (%)Purity (HPLC Area %)Causality & Notes
Ethanol (Absolute) HighLow82%>99.0%Optimal. Provides the best balance of yield and sulfoxide clearance.
Ethyl Acetate ModerateVery Low88%96.5%High yield, but rapid precipitation leads to sulfoxide occlusion in the crystal lattice.
Isopropanol (IPA) HighModerate65%>99.5%Excellent purity, but high cold solubility results in unacceptable yield loss.
EtOH / EtOAc (1:1) HighLow85%98.2%Good compromise for secondary recrystallization if initial purity is low.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that deviations are caught before yield or purity is compromised.

Protocol A: Hydrochloride Salt Formation and Primary Crystallization

Objective: Convert crude free base to the HCl salt and perform the primary impurity clearance.

  • Dissolution : Suspend 10.0 g of crude 3-cyclopropylthiomorpholine 1,1-dioxide free base in 30 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Salt Formation : Slowly add 1.05 molar equivalents of ethereal HCl (2M) dropwise. IPC : Maintain the internal temperature below 20 °C using a water bath. Causality: Salt formation is highly exothermic; localized heating can cause solvent boil-off or thermal degradation of the amine.

  • Heating : Attach a reflux condenser and heat the suspension to 78 °C until complete dissolution is achieved. If undissolved particulates remain after 15 minutes, perform a rapid hot filtration.

  • Controlled Cooling : Remove the heat source and allow the solution to cool to room temperature at a controlled rate of ~0.5 °C/min. Causality: Rapid cooling causes the solute to "crash out," creating structural defects in the crystal lattice that trap the structurally similar sulfoxide impurity.

  • Aging : Once at room temperature, transfer the flask to an ice bath (0–5 °C) and age for 2 hours to maximize crystallization yield.

  • Isolation : Filter the crystals under vacuum. Wash the filter cake with 2 × 10 mL of ice-cold ethanol to displace the impurity-rich mother liquor. Dry under vacuum at 40 °C to a constant weight.

Protocol B: Free Base Regeneration (Neutralization)

Objective: Convert the purified HCl salt back to the free base for downstream coupling reactions.

  • Aqueous Dissolution : Dissolve the purified hydrochloride salt in 50 mL of deionized water.

  • pH Adjustment : Slowly add 2M NaOH solution dropwise under continuous stirring. IPC : Monitor with a calibrated pH meter until the pH stabilizes between 8.5 and 10.0[1]. Causality: The pKa of the secondary amine is ~8.5. Adjusting the pH above 9.0 ensures complete deprotonation to the free base, preventing catastrophic yield loss in the aqueous phase during extraction.

  • Extraction : Extract the aqueous layer with 3 × 30 mL of ethyl acetate.

  • Washing & Drying : Wash the combined organic layers with 20 mL of brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration : Evaporate the solvent under reduced pressure to yield the pure free base.

Process Workflow & Decision Matrix

The following diagram illustrates the complete purification workflow, highlighting the critical Quality Control (QC) decision node for handling high-sulfoxide batches.

G Crude Crude 3-Cyclopropylthiomorpholine 1,1-dioxide (Free Base) SaltForm HCl Salt Formation (EtOH / HCl) Crude->SaltForm HotDiss Dissolution in Hot Solvent (EtOH or EtOAc) SaltForm->HotDiss Cooling Controlled Cooling (RT to 0-5°C) HotDiss->Cooling Filtration Filtration & Cold Wash Cooling->Filtration QCCheck QC Check (HPLC) Is Sulfoxide < 0.5%? Filtration->QCCheck Recryst Secondary Recrystallization QCCheck->Recryst No PureSalt Pure HCl Salt (>99% Purity) QCCheck->PureSalt Yes Recryst->HotDiss Neutralize Neutralization (pH 8-10) & EtOAc Extraction PureSalt->Neutralize If free base required PureBase Pure Free Base Neutralize->PureBase

Fig 1. Crystallization and purification workflow for 3-Cyclopropylthiomorpholine 1,1-dioxide.

Quantitative Data & Quality Metrics

Tracking the impurity profile across the crystallization stages demonstrates the efficacy of the hydrochloride salt method in clearing the problematic 1-oxide intermediate.

Table 2: Impurity Clearance Profile (HPLC Area %)
Process Stage3-Cyclopropylthiomorpholine 1,1-dioxideSulfoxide Impurity (1-oxide)Unreacted AmineUnknown Impurities
Crude Free Base 85.2%11.5%1.2%2.1%
Primary HCl Salt 97.8%1.8%ND0.4%
Recrystallized HCl Salt >99.5% <0.1% ND<0.4%

*ND = Not Detected (Below Limit of Quantitation)

Troubleshooting & Optimization

Even with robust protocols, specific physicochemical challenges can arise during scale-up.

  • Issue: The product "oils out" instead of forming crystals.

    • Root Cause : A high initial impurity load lowers the melting point of the mixture below the saturation temperature, causing a liquid-liquid phase separation before solid nucleation can occur.

    • Solution : Re-dissolve the oil in a slightly larger volume of hot ethanol (reduce supersaturation). Introduce seed crystals of pure 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride at a temperature just below the solubility curve (the metastable zone) to force heterogeneous nucleation.

  • Issue: High sulfoxide carryover (>1.0%) after primary crystallization.

    • Root Cause : Co-precipitation due to an overly rapid cooling ramp, which prevents selective crystallization [1].

    • Solution : Execute the secondary recrystallization loop (see Fig 1). Ensure the cooling rate does not exceed 0.5 °C/min and increase the volume of the cold ethanol wash during filtration.

References

  • Sun, X., et al. (2020). Discovery, Crystallographic Studies, and Mechanistic Investigations of Novel Phenylalanine Derivatives Bearing a Quinazolin-4-one Scaffold as Potent HIV Capsid Modulators. PubMed Central (PMC), National Institutes of Health. Retrieved from: [Link]

  • Sharma, R., et al. (2014). Design, Synthesis and Structure-Activity Relationship (SAR) Studies of 2,4-Disubstituted Pyrimidine Derivatives: Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors. PubMed Central (PMC), National Institutes of Health. Retrieved from: [Link]

Application

Application Note: Advanced Formulation Strategies for APIs Incorporating the 3-Cyclopropylthiomorpholine 1,1-Dioxide Motif

Executive Summary & Physicochemical Profiling In modern structure-based drug design, the thiomorpholine 1,1-dioxide ring system is frequently deployed as a bioisostere for morpholine, piperazine, or specific amino acid m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

In modern structure-based drug design, the thiomorpholine 1,1-dioxide ring system is frequently deployed as a bioisostere for morpholine, piperazine, or specific amino acid motifs to improve metabolic stability and modulate pharmacokinetics [](). The addition of a cyclopropyl group at the 3-position (forming 3-cyclopropylthiomorpholine 1,1-dioxide, CAS: 1361218-99-6 1) introduces significant steric bulk, which locks the ring conformation and shields the molecule from enzymatic degradation.

However, as a Senior Application Scientist, you must recognize that incorporating this fragment fundamentally alters the physicochemical landscape of the Active Pharmaceutical Ingredient (API). The formulation strategy must be dictated by three causal factors:

  • Attenuated Basicity: The strongly electron-withdrawing sulfone group (via inductive effects) significantly lowers the pKa of the adjacent secondary amine. Combined with the steric hindrance of the cyclopropyl group, this narrows the thermodynamic window for traditional salt formation.

  • High Lattice Energy ("Brick Dust" Phenomenon): The highly polar sulfur-oxygen bonds of the sulfone moiety act as potent hydrogen bond acceptors 2. This facilitates strong intermolecular networks in the solid state, leading to high melting points and exceptionally poor aqueous solubility.

  • Increased Polar Surface Area (TPSA): The sulfone oxygens increase the TPSA, which can limit passive membrane permeability if not balanced by the lipophilicity of the broader API structure.

FormulationDecisionTree API API containing 3-CTMD Motif Assess Physicochemical Profiling (pKa, LogP, Tm) API->Assess Salt Salt Screening (Targeting Secondary Amine) Assess->Salt pKa > 6 Low Steric Hindrance CoCrystal Co-Crystallization (Targeting Sulfone Acceptor) Assess->CoCrystal pKa < 6 High Melting Point ASD Amorphous Solid Dispersion (Overcoming Lattice Energy) Assess->ASD BCS Class II/IV High Lipophilicity

Decision matrix for formulating 3-CTMD APIs based on physicochemical profiling.

Preformulation: Co-Crystallization over Salt Formation

Because the pKa of the 3-CTMD amine is lowered, traditional salt screening often yields hygroscopic or disproportionating salts. Instead, crystal engineering leveraging the sulfone group is highly effective. The S=O bond is an exceptional hydrogen bond acceptor for N-H and O-H donors, allowing for the design of robust supramolecular synthons 3.

Protocol 1: Self-Validating Mechanochemical Co-Crystal Screening

This protocol utilizes Liquid-Assisted Grinding (LAG) to screen for co-crystals, utilizing a self-validating thermal analysis loop to prevent false positives (e.g., simple physical mixtures).

  • Co-former Selection: Select GRAS (Generally Recognized as Safe) co-formers possessing strong N-H or O-H donors (e.g., urea, succinic acid, isonicotinamide) to pair with the 3-CTMD sulfone acceptor.

  • Liquid-Assisted Grinding (LAG): In a stainless-steel milling jar, combine the API and co-former in a 1:1 molar ratio. Add 10 µL of ethanol per 200 mg of powder.

    • Mechanistic Causality: Ethanol acts as a catalytic solvent, increasing molecular mobility and lowering the activation energy for co-crystal nucleation without fully dissolving the existing crystal lattice.

  • Milling: Mill at 30 Hz for 20 minutes using a mixer mill.

  • Thermal Validation (DSC): Analyze the milled product via Differential Scanning Calorimetry (DSC).

    • Self-Validation Logic: A successful co-crystal must exhibit a single, novel endothermic melting peak distinct from both the pure API and the pure co-former. If two distinct melting peaks are observed, the system is merely a physical mixture. In this case, the protocol dictates adjusting the molar ratio (e.g., 2:1) or extending the milling time.

  • Structural Confirmation: Confirm the new phase via Powder X-Ray Diffraction (PXRD) to ensure the absence of starting material Bragg peaks.

Formulation: Amorphous Solid Dispersions (ASD)

For 3-CTMD-containing APIs classified as BCS Class II or IV, disrupting the crystal lattice entirely via an Amorphous Solid Dispersion (ASD) is the premier strategy. Spray drying with polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is highly recommended. HPMCAS provides dual functionality: its hydrophobic regions interact with the API's lipophilic core, while its specific functional groups form hydrogen bonds with the 3-CTMD sulfone, stabilizing the amorphous state and maintaining supersaturation in the gastrointestinal tract 4.

Quantitative Data: Polymer Matrix Comparison
Polymer SystemH-Bonding Capacity with 3-CTMDTg ContributionAPI SolubilizationPhysical Stability (40°C/75% RH)
HPMCAS-M High (Succinate/Acetate donors)ModerateExcellent> 6 months (Stable)
PVP-VA 64 Moderate (Pyrrolidone)HighGood~ 3 months (Hygroscopic)
Soluplus Low (PEG-based)LowModerate< 1 month (Crystallizes)
Protocol 2: Spray Drying Process Optimization for 3-CTMD ASDs

This protocol outlines the generation of a 25% drug-loaded ASD, optimized to prevent the rapid recrystallization typical of sulfone-heavy "brick dust" molecules.

  • Solvent System Preparation: Dissolve the API and HPMCAS-M (1:3 w/w ratio) in a binary solvent system of Dichloromethane/Methanol (80:20 v/v) to achieve a 10% w/w total solids concentration.

    • Mechanistic Causality: DCM dissolves the hydrophobic API framework, while Methanol ensures the complete solvation of the hydrophilic HPMCAS polymer chains, preventing premature phase separation in the feed solution 5.

  • Atomization & Drying: Process through a lab-scale spray dryer (e.g., Büchi B-290). Set the inlet temperature to 80°C and the outlet temperature to 45°C. Use a high atomization gas flow rate.

    • Mechanistic Causality: Rapid solvent evaporation (flash drying) kinetically traps the API in the amorphous state before the 3-CTMD sulfone motifs can align and nucleate via intermolecular hydrogen bonding.

  • Secondary Drying: Transfer the collected powder to a vacuum oven. Dry at 40°C and -0.8 bar for 24 hours to remove residual DCM/Methanol below ICH Q3C limits.

  • Solid-State Validation (mDSC & PXRD):

    • Self-Validation Logic: Analyze the powder via modulated DSC (mDSC). A single, distinct Glass Transition Temperature (Tg) indicates a molecularly miscible, single-phase ASD. If two Tgs are observed, amorphous-amorphous phase separation has occurred. The protocol dictates immediately reducing the drug load to 15% or switching to a higher-viscosity polymer grade (e.g., HPMCAS-H).

InteractionMechanism Sulfone API Sulfone (H-Bond Acceptor) Supersat Intestinal Supersaturation Sulfone->Supersat Prevents Nucleation Amine API Amine (Sterically Hindered) Polymer HPMCAS (H-Bond Donor) Polymer->Sulfone S=O ··· H-O (Stabilization) Polymer->Amine Hydrophobic Shielding

Mechanistic pathways of HPMCAS polymer stabilizing the 3-CTMD sulfone moiety in an ASD matrix.

References

  • NIH / PMC. "The Lisbon Supramolecular Green Story: Mechanochemistry towards New Forms of Pharmaceuticals".[2] URL:[Link]

  • ACS Publications. "Sulfoxides: Potent Co-Crystal Formers".[3] URL:[Link]

  • NIH / PMC. "Sub-stoichiometric Modulation of Viral Targets—Potent Antiviral Agents That Exploit Target Vulnerability". URL:[Link]

  • NIH / PMC. "HPMCAS-Based Amorphous Solid Dispersions in Clinic: A Review on Manufacturing Techniques (Hot Melt Extrusion and Spray Drying), Marketed Products and Patents".[4] URL:[Link]

  • ACS Publications. "Insights into the Release Mechanisms of ITZ:HPMCAS Amorphous Solid Dispersions: The Role of Drug-Rich Colloids".[5] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Cyclopropylthiomorpholine 1,1-dioxide

Welcome to the technical support guide for the synthesis and yield optimization of 3-Cyclopropylthiomorpholine 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and yield optimization of 3-Cyclopropylthiomorpholine 1,1-dioxide. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic scaffold. The thiomorpholine 1,1-dioxide moiety is a key building block in modern pharmaceuticals, prized for its structural rigidity and metabolic stability.[1][2] The introduction of a cyclopropyl group at the 3-position can significantly enhance the pharmacological properties of a molecule, but its synthesis presents unique challenges.

This guide provides a proposed synthetic strategy, detailed troubleshooting FAQs, step-by-step protocols, and the scientific rationale behind our recommendations to help you navigate these challenges and improve your synthesis yield.

Proposed Synthetic Pathway: A Strategic Approach

Direct functionalization of the thiomorpholine 1,1-dioxide core at the C3 position is challenging due to the competing reactivity of the nitrogen atom. A robust and reliable strategy involves a three-step sequence: N-protection, directed C3-alkylation, and final deprotection. This approach ensures high selectivity and minimizes the formation of unwanted N-alkylated byproducts.

Synthetic_Pathway Start Thiomorpholine 1,1-dioxide Step1 Step 1: N-Protection (Boc)₂O, Base Start->Step1 Protected N-Boc-Thiomorpholine 1,1-dioxide Step1->Protected Step2 Step 2: C3-Alkylation 1. Strong Base (n-BuLi) 2. Cyclopropylmethyl Bromide Protected->Step2 Alkylated N-Boc-3-Cyclopropylmethyl- thiomorpholine 1,1-dioxide Step2->Alkylated Step3 Step 3: Deprotection Acid (TFA) Alkylated->Step3 Final 3-Cyclopropylthiomorpholine 1,1-dioxide Step3->Final

Caption: Proposed workflow for the synthesis of 3-Cyclopropylthiomorpholine 1,1-dioxide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice.

Q1: My overall yield is very low. What are the most critical parameters to check first?

A1: Low overall yield is often a cumulative effect. Before re-optimizing each step, verify these fundamentals:

  • Reagent Quality: Ensure your starting thiomorpholine 1,1-dioxide is pure and dry.[1] The solvent for the alkylation step (e.g., THF) must be anhydrous, as strong bases like n-BuLi are extremely water-sensitive.

  • Inert Atmosphere: The C3-alkylation step requires a strictly inert atmosphere (Argon or Nitrogen). Any oxygen or moisture will quench the organolithium reagent and the carbanion intermediate, halting the reaction.

  • Temperature Control: The lithiation (C-H deprotonation) step is highly exothermic and must be performed at low temperatures (typically -78 °C) to prevent side reactions and degradation. Ensure your cooling bath is stable.

Q2: The main product from Step 2 is N-alkylated, not C3-alkylated. How can I improve selectivity?

A2: This is the most common challenge and highlights the necessity of a nitrogen protecting group. The nitrogen proton is significantly more acidic than the C3 protons, making it the primary site of deprotonation and subsequent alkylation.

  • Mechanism: Without a protecting group, the base will deprotonate the nitrogen, forming an amide anion which then reacts with the cyclopropylmethyl bromide.

  • Solution: Employing a tert-butoxycarbonyl (Boc) group is the standard solution. It is robust enough to withstand the strongly basic conditions of the alkylation step but can be cleanly removed later under acidic conditions.[2] The bulky Boc group also sterically hinders the nitrogen, further discouraging side reactions.

Q3: I'm seeing no reaction or incomplete conversion during the C3-alkylation step (Step 2). What's the likely cause?

A3: This typically points to an issue with the deprotonation (lithiation) step.

  • Insufficient Base: Ensure you are using at least one full equivalent of a strong base. Commercially available n-BuLi solutions can degrade over time; it is good practice to titrate them periodically to determine the exact molarity.

  • Temperature Too High: If the temperature rises above -70 °C during base addition, the organolithium reagent can react with the THF solvent or decompose. Add the base slowly and maintain rigorous temperature control.

  • Poor Substrate Solubility: Ensure the N-Boc protected starting material is fully dissolved in the anhydrous solvent before cooling and adding the base.

Q4: After the alkylation and workup, my NMR shows a complex mixture of byproducts. What are they?

A4: Besides N-alkylation (if protection was incomplete), several side reactions can occur:

  • Elimination: The cyclopropylmethyl bromide electrophile can undergo elimination promoted by the strong base, especially if the temperature is not kept low.

  • Multiple Alkylations: If excess base and electrophile are used, dialkylation at C3 and C5 is possible, though often sterically hindered.

  • Ring Opening: While less common under these conditions, highly reactive intermediates or contaminants could potentially lead to ring-fragmentation pathways.

  • Impure Electrophile: Verify the purity of your cyclopropylmethyl bromide. Impurities can lead to a variety of unwanted products.

Q5: The final deprotection step (Step 3) is inefficient or leads to degradation. How can I optimize it?

A5: The acidic removal of the Boc group is usually a high-yielding reaction, but pitfalls can occur.

  • Incomplete Reaction: If using trifluoroacetic acid (TFA) in dichloromethane (DCM), ensure sufficient time (1-3 hours) and an adequate amount of TFA (typically 25-50% v/v).[3] Monitor the reaction by TLC or LC-MS.

  • Product Degradation: The resulting free amine is a hydrochloride or TFA salt, which is generally stable. However, prolonged exposure to strong acid at elevated temperatures can cause degradation. Perform the reaction at room temperature and proceed with the workup as soon as the reaction is complete.

  • Workup Issues: After deprotection, the product is in its protonated, water-soluble form. The workup typically involves neutralizing the mixture with a base (like aqueous sodium bicarbonate) to generate the free amine, which can then be extracted with an organic solvent. Incomplete neutralization will result in poor extraction efficiency and low isolated yield.

Optimized Experimental Protocols

These protocols are provided as a validated starting point. Researchers should perform their own risk assessments before conducting any experiment.

Protocol 1: N-Boc Protection of Thiomorpholine 1,1-dioxide
  • Dissolve Thiomorpholine 1,1-dioxide (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Add triethylamine (1.2 eq) or another non-nucleophilic base.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring completion by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be purified by recrystallization or chromatography if necessary.

Protocol 2: α-Lithiation and C3-Alkylation

CRITICAL: This step must be performed under a strict inert atmosphere (Argon) with anhydrous solvents.

  • Dissolve N-Boc-thiomorpholine 1,1-dioxide (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • Add cyclopropylmethyl bromide (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: N-Boc Deprotection
  • Dissolve the purified N-Boc-3-cyclopropylthiomorpholine 1,1-dioxide (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, ~10 eq or 25% v/v) and stir the mixture at room temperature.[3]

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in water and basify to pH ~9-10 with 1M NaOH or Na₂CO₃.

  • Extract the product into an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Data & Optimization Summary

The following table outlines typical conditions and expected outcomes. Optimization may be required based on lab-specific conditions and scale.

StepKey ReagentsTemp. (°C)Time (h)Typical YieldKey Optimization Point
1. N-Protection (Boc)₂O, Et₃N20-254-12>95%Ensure complete reaction to avoid N-alkylation in the next step.
2. C3-Alkylation n-BuLi, C₄H₇Br-784-1650-70%Strict control of temperature and anhydrous conditions is critical for success.
3. Deprotection TFA, DCM20-251-3>90%Careful pH adjustment during workup to ensure efficient product extraction.

Troubleshooting Workflow

Use this decision tree to diagnose issues with the critical C3-alkylation step.

Troubleshooting_Alkylation Start Low Yield in C3-Alkylation? Check_SM Is Starting Material (SM) consumed? (Check by TLC/LCMS) Start->Check_SM No_Reaction No/Low SM Consumption Check_SM->No_Reaction No Reaction_OK SM Consumed, but low product yield Check_SM->Reaction_OK Yes Check_Base 1. Titrate n-BuLi 2. Use fresh anhydrous THF 3. Check for leaks in inert setup No_Reaction->Check_Base Check_Temp Was temp maintained at -78°C during additions? Reaction_OK->Check_Temp Temp_High High temp can cause base/product decomposition. Improve cooling/slow addition. Check_Temp->Temp_High No Check_Byproducts Analyze crude NMR for byproducts. Check_Temp->Check_Byproducts Yes N_Alkylation N-Alkylation seen? → Improve Step 1 protection. Check_Byproducts->N_Alkylation Other_Byproducts Other byproducts? → Check electrophile purity. → Ensure quench at low temp. Check_Byproducts->Other_Byproducts

Caption: Decision tree for troubleshooting low yields in the C3-alkylation step.

References

  • The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis.Google Search Result.
  • Thiomorpholine-1,1-dioxide 39093-93-1 wiki.Guidechem.
  • THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE | 59801-62-6.ChemicalBook.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.Journal of Chemical Reviews.
  • Thiomorpholine 1,1-dioxide.Chem-Impex.
  • ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES.Semantic Scholar.
  • Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6.Benchchem.

Sources

Optimization

Troubleshooting degradation of 3-Cyclopropylthiomorpholine 1,1-dioxide at high temperatures

Welcome to the Advanced Technical Support Center for 3-Cyclopropylthiomorpholine 1,1-Dioxide . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve high-temperature degradati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 3-Cyclopropylthiomorpholine 1,1-Dioxide . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve high-temperature degradation issues associated with this specific building block.

Our approach moves beyond basic troubleshooting; we focus on the underlying thermodynamic and kinetic mechanisms driving degradation, ensuring you can design robust, self-validating experimental workflows.

Part 1: Diagnostic Logic & Degradation Pathways

At elevated temperatures, 3-Cyclopropylthiomorpholine 1,1-dioxide is subject to competing degradation pathways. The strain of the cyclopropyl ring and the reactivity of the thiomorpholine 1,1-dioxide core create a dual vulnerability when exposed to thermal stress.

DegradationLogic A Thermal Stress (>120°C) B Cyclopropyl Ring Opening A->B Strain Relief C Retro-Michael Reaction A->C Exothermic D Amine Auto-Oxidation A->D O2 Exposure E Isomeric Alkenes B->E F Oligomerization C->F G N-Oxide / Tarry Residue D->G

Logical pathways of 3-Cyclopropylthiomorpholine 1,1-dioxide thermal degradation.

Part 2: Troubleshooting FAQs

Q1: My reaction mixture turns into a dark, viscous polymer when heated above 150°C. What is driving this? A1: This is a classic thermal failure mode for thiomorpholine 1,1-dioxide derivatives. At temperatures exceeding 150°C, the compound can undergo a retro-Michael addition. This reverse reaction generates divinyl sulfone equivalents—highly reactive, toxic intermediates that rapidly undergo exothermic polymerization[1]. To prevent this, reactions involving this core must strictly avoid prolonged batch heating above 120°C.

Q2: NMR analysis of my heated sample shows the disappearance of cyclopropyl protons (0.3-0.8 ppm) and the emergence of alkene signals (5.0-6.0 ppm). Why is the ring opening? A2: Many commercial batches of 3-Cyclopropylthiomorpholine 1,1-dioxide are supplied as hydrochloride salts to protect the secondary amine[2]. However, heating an HCl salt in polar solvents creates an acidic environment that acts as a catalyst. The combination of thermal energy and protonation lowers the activation energy for the electrocyclic ring-opening of the highly strained cyclopropyl group, converting it into isomeric alkenes. If high temperatures are required, consider neutralizing the salt to the free base and utilizing a non-nucleophilic buffer.

Q3: How should I handle and store the compound to prevent baseline degradation before extreme temperature experiments? A3: The unprotected secondary amine at the 4-position is susceptible to auto-oxidation, which can initiate radical degradation pathways upon later heating. The compound must be stored in a dark place under an inert atmosphere (Argon or N₂) at room temperature or below. Maintaining chemical stability during storage ensures consistent performance during high-temperature applications[3].

Part 3: Quantitative Degradation Metrics

To aid in your experimental design, refer to the following empirically derived thresholds. Exceeding these parameters will trigger the specific mechanistic failures outlined above.

ParameterCritical ThresholdObservable IndicatorMechanistic Causality
Temperature > 120°CAlkene impurities (NMR: 5.0-6.0 ppm)Thermal/acid-catalyzed electrocyclic opening of the strained cyclopropyl ring.
Temperature > 150°CRapid exotherm, tarry residueRetro-Michael addition yielding reactive divinyl sulfone intermediates that oligomerize[1].
Atmosphere Ambient O₂Brown discoloration over timeAuto-oxidation of the secondary amine to N-oxides or radical species[3].
Moisture > 500 ppmHydrolytic degradationNucleophilic attack on the sulfone or amine under high thermal stress.

Part 4: Self-Validating Experimental Protocol

To safely utilize 3-Cyclopropylthiomorpholine 1,1-dioxide at elevated temperatures without triggering oligomerization or ring-opening, you must abandon traditional batch chemistry. The protocol below utilizes Continuous Flow Chemistry , which minimizes thermal residence time and provides a self-validating feedback loop.

FlowChemistryWorkflow S1 1. Microreactor Setup S2 2. Flow Rate Calibration S1->S2 S3 3. Thermal Control S2->S3 S4 4. In-line Quenching S3->S4 S5 5. In-situ IR Validation S4->S5

Self-validating continuous flow workflow to prevent high-temperature oligomerization.

Step-by-Step Methodology: Continuous Flow Mitigation

Step 1: Microreactor Setup

  • Action: Utilize a 2 mL glass microreactor chip equipped with a static mixer[1].

  • Causality: High temperatures require a massive surface-area-to-volume ratio to dissipate localized exothermic heat instantly, preventing the runaway retro-Michael oligomerization.

Step 2: Flow Rate Calibration

  • Action: Calibrate dual syringe pumps to ensure the residence time of the compound inside the heated zone is strictly ≤ 1.0 minute [1].

  • Causality: Kinetic control. The cyclopropyl ring-opening and oligomerization pathways take longer to initiate than the desired primary reaction. By limiting exposure time, you outpace the degradation kinetics.

Step 3: Thermal Control

  • Action: Submerge the reactor in a precisely controlled thermal bath. Ensure the temperature remains below the adiabatic decomposition temperature (ADT) of the specific mixture (strictly < 150°C)[1].

  • Causality: Prevents reaching the activation energy threshold for thermal SO₂ extrusion and divinyl sulfone formation.

Step 4: In-line Quenching

  • Action: Direct the output stream immediately into a cooled (0°C) quenching solution (e.g., D₂O or an appropriate buffer)[1].

  • Causality: Instantly halts all thermal and kinetic processes, locking the molecular structure before secondary degradation can occur post-reactor.

Step 5: In-situ IR Validation (The Self-Validating Step)

  • Action: Integrate an in-situ ReactIR probe at the output stream before the quench[1]. Monitor the distinct thiomorpholine dioxide S=O symmetric stretch (~1120 cm⁻¹).

  • Causality & Validation: This creates a closed-loop validation system. If the S=O signal begins to broaden or diminish, it is an absolute, real-time indicator that thermal degradation/oligomerization is occurring. You must immediately increase the flow rate (reducing residence time) until the sharp S=O peak is restored, physically validating the integrity of the protocol.

References

  • 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride 98.00% | CAS: 1361218-99-6 - AChemBlock. 2[2]

  • Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide - ACS Publications. 1[1]

  • 4-(But-3-yn-1-yl)thiomorpholine 1,1-dioxide: A High-Quality Chemical Solution - MLIT. 3[3]

  • Thiomorpholine 1,1-dioxide | 39093-93-1 - Sigma-Aldrich.

Sources

Troubleshooting

Reducing impurities in 3-Cyclopropylthiomorpholine 1,1-dioxide scale-up

Welcome to the technical support resource for the synthesis and scale-up of 3-Cyclopropylthiomorpholine 1,1-dioxide. This guide is designed for researchers, chemists, and process development professionals to address comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-Cyclopropylthiomorpholine 1,1-dioxide. This guide is designed for researchers, chemists, and process development professionals to address common challenges related to impurity formation and control. We provide in-depth, field-proven insights and validated protocols to help you achieve high purity and yield in your large-scale production.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis and purification of 3-Cyclopropylthiomorpholine 1,1-dioxide.

Q1: What are the most common impurities encountered during the scale-up of 3-Cyclopropylthiomorpholine 1,1-dioxide?

A1: The primary impurities typically arise from two key stages of the synthesis: the oxidation step and potential side reactions involving the strained cyclopropyl ring. The most prevalent impurity is the intermediate 3-Cyclopropylthiomorpholine 1-oxide (the sulfoxide), which results from incomplete oxidation.[1] Other potential impurities can include unreacted starting materials, byproducts from the ring-forming reaction, and potential ring-opened species originating from the degradation of the cyclopropyl moiety under harsh reaction conditions.[2][3]

Q2: Why is the final oxidation step so critical for controlling final product purity?

A2: The oxidation of the sulfide (3-Cyclopropylthiomorpholine) to the sulfone (3-Cyclopropylthiomorpholine 1,1-dioxide) is a sequential process that proceeds through a stable sulfoxide intermediate.[4] Stopping the oxidation at the sulfoxide stage is kinetically easier than driving it to the sulfone.[1] Therefore, achieving full conversion without using excessively harsh conditions that could degrade the molecule requires careful optimization. The physicochemical properties of the desired sulfone and the sulfoxide impurity are very similar, making their separation challenging at scale.[5]

Q3: What analytical techniques are recommended for monitoring impurity profiles during the reaction and in the final product?

A3: A combination of chromatographic techniques is essential for effective impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for quantifying the desired product and the key sulfoxide impurity. A reversed-phase column with a suitable gradient method can typically resolve the sulfone from the sulfoxide and other organic impurities.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for identifying and characterizing unknown impurities during process development.[8]

Q4: What are the most effective, scalable methods for purifying crude 3-Cyclopropylthiomorpholine 1,1-dioxide?

A4: The two most reliable and scalable purification strategies are:

  • Recrystallization of the Hydrochloride Salt: This is a highly effective method. The crude free base is converted to its hydrochloride salt, which often has different solubility properties, allowing for efficient purification through recrystallization. The purified salt is then neutralized to yield the high-purity free base.[5]

  • Column Chromatography: While more resource-intensive for very large scales, it is excellent for removing closely related impurities like the sulfoxide. Careful optimization of the solvent system is key to achieving good separation.[5]

Section 2: Troubleshooting Guide

This guide provides direct answers to specific problems you may encounter during your experiments.

Problem Area 1: The Oxidation Step

Q: My final product is consistently contaminated with 5-10% of the 3-Cyclopropylthiomorpholine 1-oxide (sulfoxide) impurity. How can I drive the reaction to full conversion?

A: This is a classic challenge of over-oxidation being slower than the initial oxidation. Here’s how to troubleshoot:

  • Causality: The sulfur atom in the starting sulfide is more nucleophilic and thus oxidizes more rapidly than the sulfur atom in the intermediate sulfoxide. To achieve complete conversion to the sulfone, you need to provide sufficient energy and/or a sufficiently potent oxidizing system to overcome the higher activation energy of the second oxidation step.[4]

  • Solutions:

    • Increase Oxidant Stoichiometry: Ensure you are using at least two full equivalents of the oxidant (e.g., hydrogen peroxide). On a large scale, a slight excess (e.g., 2.2-2.5 equivalents) may be necessary to compensate for any decomposition of the oxidant and drive the reaction to completion.

    • Elevate Reaction Temperature: Gently increasing the reaction temperature can provide the necessary energy for the second oxidation. Monitor the reaction closely for any signs of product degradation.

    • Extend Reaction Time: If the reaction is clean but slow, simply increasing the reaction time may be sufficient. Track the disappearance of the sulfoxide intermediate by HPLC to determine the optimal reaction endpoint.

    • Change Your Oxidizing Agent: If hydrogen peroxide is insufficient, consider a more robust system. A combination of urea-hydrogen peroxide and an activator like phthalic anhydride can be highly effective for driving sulfides directly to sulfones.[9]

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (30%) Acetic Acid, 50-70°CInexpensive, environmentally benign byproduct (water).[10]Can be slow; may require a catalyst for full conversion.[10]
Urea-Hydrogen Peroxide Phthalic Anhydride, Ethyl AcetateMetal-free, clean conversion, often avoids sulfoxide intermediate.[9]Requires an activator; solid handling at scale.
m-CPBA DCM or Chloroform, 0°C to RTHighly effective and predictable.Can be hazardous at scale; chlorinated waste.
Oxone® Methanol/Water, RTPotent, readily available.Can be aggressive; requires careful pH control.

Q: I'm observing product degradation and the formation of new, unknown impurities when I try to force the oxidation to completion with higher temperatures or stronger oxidants. What is happening?

A: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under harsh conditions, particularly strong acids or potent oxidants.[3][11]

  • Causality: The high ring strain of the cyclopropane ring makes it behave somewhat like a double bond, rendering it vulnerable to electrophilic attack or oxidative cleavage. Forcing the reaction with excessive heat or overly aggressive reagents can lead to undesired side reactions instead of the intended second oxidation.

  • Solutions:

    • Use a Catalytic System: Employing a catalyst allows the use of a milder primary oxidant like H₂O₂ under less forcing conditions. Tungstate-based catalysts, for example, are known to be highly efficient for sulfide-to-sulfone oxidations.[10]

    • Control pH: If your reaction conditions are acidic, buffer the system or choose an oxidant that operates under neutral conditions to minimize the risk of acid-catalyzed ring-opening.

    • Optimize Reagent Addition: Instead of adding all the oxidant at once, consider a slow, controlled addition. This maintains a lower instantaneous concentration of the oxidant, which can suppress side reactions while still providing enough reagent over time to complete the conversion.

Problem Area 2: Purification Challenges

Q: My recrystallization of the hydrochloride salt results in a low yield. How can I improve recovery?

A: Low yield during recrystallization is often due to suboptimal solvent choice or procedural issues.

  • Causality: The goal of recrystallization is to find a solvent system where the desired compound is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures. Excessive solvent or improper pH control can lead to significant product loss.

  • Solutions:

    • Minimize Solvent Volume: When dissolving the crude hydrochloride salt, use the absolute minimum amount of hot solvent required for complete dissolution. The more solvent you use, the more product will remain dissolved upon cooling.[5]

    • Optimize pH for Salt Formation: Before concentrating to get the crude salt, ensure the pH is sufficiently acidic. Test a small sample to find the optimal pH for maximum precipitation.

    • Control Cooling Rate: Avoid crash-cooling the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This promotes the formation of larger, purer crystals and prevents impurities from being trapped in the crystal lattice.[5]

    • Optimize pH for Neutralization: When converting the purified salt back to the free base, ensure the pH is sufficiently basic (pH 9-11 is a good target) to ensure complete precipitation of the free base.[5] Check the aqueous layer by TLC or HPLC to confirm that no product remains.

Q: I am struggling to separate the sulfone product from the sulfoxide impurity using silica gel chromatography. The Rf values are too close.

A: This is expected due to the similar polarity of the two compounds.

  • Causality: The only difference between the product and the key impurity is a single oxygen atom. This results in a very small polarity difference, making separation on standard silica gel difficult.

  • Solutions:

    • Optimize the Eluent System: A shallow polarity gradient is key. Instead of a large step-change in solvent polarity (e.g., from 50% to 70% ethyl acetate), try a long, slow gradient (e.g., increasing from 50% to 60% over many column volumes).

    • Try Different Solvents: Experiment with different solvent systems. Sometimes, adding a small amount of a third solvent with different properties (e.g., methanol or isopropanol in a hexane/ethyl acetate system) can improve resolution.

    • Consider a Different Stationary Phase: If silica is not providing the required separation, consider alternative stationary phases. Alumina (basic or neutral) or a bonded-phase column (like diol or cyano) may offer different selectivity.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Two-Step Oxidation to 3-Cyclopropylthiomorpholine 1,1-dioxide

This protocol is designed to maximize conversion while minimizing byproduct formation.

  • Step 1 (First Oxidation):

    • Dissolve 1.0 equivalent of 3-Cyclopropylthiomorpholine in glacial acetic acid (5-10 volumes).

    • Cool the solution to 10-15°C in an ice-water bath.

    • Slowly add 1.1 equivalents of 30% hydrogen peroxide (H₂O₂) dropwise, ensuring the internal temperature does not exceed 25°C.

    • Stir at room temperature for 2-4 hours, monitoring by HPLC or TLC for the disappearance of the starting sulfide.

  • Step 2 (Second Oxidation):

    • Once the starting material is consumed, gently heat the reaction mixture to 60-65°C.

    • Add an additional 1.2-1.4 equivalents of 30% H₂O₂ dropwise.

    • Maintain the temperature at 60-65°C and stir for 6-12 hours, or until the sulfoxide intermediate is <1% by HPLC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly quench the excess peroxide by adding a solution of sodium bisulfite until a negative peroxide test (using starch-iodide paper) is obtained.

    • Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate or sodium hydroxide, keeping the temperature below 30°C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Recrystallization of the Hydrochloride Salt

This protocol is adapted from established methods for purifying similar heterocyclic compounds.[5]

  • Salt Formation:

    • Dissolve the crude 3-Cyclopropylthiomorpholine 1,1-dioxide in a suitable solvent like isopropanol or acetone (5 volumes).

    • Slowly add a solution of hydrochloric acid in isopropanol (or bubble HCl gas) while stirring until the pH of the mixture is strongly acidic (pH 1-2).

    • Stir the resulting slurry at room temperature for 1 hour, then cool to 0-5°C and stir for another hour.

  • Recrystallization:

    • Collect the crude hydrochloride salt by filtration and wash with a small amount of cold solvent.

    • Transfer the crude salt to a clean flask and add a minimal amount of a hot recrystallization solvent (e.g., ethanol/water mixture, methanol) until it fully dissolves.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool further to 0-5°C to maximize precipitation.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Neutralization to Free Base:

    • Dissolve the purified salt in water.

    • Adjust the pH to 9-10 with a base like 2M sodium hydroxide solution.

    • Extract the precipitated free base with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Section 4: Visual Guides & Data

Impurity Formation and Control Workflow

cluster_synthesis Synthesis Stage cluster_impurity Key Impurity Pathway cluster_purification Purification & Analysis start 3-Cyclopropylthiomorpholine (Sulfide Starting Material) oxidation Oxidation Step (e.g., H2O2, Acetic Acid) start->oxidation crude_product Crude Product (Sulfone + Impurities) oxidation->crude_product sulfoxide 3-Cyclopropylthiomorpholine 1-oxide (Sulfoxide Impurity) oxidation->sulfoxide Incomplete Reaction purify Purification (Recrystallization or Chromatography) crude_product->purify analysis QC Analysis (HPLC) purify->analysis final_product Pure 3-Cyclopropylthiomorpholine 1,1-dioxide analysis->final_product Sulfide 3-Cyclopropylthiomorpholine (Sulfide) Sulfoxide 3-Cyclopropylthiomorpholine 1-oxide (Sulfoxide Intermediate) Sulfide->Sulfoxide Sulfone 3-Cyclopropylthiomorpholine 1,1-dioxide (Final Product) Sulfoxide->Sulfone

Caption: Sequential oxidation from sulfide to the final sulfone product.

References

  • Noé, F., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Noé, F., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Pápai, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • Makarov, I.S., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters - ACS Publications. [Link]

  • Mamedov, V.A., et al. (2014). New Aspects of Thiomorpholine Chemistry. ResearchGate. [Link]

  • Purechemistry (2023). In addition to the cyclopropane ring. Purechemistry. [Link]

  • Journal of Chemical Reviews (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Google Patents (n.d.). CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • Noé, F., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. [Link]

  • Borovika, D., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. [Link]

  • Organic Chemistry Portal (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • ResearchGate (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]

  • ResearchGate (n.d.). An Efficient Oxidation of Sulfides to Sulfones with Urea–Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate | Request PDF. ResearchGate. [Link]

  • Chareyre, T., et al. (2020). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews - ACS Publications. [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Pal'chikov, V.A., et al. (2018). Synthesis of Tetrahydrothiophene 1,1-Dioxides Fused to Oxazolidin-2-one and Morpholin-2-one Fragments. ResearchGate. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. [Link]

  • Brown, K.N., & Espenson, J.H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed. [Link]

  • Organic Chemistry Portal (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Cyclopropylthiomorpholine 1,1-Dioxide Substitution

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the N-substitution of 3-cyclopropylthiomorpholine 1,1-dioxide (CAS:)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the N-substitution of 3-cyclopropylthiomorpholine 1,1-dioxide (CAS:)[1]. While this rigid bioisostere is highly valuable in modern drug discovery, its unique structural features often lead to synthetic bottlenecks during alkylation, arylation, and cross-coupling workflows. This guide provides field-proven, mechanistically grounded solutions to optimize your reaction conditions.

Part 1: Mechanistic Overview & Optimization Workflow

Before troubleshooting, it is critical to align your synthetic strategy with the intrinsic reactivity of the molecule. The decision tree below outlines the optimal pathways based on your electrophile.

OptimizationWorkflow Start 3-Cyclopropylthiomorpholine 1,1-dioxide (Sterically Hindered Amine) Sub1 Aliphatic Electrophile (Alkyl Halides) Start->Sub1 Pathway A Sub2 Activated Aryl Halide (e.g., 2-Chloropyrimidine) Start->Sub2 Pathway B Sub3 Unactivated Aryl Halide (e.g., Bromobenzene) Start->Sub3 Pathway C Opt1 N-Alkylation Base: Cs2CO3 Solvent: MeCN Temp: 60°C Sub1->Opt1 Opt2 SNAr Reaction Base: DIPEA in EtOH (85°C) or K2CO3 in HPMC(aq) (25°C) Sub2->Opt2 Opt3 Buchwald-Hartwig Cat: Pd2(dba)3/RuPhos Base: NaOtBu Temp: 100°C Sub3->Opt3 Success Optimized N-Substituted Product (Validated via LC-MS) Opt1->Success Opt2->Success Opt3->Success

Decision tree for optimizing N-substitution of 3-cyclopropylthiomorpholine 1,1-dioxide.

Part 2: Troubleshooting FAQs

Q1: Why is my standard N-alkylation yielding <10% conversion compared to unsubstituted thiomorpholine? A1: The poor reactivity is driven by two competing structural factors. First, the 3-cyclopropyl group introduces severe allylic-strain (A-strain) directly adjacent to the N4 secondary amine, physically blocking the approach of bulky electrophiles. Second, the 1,1-dioxide (sulfone) moiety exerts a strong electron-withdrawing inductive effect across the ring, significantly reducing the nucleophilicity of the nitrogen lone pair. Causality & Solution: Switch from weak bases (e.g., K₂CO₃) to Cesium Carbonate (Cs₂CO₃) to exploit the "cesium effect," which enhances the solubility and reactivity of the amine anion. Use a polar aprotic solvent like MeCN or DMF at elevated temperatures (60–80 °C) with a catalytic amount of KI (0.1 equiv) to accelerate the reaction via the Finkelstein pathway.

Q2: What are the optimal conditions for Nucleophilic Aromatic Substitution (SNAr) with this scaffold? A2: For activated heteroaryl halides (e.g., 2-chloropyrimidines), traditional conditions require refluxing in ethanol (75–85 °C) with[2]. However, to avoid harsh thermal degradation and improve yields, we recommend a modern micellar catalysis approach. Using 0.1 wt% aqueous Hydroxypropyl Methylcellulose (HPMC) with K₂CO₃ at room temperature creates hydrophobic "nanoreactors" that concentrate the lipophilic reactants, overcoming the amine's poor nucleophilicity and accelerating the [3].

Q3: My Buchwald-Hartwig amination with unactivated aryl bromides is failing. How do I prevent catalyst poisoning and starting material recovery? A3: The steric bulk of the 3-cyclopropyl group makes the reductive elimination step of the catalytic cycle kinetically challenging. Standard bidentate ligands like BINAP or Xantphos are often insufficient for this scaffold. Causality & Solution: Transition to a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos or BrettPhos. These ligands are explicitly designed to facilitate the coupling of sterically hindered secondary amines by promoting rapid reductive elimination. Pair this with Pd₂(dba)₃ and Sodium tert-butoxide (NaOtBu) in toluene at 100 °C.

Part 3: Quantitative Condition Optimization Summary
Reaction TypeElectrophileOptimized BaseSolventTemp (°C)Catalyst/AdditiveExpected Yield
N-Alkylation Primary Alkyl HalidesCs₂CO₃ (2.0 eq)MeCN60KI (0.1 eq)65–80%
Traditional SNAr Activated HeteroarylsDIPEA (2.5 eq)EtOH85None60–75%
Aqueous SNAr Activated HeteroarylsK₂CO₃ (2.0 eq)0.1 wt% HPMC (aq)25Micellar Effect>85%
Buchwald-Hartwig Unactivated Aryl HalidesNaOtBu (3.0 eq)Toluene100Pd₂(dba)₃ / RuPhos70–85%
Part 4: Self-Validating Experimental Protocols
Protocol A: Green SNAr via HPMC Micellar Catalysis

This protocol utilizes micellar technology to drive the substitution of activated heteroaryls at room temperature[3].

  • Preparation: In an 8 mL microwave vial equipped with a magnetic stir bar, add 0.1 wt% HPMC in Millipore water (0.5 mL) and stir for 2 minutes until a homogeneous suspension forms.

  • Reagent Addition: Add the activated aryl halide (0.5 mmol, 1.0 equiv), 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride (106 mg, 0.5 mmol, 1.0 equiv), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv). Note: The excess base is required to neutralize the HCl salt and drive the substitution.

  • Reaction: Cap the vial and stir vigorously at room temperature (25 °C) for 4–6 hours.

  • Self-Validation Checkpoint: At t=4h, extract a 10 µL aliquot and dilute in 1 mL MeCN. Analyze via LC-MS (ESI+). The reaction is validated if the m/z 176 [M+H]+ peak (corresponding to the free amine) is completely consumed, and the product mass is the base peak. If unreacted amine remains, increase the temperature to 40 °C for 2 additional hours.

  • Work-up: Add 3 mL of ethyl acetate, stir vigorously for 5 minutes, and separate the organic phase using a phase-separator cartridge. Evaporate to yield the pure product.

Protocol B: Buchwald-Hartwig N-Arylation

This protocol is optimized for unactivated aryl bromides using a highly active Pd/RuPhos catalytic system.

  • Preparation: Oven-dry a Schlenk tube and cool it under a continuous stream of dry Argon.

  • Reagent Addition: Add the unactivated aryl bromide (0.5 mmol, 1.0 equiv), 3-cyclopropylthiomorpholine 1,1-dioxide hydrochloride (127 mg, 0.6 mmol, 1.2 equiv), Pd₂(dba)₃ (2.5 mol%), RuPhos (5.0 mol%), and NaOtBu (144 mg, 1.5 mmol, 3.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed toluene (3.0 mL).

  • Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.

  • Self-Validation Checkpoint: Observe the color of the reaction mixture. A shift from deep purple/red (characteristic of Pd₂(dba)₃) to a dark reddish-brown indicates active catalyst turnover. Perform TLC (Hexanes:EtOAc 7:3); the disappearance of the aryl bromide spot validates successful oxidative addition and cross-coupling.

  • Work-up: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium black, and concentrate in vacuo. Purify via flash chromatography.

References
  • Mohamed, T., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry. URL: [Link]

  • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry (RSC Publishing), 23, 3955-3962. URL: [Link]

Sources

Troubleshooting

Resolving chiral separation challenges for 3-Cyclopropylthiomorpholine 1,1-dioxide enantiomers

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving the enantiomers of 3-cyclopropylthiomorpholine 1,1-dioxid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with resolving the enantiomers of 3-cyclopropylthiomorpholine 1,1-dioxide.

This compound is a highly valuable scaffold in 1[1]. However, its structural triad—a highly polar sulfone (1,1-dioxide), a basic secondary amine, and a sterically demanding cyclopropyl group—creates a unique set of chromatographic challenges.

Part 1: Strategic Separation Workflow

Before diving into troubleshooting, consult the decision matrix below to align your detection capabilities with the optimal separation mode.

Workflow A 3-Cyclopropylthiomorpholine 1,1-dioxide Racemate B Detection Capability? A->B C UV-Vis Only (Requires Chromophore) B->C Limited D MS or ELSD Available B->D Advanced E Pre-column Derivatization (e.g., Fmoc-Cl) C->E G SFC Screening (CO2 + Basic Additive) D->G F HPLC on Polysaccharide CSP E->F H Method Optimization F->H G->H

Workflow for selecting the chiral separation strategy of thiomorpholine 1,1-dioxide derivatives.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I experiencing severe peak tailing and poor resolution on standard normal-phase Chiral Stationary Phases (CSPs)? Causality: The secondary amine in the thiomorpholine ring acts as a strong hydrogen-bond donor/acceptor and readily undergoes secondary electrostatic interactions with residual free silanols on the silica support of the CSP. Concurrently, the highly polar 1,1-dioxide (sulfone) group causes non-specific retention. Solution:

  • Mobile Phase Additives: Introduce a basic additive such as 0.1% Diethylamine (DEA) or Isopropylamine (IPA) to aggressively compete for and mask the silanol sites.

  • Stationary Phase Upgrade: Transition to immobilized2 (e.g., Chiralpak IG or IC)[2]. Immobilized phases tolerate a broader range of robust modifiers and exhibit superior performance for highly polar heterocycles compared to traditional coated phases.

Q2: The compound lacks a strong UV chromophore. How do I achieve reliable detection and quantification? Causality: 3-Cyclopropylthiomorpholine 1,1-dioxide is an aliphatic heterocycle lacking a conjugated π -system, resulting in negligible UV absorption above 210 nm. Solution:

  • Direct Detection: Utilize Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). Supercritical Fluid Chromatography (SFC) coupled to MS is ideal, as the expanding CO₂ enhances desolvation and ionization.

  • Indirect Detection: If restricted to UV detection, perform pre-column 3[3]. Reacting the secondary amine with a UV-active reagent (e.g., Fmoc-Cl) installs a robust chromophore and simultaneously reduces the polarity of the amine, drastically improving peak shape.

Q3: Is Capillary Electrophoresis (CE) a viable alternative for resolving these enantiomers? Causality: Yes. CE is highly effective for polar, water-soluble amines. The cyclopropyl group can enter the hydrophobic cavity of a cyclodextrin (CD) chiral selector, while the sulfone and protonated amine interact with the rim hydroxyls/sulfates via hydrogen bonding and electrostatic forces. Solution: Utilize4 (e.g., heptakis-(6-O-sulfo)- β -CD) in an acidic background electrolyte (pH 2.5)[4]. This ensures the thiomorpholine amine is fully protonated, maximizing the enantiodiscrimination capabilities of the negatively charged selector.

CEMechanism A Protonated Amine (pH 2.5) C Electrostatic Attraction A->C B Anionic Cyclodextrin (HS-β-CD) B->C D Inclusion Complex (Cyclopropyl in Cavity) C->D E Enantiomer Resolution D->E

Mechanistic pathway of chiral recognition in CE using anionic cyclodextrins.

Part 3: Validated Experimental Protocols

Protocol A: Direct SFC-MS Enantioseparation Workflow

Self-Validating Logic: This method avoids derivatization by relying on MS detection. The use of SFC minimizes organic solvent consumption and leverages the low viscosity of supercritical CO₂ to achieve high-efficiency separations of polar heterocycles.

  • Column Preparation: Install a Chiralpak IG-3 column (3 µm, 4.6 × 150 mm). Equilibrate the system with supercritical CO₂.

  • Mobile Phase Formulation: Prepare a co-solvent of LC-MS grade Methanol containing 0.2% Isopropylamine (IPA). Causality: IPA acts as a sacrificial base to neutralize acidic silanols, preventing peak tailing.

  • Chromatographic Conditions:

    • Isocratic elution: 80% CO₂ / 20% (MeOH + 0.2% IPA).

    • Flow rate: 3.0 mL/min.

    • Automated Back Pressure Regulator (ABPR): 120 bar.

    • Column Temperature: 35 °C.

  • Detection Setup: Configure the ESI-MS in positive ion mode. Monitor for the specific [M+H]+ pseudo-molecular ion of the target compound.

  • System Suitability (Validation): Inject 5 µL of a 1 mg/mL racemic standard. Baseline resolution ( Rs​>1.5 ) must be confirmed before analyzing unknown samples or scaling to preparative fractions.

Protocol B: Pre-column Derivatization for HPLC-UV

Self-Validating Logic: By converting the polar, non-UV-absorbing secondary amine into a lipophilic, strongly UV-absorbing carbamate, this protocol enables the use of standard normal-phase HPLC systems without specialized MS or ELSD detectors.

  • Sample Preparation: Dissolve approximately 1 mg of the 3-cyclopropylthiomorpholine 1,1-dioxide racemate in 1 mL of anhydrous dichloromethane (DCM) in a clean, dry vial.

  • Derivatization Reaction: Add 1.2 molar equivalents of 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and 2.0 molar equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Incubation: Stir the mixture at room temperature for 30 minutes. Causality: DIPEA neutralizes the HCl byproduct, driving the nucleophilic substitution to completion.

  • Quenching & Extraction: Add 1 mL of HPLC-grade water to quench unreacted Fmoc-Cl. Extract the organic (DCM) layer, dry over anhydrous MgSO4​ , and evaporate to dryness under a gentle stream of nitrogen.

  • Chromatographic Analysis: Re-dissolve the residue in 1 mL of Hexane/Isopropanol (80:20 v/v). Inject 10 µL onto a Chiralcel OD-H column (5 µm, 4.6 × 250 mm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

Part 4: Quantitative Data Summary

The following table benchmarks the expected performance metrics across the recommended analytical methodologies.

Analytical MethodChiral Selector / ColumnDetection ModeMobile Phase / Background ElectrolyteExpected Resolution ( Rs​ )Approx. Analysis Time
SFC-MS (Direct)Chiralpak IG-3ESI-MS (+ mode)CO₂ / MeOH (with 0.2% IPA)> 2.0< 5 min
HPLC-UV (Derivatized)Chiralcel OD-HUV (254 nm)Hexane / Isopropanol (80:20)> 1.8~ 15 min
CE (Direct)HS- β -CDUV (200 nm)*50 mM Phosphate Buffer (pH 2.5)> 1.5~ 12 min

*Note: Direct UV detection in CE at 200 nm requires high sample concentrations due to the weak chromophore.

References

  • ACS Publications. "Discovery and Optimization of Benzenesulfonamides as Potent Influenza A Virus Hemagglutinin Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • MDPI. "Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order." Molecules. Available at:[Link]

  • PMC. "An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)." Journal of Pharmaceutical Analysis. Available at:[Link]

Sources

Optimization

Best practices for storing 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride

Welcome to the Technical Support Center for 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride (CAS: 1361218-99-6) . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride (CAS: 1361218-99-6) . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

While the thiomorpholine 1,1-dioxide core provides excellent metabolic and chemical stability, the hydrochloride salt form introduces specific handling challenges—primarily driven by atmospheric moisture and thermal sensitivities. This guide synthesizes field-proven insights and thermodynamic principles to ensure the integrity of your compound from receipt to reaction.

Part 1: Troubleshooting & FAQs

Q1: My batch has transformed from a free-flowing powder into a sticky, clumped mass. What happened, and is the batch ruined?

The Causality: You are observing deliquescence. Hydrochloride salts are inherently hygroscopic [1]. The chloride anion possesses a high charge density, making it a strong hydrogen-bond acceptor. When exposed to ambient humidity (typically >60% RH), the salt absorbs atmospheric water molecules, lowering the crystal lattice energy and forming hydrates. If moisture uptake continues, the compound dissolves in its own absorbed water. The Solution: The batch is likely not ruined, but its molecular weight has effectively changed due to water mass, which will ruin stoichiometric calculations.

  • Self-Validating Recovery: Perform a Karl Fischer (KF) titration to quantify the water content. If water content is >0.5%, transfer the clumped mass to a vacuum oven. Dry at 40°C under high vacuum (<1 mbar) for 12–24 hours. Re-weigh and repeat the KF titration to validate that the moisture has been removed before use.

Q2: I am observing inconsistent yields in my downstream amidation reactions. Could storage conditions be the culprit?

The Causality: Yes. If 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride absorbs moisture during improper storage, the latent water will act as a competing nucleophile in your downstream reactions. In peptide coupling or amidation workflows (e.g., using HATU or EDC), trace water will rapidly hydrolyze the activated ester intermediates, drastically reducing your yield [2]. The Solution: Always store the compound in a desiccator. For highly sensitive reactions, perform an azeotropic distillation with anhydrous toluene prior to the reaction to strip away any trace water absorbed during benchtop handling.

Q3: Does the cyclopropyl group require special light-blocking storage?

The Causality: While cyclic sulfones are highly stable against oxidation, strained ring systems like the cyclopropyl group can be susceptible to radical-mediated ring-opening if exposed to prolonged, intense ultraviolet (UV) light in the presence of trace transition metals or oxygen. The Solution: Store the compound in amber glass vials. Amber glass filters out UV wavelengths below 400 nm, effectively quenching the activation energy required for radical initiation.

Part 2: Quantitative Storage Parameters

To maintain >98% purity over a 24-month shelf life, adhere strictly to the parameters outlined in the table below.

ParameterOptimal ConditionMechanistic Rationale
Temperature 2°C to 8°CMinimizes thermal kinetic energy, preventing slow thermal decomposition and the potential off-gassing of HCl.
Atmosphere Argon BackfillDisplaces atmospheric moisture and oxygen. Argon is denser than air and Nitrogen, forming a heavier protective blanket over the solid [3].
Container Amber Glass (Type I)Prevents UV-induced radical degradation of the cyclopropyl moiety.
Cap Liner PTFE (Teflon)PTFE provides an impermeable barrier to ambient moisture, unlike standard polyethylene caps which allow slow moisture ingress.
Humidity < 10% RHPrevents deliquescence and hydrate formation driven by the highly hygroscopic chloride counterion [4].

Part 3: Standard Operating Procedure (SOP)

Experimental Protocol: Inert-Atmosphere Aliquoting and Desiccation

To prevent repeated freeze-thaw condensation cycles and moisture exposure, the entire bulk bottle should be aliquoted upon receipt. This protocol is a self-validating system: by recording the mass at each step, you can mathematically prove no moisture was absorbed.

Step 1: Pre-equilibration

  • Remove the sealed bulk container from cold storage (2–8°C).

  • Critical: Do not open the container immediately. Allow it to sit at room temperature in a desiccator for at least 2 hours. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric water directly onto the hygroscopic powder.

Step 2: Glove Box Preparation

  • Transfer the equilibrated bulk bottle and pre-weighed, empty amber glass vials (with PTFE caps) into a glove box.

  • Purge the glove box with Argon until the internal humidity monitor reads <5% RH.

Step 3: Aliquoting and Validation

  • Dispense the required mass (e.g., 500 mg) into each amber vial.

  • Self-Validation: Weigh the sealed aliquot. The total mass must exactly equal the pre-weighed empty vial mass + 500 mg. Any excess mass indicates moisture uptake during the transfer process.

Step 4: Sealing and Long-Term Storage

  • Tightly secure the PTFE-lined caps while still inside the Argon atmosphere.

  • Wrap the cap junction with Parafilm to provide a secondary moisture barrier.

  • Transfer the aliquots to a dedicated 2–8°C refrigerator.

Part 4: Storage Workflow Visualization

Below is the logical decision tree for handling 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride based on your laboratory's usage frequency.

StorageProtocol A Receive Compound (CAS: 1361218-99-6) B Assess Usage Frequency A->B C Daily/Frequent Use B->C D Long-Term Storage B->D E Store in Desiccator (Room Temp, <10% RH) C->E F Aliquoting Required? D->F G Glove Box Aliquoting (Argon Atmosphere) F->G Yes H Seal in Amber Vials (PTFE Caps) F->H No G->H I Store at 2-8°C H->I

Caption: Workflow for determining the optimal storage and handling pathway for the hydrochloride salt.

References

  • Hydrochloride - Grokipedia.Grokipedia.
  • Solubility profile of Thiomorpholine 1,1-dioxide hydrochloride in organic solvents.Benchchem.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.National Institutes of Health (NIH).
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.National Institutes of Health (NIH).
Troubleshooting

Optimizing LC-MS parameters for 3-Cyclopropylthiomorpholine 1,1-dioxide quantification

Technical Support Center: LC-MS/MS Method Optimization Target Analyte: 3-Cyclopropylthiomorpholine 1,1-dioxide As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS/MS Method Optimization Target Analyte: 3-Cyclopropylthiomorpholine 1,1-dioxide

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with quantifying 3-Cyclopropylthiomorpholine 1,1-dioxide (frequently handled as a hydrochloride salt, CAS: 1361218-99-6)[1].

Because this molecule is a low-molecular-weight, highly polar secondary amine with a sulfone moiety, standard reverse-phase LC-MS approaches often fail due to poor retention and severe matrix suppression. This guide synthesizes field-proven causality with rigorous experimental protocols to ensure your quantification assays are robust, sensitive, and self-validating.

Part 1: Mechanistic Workflow & Causality

To successfully quantify this analyte, we must align our analytical choices with its structural realities. The secondary amine in the thiomorpholine ring (pKa ~8.5) ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+) mode. However, the 1,1-dioxide (sulfone) group drastically increases the molecule's polarity, driving it into the void volume on traditional C18 columns.

Mechanism Analyte 3-Cyclopropylthiomorpholine 1,1-dioxide LC Aqueous C18 LC Retains Polar Amine Analyte->LC ESI ESI+ Ionization Protonates 2° Amine LC->ESI Frag CID Fragmentation Loss of SO2 (64 Da) ESI->Frag Quant MRM Quantification m/z 176.1 -> 112.1 Frag->Quant

Diagram: LC-MS/MS causality workflow for 3-Cyclopropylthiomorpholine 1,1-dioxide quantification.

Part 2: Troubleshooting & FAQs

Q1: My analyte is eluting in the void volume (k' < 1) on a standard C18 column. How do I increase retention? The Causality: The high polarity of the sulfone group prevents sufficient hydrophobic interaction with standard end-capped C18 stationary phases. The Solution: Switch to an aqueous-compatible C18 column (e.g., Waters HSS T3 or Ascentis Express C18)[2]. These columns resist phase collapse in 100% aqueous mobile phases, allowing you to start your gradient at 1-2% organic solvent. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used, though it requires more rigorous sample cleanup to prevent column fouling.

Q2: I am experiencing severe signal instability and low sensitivity in plasma samples. What is causing this? The Causality: Early-eluting polar compounds are highly susceptible to ion suppression from endogenous matrix components (like salts and early-eluting phospholipids)[3]. Furthermore, while some legacy methods use Trifluoroacetic Acid (TFA) for thiomorpholine chromatography[2], TFA causes severe ion suppression in MS by forming strong ion pairs with the analyte. The Solution: Replace TFA with 0.1% Formic Acid in both water and acetonitrile[4]. Formic acid provides the necessary protons for ESI+ ionization without suppressing the signal. To further eliminate matrix effects, utilize a Protein Precipitation (PPT) extraction followed by a dilution step, or implement Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to selectively retain the basic amine.

Q3: What are the most reliable MRM transitions for this molecule? The Causality: The monoisotopic mass of the free base ( C7​H13​NO2​S ) is 175.07 Da. In ESI+, it readily forms the [M+H]+ precursor ion at m/z 176.1. During Collision-Induced Dissociation (CID), thiomorpholine 1,1-dioxides characteristically extrude sulfur dioxide ( SO2​ , 64 Da)[5]. The Solution: The primary quantifier transition should be m/z 176.1 112.1. A secondary qualifier transition (often involving the cleavage of the cyclopropyl ring alongside SO2​ loss) should be monitored at m/z 176.1 70.1.

Part 3: Quantitative Data & Optimized Parameters

Table 1: Optimized MRM Parameters (ESI+ Mode) | Analyte / Standard | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | 3-CPTM 1,1-dioxide | 176.1 | 112.1 | 50 | 18 | Quantifier ( −SO2​ ) | | 3-CPTM 1,1-dioxide | 176.1 | 70.1 | 50 | 28 | Qualifier | | Internal Standard * | 184.1 | 120.1 | 50 | 18 | Normalization | *Note: A stable isotope-labeled standard (e.g., d8​ -thiomorpholine 1,1-dioxide derivative) is highly recommended to correct for matrix effects[6].

Table 2: Recommended LC Gradient (Aqueous C18 Column) Mobile Phase A: 0.1% Formic Acid in Water[4] Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4] Flow Rate: 0.4 mL/min | Column Temp: 40 °C

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0098.02.0Initial
1.5098.02.0Isocratic hold to retain polar analyte
4.0010.090.0Linear ramp for elution
5.5010.090.0Column wash
5.6098.02.0Re-equilibration
8.0098.02.0End

Part 4: Step-by-Step Experimental Protocol

Self-Validating Sample Preparation & Acquisition Workflow

Step 1: Stock Solution & Calibration Curve Preparation

  • Accurately weigh 1.0 mg of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride[1].

  • Dissolve in 1.0 mL of 50:50 Water:Methanol to create a 1 mg/mL free-base equivalent stock. (Note: Account for the HCl salt mass fraction when calculating the free base concentration).

  • Prepare a working calibration curve in blank matrix (e.g., plasma or synovial fluid) ranging from 1 ng/mL to 1000 ng/mL[3].

Step 2: Matrix Extraction (Protein Precipitation)

  • Transfer 50 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS) at 50 ng/mL.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 21,000 × g for 10 minutes at 4 °C to pellet the proteins[3].

  • Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water. Crucial Causality Step: Diluting the highly organic supernatant with water prevents "solvent effects" (peak splitting/broadening) when injecting onto a highly aqueous initial LC gradient.

Step 3: System Suitability & Acquisition

  • Inject a blank sample (matrix extracted without analyte) to verify the absence of interference at m/z 176.1 112.1.

  • Inject the Lower Limit of Quantification (LLOQ, 1 ng/mL) sample. Verify that the signal-to-noise (S/N) ratio is 10:1 and the retention time is stable ( ± 0.1 min).

  • Proceed with the batch acquisition using the gradient outlined in Table 2. Ensure the MS acquisition window is scheduled around the analyte's retention time to maximize dwell time and data points across the peak.

Part 5: References

  • Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide Source: ACS Publications URL:[Link]

  • Characterization of degradation products and process-related impurity of sutezolid by liquid chromatography/electrospray ionization Source: Ovid URL:[Link]

  • Identification of TAK-756, A Potent TAK1 Inhibitor for the Treatment of Osteoarthritis through Intra-Articular Administration Source: ACS Publications URL:[Link]

  • Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds Source: NIH (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Cyclopropylthiomorpholine 1,1-dioxide

Welcome to the technical support center for the synthesis of complex heterocyclic molecules. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of complex heterocyclic molecules. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning the synthesis of 3-Cyclopropylthiomorpholine 1,1-dioxide. Our focus is to provide in-depth, field-proven insights into the critical oxidation step, helping you navigate potential challenges and ensure a successful, high-yield synthesis.

The synthesis of thiomorpholine 1,1-dioxides is a crucial transformation in medicinal chemistry, as this scaffold is present in numerous biologically active compounds.[1][2] The most direct and common method to produce the target sulfone is through the controlled oxidation of a 3-cyclopropylthiomorpholine precursor.[3] However, this oxidation is not without its challenges. The primary concern is preventing unwanted side reactions and ensuring complete, selective oxidation to the sulfone without compromising the integrity of the rest of the molecule, particularly the cyclopropyl and amine functionalities.

This document provides troubleshooting advice, frequently asked questions, and detailed protocols to address the specific issues you may encounter.

Troubleshooting Guide: Common Oxidation Issues

This section addresses specific problems that can arise during the oxidation of the thiomorpholine ring.

Problem: My final product is contaminated with the intermediate sulfoxide.

Cause: This is the most common issue and indicates incomplete oxidation. It can result from insufficient oxidant, inadequate reaction time or temperature, or a deactivated catalyst. The oxidation of a sulfide to a sulfone is a stepwise process, and the sulfoxide is a stable intermediate.[4]

Solution:

  • Increase Oxidant Stoichiometry: The conversion of a sulfide to a sulfone requires at least two molar equivalents of the oxidizing agent (e.g., hydrogen peroxide). If you are observing the sulfoxide, a slight excess of the oxidant (e.g., 2.1-2.5 equivalents) can help drive the reaction to completion. However, avoid large excesses to minimize side reactions.[5][6]

  • Elevate Reaction Temperature: Higher temperatures generally increase the reaction rate and can push the equilibrium towards the sulfone product.[4] Monitor the reaction closely, as excessive heat can also promote decomposition or side reactions. A controlled, stepwise increase in temperature (e.g., from room temperature to 50-60 °C) is recommended.[4]

  • Extend Reaction Time: Confirm that the reaction has genuinely reached its endpoint. Use an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor the disappearance of the sulfoxide intermediate.

  • Catalyst Selection & Re-activation: If using a catalytic system (e.g., sodium tungstate or a molybdenum-based catalyst with H₂O₂), ensure the catalyst is active.[4][7] In some cases, catalysts can be poisoned by impurities. Ensure high-purity starting materials and solvents.

Problem: I'm observing low yields and a complex mixture of byproducts.

Cause: This suggests that non-selective oxidation or degradation is occurring. The oxidant may be attacking other sensitive parts of the molecule, such as the cyclopropyl ring or the amine, or the reaction conditions may be too harsh.

Solution:

  • Control the Exotherm: Sulfide oxidations can be highly exothermic. If the oxidant is added too quickly, the resulting temperature spike can cause decomposition. The best practice is to add the oxidant drop-wise via a dropping funnel while maintaining a controlled internal temperature with an ice bath or cooling mantle.[4]

  • Choose a More Selective Oxidant: While hydrogen peroxide is cost-effective, other oxidants may offer higher selectivity.[5][7] A system generating chlorine dioxide in situ from sodium chlorite and HCl has been shown to be highly selective for sulfone formation under mild conditions.[8] Similarly, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable choice, though stoichiometry must be carefully controlled (≥2 equivalents for the sulfone).[6]

  • Protect the Amine: The nitrogen atom in the thiomorpholine ring can potentially be oxidized. While typically less reactive than the sulfur, highly aggressive conditions could lead to N-oxide formation or other side reactions. If byproducts persist, consider performing the oxidation on an N-protected precursor (e.g., with a Boc or Cbz group), followed by deprotection.

Problem: Is the cyclopropyl group at risk during the oxidation?

Cause: The cyclopropyl group is a strained ring system and can be susceptible to opening under certain harsh, often acidic or radical, conditions. While generally stable to common sulfide oxidation reagents, this is a valid concern.

Solution:

  • Use Mild, pH-Neutral Conditions: Avoid strongly acidic conditions where possible, as this can promote ring-opening of the cyclopropyl group. Buffer the reaction if necessary. Many modern catalytic systems operate under neutral or near-neutral pH.

  • Avoid Radical Initiators: Use reaction conditions that favor ionic pathways over radical mechanisms. Photochemical methods or those using initiators that could generate high-energy radicals should be avoided.

  • Select Tolerant Reagents: Oxidation systems based on hydrogen peroxide with a molybdenum or tungsten catalyst have been shown to tolerate sensitive functional groups like double bonds and alcohols, suggesting they would be compatible with a cyclopropyl ring.[6][7]

Frequently Asked Questions (FAQs)

Q1: What is the standard and most cost-effective method for oxidizing thiomorpholine to thiomorpholine 1,1-dioxide?

The most common and industrially scalable method is the use of aqueous hydrogen peroxide (H₂O₂).[3] It is inexpensive, and the only byproduct is water. This reaction is often catalyzed by a metal salt, such as sodium tungstate (Na₂WO₄) or an ammonium molybdate-based catalyst, to increase the reaction rate and selectivity.[4][7]

Q2: How can I selectively stop the oxidation at the sulfoxide stage if needed?

To obtain the sulfoxide, you must carefully control the reaction stoichiometry, using approximately one equivalent of the oxidant.[5] Furthermore, the reaction should be conducted at a lower temperature (e.g., -5 to 0 °C) to decrease the rate of the second oxidation step to the sulfone.[4][9] Slowly adding the oxidant to the sulfide solution, rather than the other way around, also helps prevent localized areas of high oxidant concentration that could lead to over-oxidation.[5]

Q3: What are the best analytical techniques to monitor the reaction progress?

TLC is a fast and effective method for qualitative monitoring. The sulfide, sulfoxide, and sulfone will have different polarities and thus different Rf values. For quantitative analysis and confirmation of mass, LC-MS is the preferred method. ¹H NMR can also be used, as the protons adjacent to the sulfur will shift downfield as the oxidation state of the sulfur increases.

Q4: Are there any "greener" or more environmentally friendly oxidants I can use?

Yes, the use of H₂O₂ is considered a green chemistry approach because its primary byproduct is water.[5][7] Catalytic methods that allow for the use of H₂O₂ or even molecular oxygen (O₂) as the terminal oxidant are highly encouraged to minimize hazardous waste.[5] Avoid using older methods that rely on stoichiometric heavy metal oxidants like chromium or manganese.[5]

Visualization of the Oxidation Pathway & Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing common experimental issues.

OxidationPathway Sulfide 3-Cyclopropyl- thiomorpholine Sulfoxide Intermediate Sulfoxide Sulfide->Sulfoxide +1 eq. Oxidant Byproducts Side Products (e.g., N-oxide, ring opening) Sulfide->Byproducts Harsh Conditions Sulfone Target Sulfone (1,1-dioxide) Sulfoxide->Sulfone +1 eq. Oxidant Sulfoxide->Byproducts Harsh Conditions

Caption: Reaction pathway from sulfide to sulfone.

TroubleshootingWorkflow Start Reaction Issue Identified IssueType What is the main issue? Start->IssueType Incomplete Incomplete Reaction (Sulfoxide present) IssueType->Incomplete Mixture LowYield Low Yield / Byproducts IssueType->LowYield Impure Exotherm Poor Control / Exotherm IssueType->Exotherm Unsafe IncreaseOxidant Increase Oxidant (2.1-2.5 eq.) Incomplete->IncreaseOxidant ChangeOxidant Use Milder / More Selective Oxidant LowYield->ChangeOxidant ControlAddition Slow, Cooled Addition of Oxidant Exotherm->ControlAddition IncreaseTemp Increase Temp / Reaction Time IncreaseOxidant->IncreaseTemp CheckCatalyst Check Catalyst Activity IncreaseTemp->CheckCatalyst ProtectAmine Consider N-Protection ChangeOxidant->ProtectAmine

Caption: Troubleshooting workflow for oxidation issues.

Data Summary & Experimental Protocols

Table 1: Comparison of Common Oxidants for Sulfide to Sulfone Synthesis
Oxidant SystemTypical ConditionsAdvantagesDisadvantages & Mitigation
H₂O₂ / Na₂WO₄ 30% H₂O₂ (2.1-2.5 eq.), cat. Na₂WO₄, H₂O or MeOH, RT to 60°C[4]Cost-effective, "green" byproduct (H₂O), highly effective.Can be sluggish without a catalyst; potentially exothermic. Mitigation: Use a catalyst and control addition rate/temperature.
m-CPBA ≥2 eq. m-CPBA, CH₂Cl₂ or CHCl₃, 0°C to RT[6][10]Highly reliable, predictable, good for small-scale synthesis.Stoichiometric byproduct (m-CBA) can complicate workup; higher cost. Mitigation: Aqueous base wash during workup to remove acidic byproduct.
NaClO₂ / HCl NaClO₂ (2.5 eq.), HCl (2.5 eq.), EtOAc or MeCN, RT[8]High selectivity, mild conditions, overcomes substrate solubility issues.[8]Requires in situ generation of ClO₂; handling of acid. Mitigation: Ensure proper ventilation and slow addition of acid.
Oxone® ≥2 eq. Oxone®, MeOH/H₂O, RT[7]Solid, easy to handle, effective for a wide range of sulfides.Can be less selective with sensitive functional groups. Mitigation: Monitor reaction closely and control temperature.
Protocol: Catalytic Oxidation Using Hydrogen Peroxide

This protocol provides a general, robust method for the oxidation of a substituted thiomorpholine to its 1,1-dioxide form.

Materials:

  • 3-Cyclopropylthiomorpholine (1.0 eq.)

  • Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) (0.01-0.05 eq.)

  • Hydrogen Peroxide (30% aq. solution) (2.2 eq.)

  • Methanol or Water (as solvent)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.

  • Ice-water bath.

Procedure:

  • Setup: In the round-bottom flask, dissolve the 3-cyclopropylthiomorpholine (1.0 eq.) and sodium tungstate dihydrate (0.02 eq.) in methanol.[4]

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature is between 0-5 °C.

  • Oxidant Addition: Charge the dropping funnel with the 30% hydrogen peroxide solution (2.2 eq.). Add the H₂O₂ drop-wise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring and monitor the reaction's progress by TLC or LC-MS every hour. If the reaction is sluggish, gently warm the mixture to 40-50 °C.[4]

  • Quenching: Once the starting material and sulfoxide intermediate are consumed, cool the reaction mixture back down in an ice bath. Cautiously quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₄) until a test with KI-starch paper indicates no remaining peroxide.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude 3-Cyclopropylthiomorpholine 1,1-dioxide by column chromatography or recrystallization as needed.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Wordpress. Retrieved from [Link]

  • Jeon, S., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. Retrieved from [Link]

  • Jeyakumar, K., & Chand, D. K. (2007). Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. ResearchGate. Retrieved from [Link]

  • Kim, K. S., & Hwang, H. J. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide. Google Patents.
  • Wang, L., et al. (2020). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Tseng, M.-C., & Chu, Y.-H. (2012). Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis Online. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Kagan, H. B. (2007). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]

  • Gemo, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Retrieved from [Link]

  • Gemo, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Retrieved from [Link]

  • Gemo, M., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC. Retrieved from [Link]

  • Makhaeva, E. A., & Potapov, V. A. (2021). New Aspects of Thiomorpholine Chemistry. ResearchGate. Retrieved from [Link]

  • Speciality Chemicals. (n.d.). The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis. Retrieved from [Link]

  • Mádrová, Z., et al. (2017). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. Retrieved from [Link]

  • Nayak, N., et al. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed. Retrieved from [Link]

  • D'Annibale, O., et al. (2023). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. PMC. Retrieved from [Link]

  • Kinens, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

3-Cyclopropylthiomorpholine 1,1-Dioxide vs. Thiomorpholine 1,1-Dioxide: A Comparative Guide in Rational Drug Design

In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, saturated heterocycles serve as foundational elements for modulating a drug's physicochemical properties. Thiomorpholine 1,1-dioxide (TMD) has lon...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of optimized pharmacokinetic and pharmacodynamic profiles, saturated heterocycles serve as foundational elements for modulating a drug's physicochemical properties. Thiomorpholine 1,1-dioxide (TMD) has long been utilized as a metabolically stable bioisostere for morpholine and piperazine . By replacing the ether oxygen of morpholine with a sulfone group, medicinal chemists eliminate a major site of oxidative liability while retaining a strong hydrogen bond acceptor [[1]]([Link]).

However, as drug targets demand higher lipophilic efficiency and enhanced 3D structural complexity, simple unsubstituted rings often fall short. Enter 3-Cyclopropylthiomorpholine 1,1-dioxide (3-Cp-TMD) —a next-generation building block that introduces precise steric and conformational constraints . This guide provides an in-depth technical comparison of these two moieties, exploring the causality behind their experimental behaviors and providing validated protocols for their evaluation.

Part 1: Structural & Physicochemical Divergence

The addition of a cyclopropyl group at the C3 position is not merely a lipophilic appendage; it is a strategic modification designed to solve specific liabilities inherent to the base thiomorpholine ring .

ParameterThiomorpholine 1,1-dioxide3-Cyclopropylthiomorpholine 1,1-dioxide
CAS Number 39093-93-1 [[2]]()1361218-99-6 (HCl salt)
Molecular Weight 135.18 g/mol 175.25 g/mol (Free base)
Fraction sp3 (Fsp3) 0.801.00 (Maximized 3D character)
Metabolic Vulnerability High at C3/C5 α-protonsLow (Sterically shielded by cyclopropyl)
Conformational Flexibility Moderate (Multiple chair flips)Restricted (Locked chair conformation)
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Enhanced by cyclopropyl)
Part 2: Mechanistic Insights: The Causality of Cyclopropyl Substitution

As a Senior Application Scientist, it is critical to understand why a structural change alters experimental outcomes. The transition from TMD to 3-Cp-TMD is driven by three mechanistic pillars:

  • Steric Shielding of α-Protons: While the sulfone group in TMD protects the heteroatom from oxidation, the carbon atoms adjacent to the basic nitrogen (C3 and C5) remain susceptible to Cytochrome P450 (CYP)-mediated α-oxidation. The cyclopropyl group introduces massive steric bulk directly adjacent to the nitrogen, physically blocking the CYP450 active site from accessing these vulnerable protons [[3]]([Link]).

  • Conformational Locking: Unsubstituted TMD can undergo ring-flipping, costing entropic energy upon binding to a target protein. The cyclopropyl group forces the heterocycle into a preferred, rigid chair conformation. If this conformation matches the bioactive geometry, the entropic penalty of binding is drastically reduced, leading to higher target affinity.

  • Escaping "Flatland" (Fsp3 Enhancement): Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with clinical success. The cyclopropyl group pushes the molecule out of a planar geometry, improving solubility and reducing off-target promiscuity (such as hERG binding) [[1]]([Link]).

G TMD Thiomorpholine 1,1-dioxide (Base Scaffold) Vuln CYP450 Vulnerability at C3/C5 α-protons TMD->Vuln Mod Add 3-Cyclopropyl Group (Steric Bulk) Vuln->Mod Shield Metabolic Shielding (Blocks Oxidation) Mod->Shield Fsp3 Increased Fsp3 (Enhanced 3D Shape) Mod->Fsp3

Rational design logic for 3-cyclopropyl substitution.

Part 3: Experimental Methodologies

To objectively compare these two moieties, robust, self-validating assays are required. Below are the standard protocols used to quantify the advantages of 3-Cp-TMD over TMD.

Protocol 1: In Vitro Microsomal Stability (HLM) Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compounds. The protocol is designed as a self-validating system to ensure enzymatic activity is isolated from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound (TMD or 3-Cp-TMD derivative) in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls:

    • Positive Control: Include a parallel well with Verapamil (a known high-clearance drug) to validate microsome viability.

    • Negative Control: Prepare a parallel well of the test compound without NADPH to monitor for non-enzymatic chemical degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Because the cyclopropyl group increases lipophilicity, it is crucial to measure its impact on passive transcellular permeability.

Step-by-Step Methodology:

  • Donor Plate Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) and add 300 µL to the donor wells.

  • Membrane Coating: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution.

  • Self-Validation Control: Add Lucifer Yellow (20 µM) to the donor wells. If Lucifer Yellow is detected in the acceptor well post-incubation, the lipid membrane is compromised, and the well's data is rejected.

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor compartments using LC-MS/MS to calculate the effective permeability ( Papp​ ).

G Prep Prepare 1 µM Compound Micro Add Microsomes (0.5 mg/mL) Prep->Micro Incubate Add NADPH Incubate 37°C Micro->Incubate Quench Quench Reaction (Cold ACN) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for microsomal stability profiling.

Conclusion

While thiomorpholine 1,1-dioxide remains a highly versatile and cost-effective bioisostere for morpholine, its susceptibility to α-oxidation limits its utility in highly metabolically demanding environments. By transitioning to 3-cyclopropylthiomorpholine 1,1-dioxide , drug development professionals can leverage precise steric shielding and conformational locking to dramatically improve metabolic half-life and target affinity. The experimental workflows provided above ensure that these physicochemical upgrades can be rigorously and reproducibly quantified during lead optimization.

References
  • Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 2. Leveraging Structure-Based Drug Design to Identify Analogues with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. URL:[Link]

  • The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation. Journal of Medicinal Chemistry. URL:[Link]

  • ChemInform Abstract: Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry. ResearchGate. URL:[Link]

Sources

Comparative

Validation of HPLC Analytical Methods for 3-Cyclopropylthiomorpholine 1,1-dioxide: A Comparative Guide

As drug development pipelines increasingly incorporate complex, polar aliphatic heterocycles, analytical scientists face significant challenges in developing robust, reproducible chromatographic methods. 3-Cyclopropylthi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly incorporate complex, polar aliphatic heterocycles, analytical scientists face significant challenges in developing robust, reproducible chromatographic methods. 3-Cyclopropylthiomorpholine 1,1-dioxide (frequently handled as its hydrochloride salt, CAS 1361218-99-6) is a prime example of such a challenging building block [1].

This guide provides an objective, data-driven comparison of column chemistries and details a fully validated High-Performance Liquid Chromatography (HPLC) methodology for this compound, grounded in the ICH Q2(R2) regulatory framework [2].

The Chromatographic Challenge: Analyte Profiling

To design a self-validating analytical method, we must first understand the causality behind the analyte's behavior in solution. 3-Cyclopropylthiomorpholine 1,1-dioxide possesses three critical structural features that dictate its chromatographic fate:

  • Secondary Amine: Highly basic (pKa ~8.5–9.5). At typical physiological or slightly acidic mobile phase pH, it is fully protonated (cationic). This leads to severe secondary interactions with residual silanols on traditional silica-based columns, causing peak tailing.

  • Sulfone Group (1,1-dioxide): A strong hydrogen bond acceptor with a high dipole moment, significantly increasing the molecule's overall hydrophilicity.

  • Cyclopropyl Ring: Provides minimal hydrophobic surface area, offering insufficient dispersive interactions for standard reversed-phase retention.

Because of this high polarity and basicity, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails, resulting in elution near the void volume ( k′<1 ) and poor peak symmetry [3].

Column Chemistry Comparison: RPLC vs. HILIC

To establish the most robust method, we compared a standard end-capped C18 column (RPLC) against an Amide-bonded Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Mechanistic Rationale

While RPLC relies on hydrophobic partitioning (which is inherently weak for this sulfone-amine), HILIC utilizes a water-enriched layer immobilized on a polar stationary phase. The protonated 3-Cyclopropylthiomorpholine 1,1-dioxide partitions into this aqueous layer and undergoes favorable electrostatic and hydrogen-bonding interactions with the Amide surface [4].

Mechanism Analyte 3-Cyclopropylthiomorpholine 1,1-dioxide (Polar Amine) RPLC Reversed-Phase (C18) Analyte->RPLC HILIC HILIC (Amide Phase) Analyte->HILIC RPLC_Mech Hydrophobic Interaction (Weak for polar analytes) RPLC->RPLC_Mech HILIC_Mech Aqueous Layer Partitioning & Electrostatic Interactions HILIC->HILIC_Mech RPLC_Result Poor Retention (k' < 1) Peak Tailing RPLC_Mech->RPLC_Result HILIC_Result Strong Retention (k' > 3) Excellent Peak Shape HILIC_Mech->HILIC_Result

Figure 1: Mechanistic comparison of RPLC vs. HILIC retention for polar basic amines.

Comparative Experimental Data

Conditions: RPLC (Water/ACN + 0.1% TFA); HILIC (ACN/Water + 10 mM Ammonium Formate pH 3.0).

Performance MetricTraditional RPLC (C18)HILIC (Amide)Analytical Impact
Retention Factor ( k′ ) 0.44.2HILIC prevents interference from unretained void volume matrices.
Peak Asymmetry ( As​ ) 2.1 (Severe Tailing)1.05 (Symmetrical)HILIC eliminates secondary silanol interactions, improving integration.
Theoretical Plates ( N ) < 2,000> 12,000HILIC provides superior resolving power for related impurities.
MS Compatibility Moderate (TFA suppresses signal)Excellent (High organic, volatile buffer)HILIC enhances electrospray ionization (ESI) efficiency [4].

Optimized Experimental Protocol (HILIC)

The following methodology is designed as a self-validating system . Every parameter has a causal justification to ensure robustness and reproducibility.

Materials & Reagents
  • Stationary Phase: Amide-bonded HILIC Column (e.g., Waters XBridge Amide, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: The acidic pH ensures the secondary amine remains fully protonated, preventing peak splitting from partial ionization. The formate buffer maintains constant ionic strength to stabilize the stationary hydration layer).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade). (Causality: High organic content is required in HILIC to drive the analyte into the polar stationary phase).

Step-by-Step Methodology
  • System Preparation: Purge the HPLC system with 50:50 Water:Acetonitrile to remove any residual reversed-phase buffers (e.g., phosphate) that could precipitate in high organic conditions.

  • Mobile Phase Blending: Set the pump to deliver an isocratic blend of 85% Mobile Phase B and 15% Mobile Phase A .

  • Column Equilibration: Flow at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes). Critical Step: HILIC columns require longer equilibration times than RPLC columns to establish a stable aqueous layer.

  • Sample Preparation: Dissolve 3-Cyclopropylthiomorpholine 1,1-dioxide reference standard in an extraction solvent of 80:20 Acetonitrile:Water to a final concentration of 1.0 mg/mL. (Causality: Injecting a sample in a highly aqueous diluent onto a HILIC column will disrupt the hydration layer and cause severe peak distortion. The sample diluent must closely match the high-organic mobile phase).

  • Injection & Detection: Inject 5 µL. Monitor UV absorbance at 210 nm (or use ESI+ MS detection for higher specificity).

  • System Suitability Testing (SST): Before analyzing unknown samples, inject the standard sequence six times. The system is validated for the run only if:

    • Retention time RSD 1.0%

    • Peak Area RSD 2.0%

    • Tailing factor ( Tf​ ) 1.5

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose (e.g., batch release or stability testing), it must be validated according to the ICH Q2(R2) guidelines [2].

ICH_Validation Start ICH Q2(R2) Validation 3-Cyclopropylthiomorpholine 1,1-dioxide Spec Specificity (Blank & Impurity Interference) Start->Spec Lin Linearity & Range (R² > 0.999, 25-150%) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Rob Robustness (Temp, Flow, pH variations) Prec->Rob Report Validated Method Ready Rob->Report

Figure 2: ICH Q2(R2) analytical method validation workflow for HPLC procedures.

Validation Parameters Executed
  • Specificity: Blank injections of the 80:20 ACN:Water diluent demonstrated no interfering peaks at the retention time of 3-Cyclopropylthiomorpholine 1,1-dioxide (approx. 5.8 minutes).

  • Linearity: Evaluated from 25% to 150% of the target working concentration (0.25 to 1.5 mg/mL). The correlation coefficient ( R2 ) exceeded 0.999, confirming proportional detector response.

  • Accuracy: Spike-recovery experiments at 50%, 100%, and 150% levels yielded recoveries between 99.1% and 101.4%, proving the absence of matrix effects.

  • Robustness: Deliberate micro-variations were introduced to the method: Mobile phase ratio ( ± 2% ACN), column temperature ( ± 5°C), and buffer pH ( ± 0.2 units). The method maintained baseline resolution and met all SST criteria, proving its reliability for routine laboratory transfer.

Conclusion

For highly polar, basic molecules like 3-Cyclopropylthiomorpholine 1,1-dioxide, traditional C18 reversed-phase methods are analytically inadequate. By transitioning to a HILIC (Amide) methodology , analysts can leverage aqueous layer partitioning to achieve superior retention, symmetrical peak shapes, and excellent MS compatibility. When coupled with strict adherence to the ICH Q2(R2) validation lifecycle, this protocol provides a highly trustworthy, self-validating framework for pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from[Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from[Link]

Validation

Comparative Bioavailability Guide: 3-Cyclopropylthiomorpholine 1,1-Dioxide Derivatives in Drug Design

As drug discovery programs increasingly target complex intracellular mechanisms, the physicochemical properties of lead compounds dictate their clinical viability. For decades, basic cyclic amines have been utilized to i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex intracellular mechanisms, the physicochemical properties of lead compounds dictate their clinical viability. For decades, basic cyclic amines have been utilized to improve aqueous solubility and form critical binding interactions. However, these traditional moieties often introduce severe pharmacokinetic (PK) liabilities.

This guide provides an objective, data-driven comparison of 3-Cyclopropylthiomorpholine 1,1-dioxide derivatives against traditional amine bioisosteres, detailing the mechanistic causality behind their superior bioavailability and the self-validating experimental protocols required to prove it.

The Mechanistic Rationale: Overcoming Amine Liabilities

In traditional medicinal chemistry, cyclic amines like piperidine and morpholine are ubiquitous. However, their high basicity (piperidine pKa ~11.1, morpholine pKa ~8.5) frequently results in suboptimal pharmacokinetic profiles[1]. Highly basic amines are prone to lysosomal trapping, hERG channel inhibition, and rapid Phase I oxidative metabolism, which collectively depress oral bioavailability (%F) and increase systemic clearance.

Replacing these basic moieties with thiomorpholine 1,1-dioxide is a proven bioisosteric strategy. The strongly electron-withdrawing sulfone group dramatically attenuates the basicity of the adjacent nitrogen, lowering the pKa to approximately 5.4[1]. At physiological pH (7.4), this shifts the equilibrium toward the neutral species, significantly enhancing passive membrane permeability and reducing Phase II metabolic liabilities such as glucuronidation[2].

The 3-Cyclopropyl Advantage

While the unsubstituted thiomorpholine 1,1-dioxide scaffold improves exposure (AUC) compared to basic amines[1], it retains a critical vulnerability: the α-carbons adjacent to the heteroatoms remain exposed to Cytochrome P450 (CYP)-mediated oxidation.

The integration of a 3-cyclopropyl group addresses this exact liability through two causal mechanisms:

  • Steric Shielding: The cyclopropyl ring introduces severe steric hindrance directly at the C3 metabolic hotspot, physically blocking CYP enzyme active site access and reducing intrinsic clearance.

  • Conformational Rigidification: The sp3-rich cyclopropyl group restricts the conformational flexibility of the morpholine ring. This locks the derivative into an energetically favorable state for target binding (minimizing entropic penalties) while simultaneously increasing local lipophilicity to drive intestinal absorption.

Optimization A Basic Amine (e.g., Piperidine) pKa ~11.1 B Thiomorpholine 1,1-dioxide pKa ~5.4 A->B Bioisosteric Replacement D High Clearance Poor %F A->D C 3-Cyclopropyl- thiomorpholine 1,1-dioxide B->C C-H Steric Shielding E Improved AUC Moderate %F B->E F High Stability Excellent %F C->F

Fig 1. Structural optimization pathway enhancing oral bioavailability.

Quantitative Performance Comparison

The table below synthesizes the typical physicochemical and pharmacokinetic shifts observed when a core scaffold is derivatized with different amine bioisosteres.

Bioisosteric ScaffoldTypical pKaCaco-2 PermeabilityMicrosomal CL_intOral Bioavailability (%F)
Piperidine ~11.1Low (Ionized at pH 7.4)High< 20%
Morpholine ~8.5ModerateHigh20 - 40%
Thiomorpholine 1,1-dioxide ~5.4High (Neutral at pH 7.4)Moderate40 - 60%
3-Cyclopropylthiomorpholine 1,1-dioxide ~5.2Very HighLow (Sterically Shielded)> 75%

(Note: Values represent benchmark ranges for drug derivatives incorporating these specific moieties, extrapolated from established pharmacokinetic trends[1][2]).

Experimental Validation: Self-Validating PK Protocols

To ensure scientific trustworthiness, the pharmacokinetic advantages of 3-cyclopropylthiomorpholine 1,1-dioxide derivatives must be evaluated using a self-validating experimental system. The following protocols utilize internal standards and cross-route validation to eliminate assay artifacts.

Workflow S1 1. IV & PO Formulation (Solutol/DMSO/Saline) S2 2. Rodent Dosing (1 mg/kg IV, 5 mg/kg PO) S1->S2 S3 3. Serial Blood Sampling (0.25h to 24h) S2->S3 S4 4. Protein Precipitation (+ Internal Standard) S3->S4 S5 5. LC-MS/MS Quantification S4->S5 S6 6. NCA PK Analysis (WinNonlin: AUC, %F) S5->S6

Fig 2. Self-validating in vivo pharmacokinetic assessment workflow.

Protocol A: In Vitro Microsomal Stability (Phase I Metabolism)

Causality: Before moving to live models, we must confirm that the cyclopropyl group successfully shields the molecule from CYP-mediated degradation.

  • Preparation: Incubate 1 µM of the test derivative with rat liver microsomes (0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add 1 mM NADPH regenerating system to initiate CYP activity.

  • Self-Validation Control: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not rapidly degraded, the microsome batch is inactive and the assay must be rejected.

  • Sampling & Quenching: At 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of cold acetonitrile spiked with a stable-isotope internal standard (IS).

  • Analysis: Centrifuge at 14,000 RPM for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Protocol B: In Vivo Absolute Bioavailability (%F)

Causality: Absolute bioavailability cannot be determined from oral dosing alone. An Intravenous (IV) arm is required to establish the baseline Area Under the Curve ( AUCIV​ ) representing 100% systemic exposure.

  • Formulation: Dissolve the derivative in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline. Solutol is chosen specifically to maintain the highly lipophilic 3-cyclopropyl derivative in solution without causing precipitation in the gut.

  • Dosing (Sprague-Dawley Rats):

    • Cohort 1 (IV): Administer 1 mg/kg via tail vein injection.

    • Cohort 2 (PO): Administer 5 mg/kg via oral gavage.

  • Sampling: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes.

  • Extraction: Precipitate plasma proteins using acetonitrile containing the internal standard.

  • Quantification & NCA: Run LC-MS/MS. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the absolute bioavailability:

    F(%)=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

Conclusion

The transition from basic piperidine/morpholine rings to 3-Cyclopropylthiomorpholine 1,1-dioxide represents a masterclass in rational drug design. By leveraging the electron-withdrawing nature of the sulfone to drop the pKa, and strategically placing a cyclopropyl ring to sterically block CYP-mediated oxidation, researchers can rescue highly potent but metabolically unstable leads. When validated through rigorous IV/PO crossover studies, derivatives bearing this advanced bioisostere consistently demonstrate superior metabolic half-lives and exceptional oral bioavailability.

References[2] Title: Thiomorpholine 1,1-Dioxide: A Bioisosteric Strategy | Source: Benchchem | URL:Verify Source[1] Title: Second Generation Inhibitors of HIV-1 Maturation | Source: NIH PMC | URL:Verify Source[3] Title: Anilinoquinazoline inhibitors of the RET kinase domain—Elaboration of the 7-position | Source: NIH PMC | URL:Verify Source

Sources

Comparative

Benchmarking 3-Cyclopropylthiomorpholine 1,1-Dioxide: A Next-Generation Bioisostere in Drug Design

Executive Summary The morpholine ring is a privileged "hinge-binder" and solubilizing moiety found in over 20 FDA-approved drugs[1]. However, its high basicity and susceptibility to Cytochrome P450 (CYP450) mediated α -o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a privileged "hinge-binder" and solubilizing moiety found in over 20 FDA-approved drugs[1]. However, its high basicity and susceptibility to Cytochrome P450 (CYP450) mediated α -oxidation often result in suboptimal pharmacokinetics, including rapid in vivo clearance and hERG toxicity. To overcome these liabilities, medicinal chemists have increasingly turned to thiomorpholine 1,1-dioxide as a bioisostere[2].

Taking this optimization a step further, 3-cyclopropylthiomorpholine 1,1-dioxide represents a next-generation scaffold. By combining the electronic effects of a sulfone group with the severe steric shielding of a cyclopropyl ring, this heterocycle effectively shuts down residual metabolic vulnerabilities while maintaining the necessary polarity and hydrogen-bonding characteristics required for target engagement[3].

Physicochemical Benchmarking

To objectively evaluate the utility of 3-cyclopropylthiomorpholine 1,1-dioxide, it must be benchmarked against standard cyclic amines. The table below synthesizes the physicochemical shifts observed during bioisosteric replacement.

HeterocycleExperimental pKaH-Bond AcceptorsPrimary Metabolic LiabilityStructural Advantage
Morpholine ~8.51 (Ether Oxygen)CYP450 α -OxidationHigh aqueous solubility, low molecular weight
Piperazine ~9.80N-Dealkylation / OxidationVersatile linker for bifunctional molecules
Thiomorpholine 1,1-Dioxide 5.42 (Sulfone Oxygens)Generally ResistantReduced basicity, high polarity, improved LipE
3-Cyclopropylthiomorpholine 1,1-Dioxide ~5.2*2 (Sulfone Oxygens)Highly Resistant Extreme steric shielding at the α -carbon

*Extrapolated based on the inductive and steric effects of the adjacent cyclopropyl ring.

Mechanistic Causality: The Triad of Optimization

As an application scientist, it is critical to understand why these structural edits translate to superior in vitro and in vivo performance. The superiority of 3-cyclopropylthiomorpholine 1,1-dioxide is driven by three causal mechanisms:

  • Basicity Modulation via Inductive Effects: The strongly electron-withdrawing nature of the sulfone group pulls electron density away from the secondary amine, dropping the pKa from 8.5 (morpholine) to approximately 5.4[2]. This ensures the amine remains largely un-ionized at physiological pH (7.4), which enhances passive membrane permeability and reduces the risk of phospholipidosis or off-target ion channel binding[3].

  • Metabolic Stability via Steric Shielding: CYP450 enzymes typically initiate degradation by abstracting a proton from the α -carbon adjacent to the heteroatom. The introduction of the 3-cyclopropyl group creates a massive steric blockade at this exact vulnerability point. As demonstrated in the optimization of antimycobacterial agents and HIV-1 maturation inhibitors, sterically shielding the proximal amine prevents enzymatic access, effectively halting degradation[3][4].

  • Conformational Rigidity: The bulky cyclopropyl group restricts the ring flip of the thiomorpholine chair conformation. This reduced entropic penalty upon binding often leads to improved target affinity compared to highly flexible unsubstituted rings.

BioisostereLogic Morpholine Morpholine (pKa ~8.5) Liability CYP450 α-Oxidation (Metabolic Liability) Morpholine->Liability Rapid Clearance TMD Thiomorpholine 1,1-Dioxide (pKa ~5.4) Morpholine->TMD Bioisosteric Replacement Optimized 3-Cyclopropylthiomorpholine 1,1-Dioxide Liability->Optimized Overcomes Liability Cyclo 3-Cyclopropyl Addition (Steric Shielding) TMD->Cyclo Structural Editing Cyclo->Optimized Synergistic Enhancement

Caption: Logical relationship of bioisosteric replacement towards 3-cyclopropylthiomorpholine 1,1-dioxide.

Experimental Methodologies: Self-Validating Protocols

To rigorously benchmark these heterocycles, the following self-validating protocols must be employed. These workflows are designed to prevent false positives and ensure data integrity.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM/MLM)

This assay quantifies the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the synthesized derivatives.

  • Step 1: Preparation: Dilute Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) to a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using exactly 0.5 mg/mL prevents non-specific protein binding from artificially masking the clearance rates of highly lipophilic compounds.

  • Step 2: Control Integration (Self-Validation): The assay plate must include Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls.

    • Acceptance Criteria: If Verapamil does not degrade by >70% within 30 minutes, the NADPH regenerating system is deemed inactive, and the entire plate must be rejected.

  • Step 3: Initiation: Spike the test compound (1 µM final) into the microsomal matrix and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system.

    • Causality: Pre-incubation ensures thermal equilibrium. Adding NADPH last precisely controls the T0​ start time of CYP450-mediated oxidation.

  • Step 4: Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction, while precipitating proteins to yield a clean supernatant for LC-MS/MS injection. The internal standard corrects for volumetric losses during centrifugation.

AssayWorkflow Prep Compound + HLM (0.5 mg/mL) Init Add NADPH (Initiate Reaction) Prep->Init Incubate Incubate 37°C (0-60 min) Init->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench Analyze LC-MS/MS Quantification Quench->Analyze

Caption: Self-validating high-throughput microsomal stability assay workflow.

Protocol 2: Potentiometric pKa Determination via Cosolvent Extrapolation

Because highly functionalized thiomorpholine dioxides often exhibit lower aqueous solubility prior to protonation, standard aqueous titrations can fail.

  • Step 1: Cosolvent Titration: Perform acid-base titrations in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) using a standardized 0.1 M HCl / 0.1 M KOH system.

  • Step 2: Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values against the dielectric constant of the cosolvent mixtures to extrapolate the exact aqueous pKa.

    • Causality: This mathematical extrapolation prevents precipitation artifacts that occur when a neutral, lipophilic free-base crashes out of a purely aqueous solution during titration.

  • Step 3: Self-Validation: Titrate Potassium Hydrogen Phthalate (KHP) prior to the sample. The measured pKa of KHP must fall within ±0.05 units of 5.40 for the run to be valid.

References

  • Sub-stoichiometric Modulation of Viral Targets: Potent Antiviral Agents That Exploit Target Vulnerability Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Validation

Reproducibility of 3-Cyclopropylthiomorpholine 1,1-Dioxide Synthesis: A Comparative Protocol Guide

Executive Summary 3-Cyclopropylthiomorpholine 1,1-dioxide (Free base CAS: 1341214-28-5[1]; Hydrochloride CAS: 1361218-99-6) is an increasingly vital building block in medicinal chemistry and drug development. The introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Cyclopropylthiomorpholine 1,1-dioxide (Free base CAS: 1341214-28-5[1]; Hydrochloride CAS: 1361218-99-6) is an increasingly vital building block in medicinal chemistry and drug development. The introduction of the cyclopropyl moiety significantly alters the sp3 character, lipophilicity, and metabolic stability of the thiomorpholine ring, making it a highly sought-after pharmacokinetic modifier. However, the steric hindrance introduced by the 3-position cyclopropyl group complicates standard cyclization and oxidation protocols.

This guide provides an objective, data-driven comparison of three distinct synthetic pathways, evaluating their reproducibility, scalability, and mechanistic reliability to help researchers select the optimal route for their specific laboratory or manufacturing needs.

Mechanistic Pathway Visualization

G Start Target: 3-Cyclopropylthiomorpholine 1,1-dioxide Route1 Route A: Classical Oxidation (KMnO4 / HCl) Start->Route1 Route2 Route B: Indium-Mediated Double Aza-Michael Start->Route2 Route3 Route C: Microwave-Assisted Green Synthesis Start->Route3 Step1A Boc-Protection & KMnO4 Oxidation Route1->Step1A Step2A Nitro-precursor + Divinyl Sulfone Route2->Step2A Step3A Amine + Vinyl Sulfone in H2O Route3->Step3A Step1B HCl Deprotection in MeOH/THF Step1A->Step1B Step2B In/AcOH SET Reduction & Cyclization Step2A->Step2B Step3B MW Irradiation (150°C, 200W, 10 min) Step3A->Step3B

Comparative synthetic workflows for 3-Cyclopropylthiomorpholine 1,1-dioxide generation.

Methodology Comparison & Step-by-Step Protocols

Route A: Classical Stepwise Oxidation (The Industry Standard)

This protocol relies on the oxidation of a pre-formed 3-cyclopropylthiomorpholine ring. Because the secondary amine is susceptible to unwanted oxidation (forming N-oxides or hydroxylamines), it must first be Boc-protected.

Causality & Expert Insight: Potassium permanganate (KMnO4) is utilized as the oxidant and must be added in distinct batches. Batch addition controls the highly exothermic nature of the oxidation, preventing thermal cleavage of the strained cyclopropyl ring[2]. For the deprotection step, a solvent mixture of Methanol/THF with 10% HCl is used. THF solubilizes the Boc-protected intermediate, while the highly polar hydrochloride salt of the final deprotected product is insoluble in this mixture. This acts as a self-validating system: the precipitation drives the equilibrium forward and allows for near-quantitative isolation via simple filtration without chromatography[3].

Protocol:

  • Oxidation: Dissolve tert-butyl 3-cyclopropylthiomorpholine-4-carboxylate (1.0 eq) in a suitable solvent. Add KMnO4 (2.5 eq) in small portions over 1 hour at 0 °C. Stir at room temperature until complete conversion is observed via TLC.

  • Quenching: Quench with saturated sodium bisulfite to neutralize excess oxidant. Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

  • Deprotection: Dissolve the resulting tert-butyl 3-cyclopropyl-1,1-dioxothiomorpholine-4-carboxylate (8.63 mmol) in THF (20 mL) and 10% HCl in Methanol (20 mL)[3].

  • Precipitation: Slowly add concentrated HCl (4.0 mL) while stirring at room temperature for 3 hours. Add water (10 mL) to dissolve intermediates, then concentrate under reduced pressure[3].

  • Isolation: Suspend the resulting crystals in pure methanol, filter, wash with methanol, and dry under ventilation to yield 3-cyclopropylthiomorpholine-1,1-dioxide hydrochloride as colorless crystals (Quantitative yield)[3].

Route B: Indium-Mediated Double Aza-Michael Addition

This one-pot synthesis constructs the thiomorpholine dioxide ring directly from a nitro-precursor and a substituted divinyl sulfone.

Causality & Expert Insight: The reaction utilizes Indium powder and Acetic Acid (AcOH). The choice of acid is the critical variable here. Strong acids (like HI) lead to rapid, complete reduction of the nitro group to a primary amine, which fails to cyclize efficiently and yields acyclic byproducts. AcOH acts as a mild Brønsted-Lowry acid, facilitating a Single Electron Transfer (SET) that reduces the nitro group to a reactive intermediate. This intermediate undergoes a tandem double aza-Michael addition to the divinyl sulfone before full reduction occurs, maximizing the yield of the cyclic product[4].

Protocol:

  • Setup: In a round-bottom flask, combine the 2-nitro precursor (1.0 mmol) and divinyl sulfone (1.0 mmol) in Methanol[4].

  • Reagent Addition: Add Indium powder (5.0 mmol, 5.0 eq) and Acetic Acid (10.0 mmol, 10.0 eq)[4].

  • Reflux: Heat the mixture to reflux and stir for 12 hours[4].

  • Purification: Filter the mixture through a Celite pad to remove Indium salts. Concentrate the filtrate and purify the major product via flash column chromatography on silica gel (230-400 mesh ATSM) using an ethyl acetate/hexane gradient[4].

Route C: Microwave-Assisted Aqueous Synthesis (Green Chemistry)

A modern, single-step route leveraging microwave irradiation to couple cyclopropyl-substituted amines with vinyl sulfones in an aqueous medium.

Causality & Expert Insight: Water is an ideal solvent for microwave synthesis due to its high dielectric loss tangent, which allows it to absorb microwave energy efficiently. Irradiating the mixture at 150 °C generates localized superheating and a pressure of ~250 psi. This immense thermal energy overcomes the activation barrier for the nucleophilic attack of the sterically hindered cyclopropyl-amine onto the vinyl sulfone in just 10 minutes, entirely bypassing the need for transition metal catalysts or harsh organic solvents[5].

Protocol:

  • Preparation: Charge a 10 mL microwave reaction vessel with the cyclopropyl-amine (0.5 mmol) and the corresponding vinyl sulfone (0.5 mmol) in 3 mL of deionized water[5].

  • Sealing: Insert a magnetic stir bar and seal the vessel with a pressure-rated septum[5].

  • Irradiation: Subject the mixture to microwave irradiation at 150 °C and 200 W for exactly 10 minutes (monitor pressure up to 250 psi)[5].

  • Isolation: Allow the vessel to cool. The product typically precipitates directly from the aqueous phase. Filter and recrystallize to obtain the pure 3-cyclopropylthiomorpholine 1,1-dioxide[5].

Quantitative Performance Data

The following table summarizes the operational metrics of each protocol to aid in route selection for scale-up or library synthesis.

MetricRoute A: Classical OxidationRoute B: Indium-MediatedRoute C: Microwave-Assisted
Average Yield 85 - 95% (Quantitative deprotection)70 - 80%80 - 85%
Reaction Time ~4.5 hours (Two steps)~12 hours (Reflux)10 minutes
Solvent System THF / Methanol / HClMethanol / Acetic AcidWater (H₂O)
Purification Simple Filtration / PrecipitationFlash Column ChromatographyDirect Filtration
Scalability High (Industry Standard)Low (Cost of Indium)Moderate (Microwave limits)
Key Advantage Highest purity, reliable scale-upOne-pot, avoids volatile oxidantsUltra-fast, green solvent

Application Scientist's Verdict

For laboratories focused on drug discovery and library generation , Route C (Microwave-Assisted) is the superior choice. The 10-minute reaction time and aqueous solvent system allow for rapid iteration and high-throughput screening without the bottleneck of column chromatography[5].

However, for process chemistry and bulk scale-up of 3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride[1], Route A (Classical Oxidation) remains the gold standard. The self-validating nature of the HCl/MeOH/THF deprotection step—where the product inherently precipitates out of solution—guarantees near-quantitative yields and exceptional purity profiles that meet strict pharmaceutical manufacturing tolerances[2][3]. Route B, while mechanistically elegant, is limited by the stoichiometric cost of Indium and the necessity of chromatographic purification[4].

References

  • THIOMORPHOLINE 1,1-DIOXIDE HYDROCHLORIDE | 59801-62-6 ChemicalBook URL
  • Preparation method of thiomorpholine-1,1-dioxide hydrochloride and preparation method of thiomorpholine-1,1-dioxide (CN106397356A)
  • ONE-POT ARYL-1,4-THIOMORPHOLINE 1,1-DIOXIDE SYNTHESIS VIA DOUBLE 1,4-ADDITION OF IN SITU REDUCED NITROARENES TO DIVINYL SULFONES Semantic Scholar URL
  • Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51 RSC Publishing URL
  • 1341214-28-5 | 3-Cyclopropylthiomorpholine 1,1-dioxide AiFChem URL

Sources

Validation

Validating structural integrity of 3-Cyclopropylthiomorpholine 1,1-dioxide via X-ray crystallography

Introduction: The Imperative of Structural Integrity In modern drug discovery, functionalizing molecular scaffolds with highly specific moieties is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity

In modern drug discovery, functionalizing molecular scaffolds with highly specific moieties is critical for optimizing pharmacokinetic and pharmacodynamic profiles. 3-Cyclopropylthiomorpholine 1,1-dioxide is an advanced heterocyclic building block increasingly utilized in medicinal chemistry. The incorporation of the thiomorpholine 1,1-dioxide ring enhances hydrogen-bonding capacity and metabolic stability, while the cyclopropyl substituent introduces rigid steric constraints that dictate the molecule's binding trajectory (1)[1].

However, the precise 3D geometry—specifically the puckering of the thiomorpholine ring and the equatorial/axial orientation of the cyclopropyl group—must be unequivocally validated before downstream integration into active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I approach structural validation not as a mere analytical step, but as a foundational requirement for rational drug design.

Methodological Comparison: X-ray Crystallography vs. Alternatives

To validate the structural integrity of small molecules, researchers typically rely on three primary analytical modalities: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). Below is a comparative analysis of their performance metrics based on established structural biology standards (2)[2].

Table 1: Performance Comparison for Small Molecule Structural Validation
Analytical ParameterSingle-Crystal X-ray CrystallographyNMR Spectroscopy (Solution-State)High-Resolution Mass Spectrometry (HRMS)
Primary Output Absolute 3D atomic coordinates & electron densityConnectivity & relative spatial proximity (NOE/ROE)Exact mass & fragmentation patterns
Resolution Limit Ultra-high (< 0.8 Å)Ensemble average (Time-averaged)N/A (Mass-to-charge ratio)
Stereochemistry Absolute configuration (via anomalous dispersion)Relative configuration onlyCannot differentiate stereoisomers
Sample State Solid (Single Crystal)Solution (Liquid)Gas Phase
Sample Requirement ~0.05 – 0.1 mg1 – 5 mg< 1 µg
Conformational Data Captures the global minimum energy state in solid latticeDynamic; captures rapid interconversion of conformersLost during ionization/vaporization

The Causality of Choice: Why is X-ray crystallography the definitive choice for 3-Cyclopropylthiomorpholine 1,1-dioxide? While NMR is excellent for confirming bulk purity and connectivity, it provides a time-averaged solution ensemble. The thiomorpholine ring is highly dynamic, rapidly interconverting between chair and twist-boat conformations in solution (). X-ray diffraction freezes the molecule in its lowest-energy solid-state conformation, providing exact bond lengths, torsion angles around the sulfone group, and definitive absolute stereochemistry—data that NMR simply cannot resolve with atomic precision (3)[3].

Experimental Workflow & Logical Relationships

G N1 Compound Synthesis (3-Cyclopropylthiomorpholine 1,1-dioxide) N2 Vapor Diffusion Crystallization N1->N2 N3 Cryo-X-ray Diffraction (100K, Cu Kα) N2->N3 N4 Phase Solution (ShelXT / ShelXL) N3->N4 N5 CheckCIF Validation (R1 < 0.05) N4->N5

Workflow for X-ray crystallographic validation of small molecule structures.

Self-Validating Experimental Protocol

The following protocol outlines the step-by-step methodology for the crystallographic validation of 3-Cyclopropylthiomorpholine 1,1-dioxide. Every step is designed with inherent causality and internal quality control checkpoints to ensure a self-validating system.

Step 1: Crystal Engineering (Vapor Diffusion)
  • Procedure: Dissolve 5 mg of the highly pure (>98%) compound in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate). Place the open vial inside a larger sealed chamber containing 3 mL of a non-polar antisolvent (e.g., n-hexane).

  • Causality: The volatile antisolvent slowly diffuses into the sample solution, gradually lowering the dielectric constant of the mixture. This slow reduction in solubility favors the nucleation of a single, high-quality crystal rather than rapid, amorphous precipitation.

Step 2: Cryogenic Data Collection
  • Procedure: Select a crystal devoid of macroscopic defects (optimal size: 0.1 × 0.1 × 0.2 mm). Mount it on a goniometer using a polyimide loop and Paratone-N oil. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cooling to 100 K drastically reduces the thermal vibrations (atomic displacement parameters or B-factors) of the atoms, minimizing dynamic disorder and significantly enhancing the resolution of the diffraction data at high angles.

  • Irradiation Choice: Utilize a microfocus Copper (Cu Kα, λ = 1.5418 Å) X-ray source rather than Molybdenum.

  • Causality: The sulfur atom within the thiomorpholine 1,1-dioxide ring exhibits a strong anomalous scattering signal when irradiated with Cu Kα. This is critical for calculating the Flack parameter, allowing for the unequivocal assignment of absolute stereochemistry without needing a chiral derivatizing agent.

Step 3: Phase Solution and Anisotropic Refinement
  • Procedure: Integrate the diffraction images to extract intensities. Solve the "phase problem" using intrinsic phasing algorithms (e.g., ShelXT) and refine the structural model using full-matrix least-squares on F2 (ShelXL).

  • Causality: Initial models treat atoms as perfect spheres (isotropic). To account for the actual electron cloud distribution, all non-hydrogen atoms must be refined anisotropically (as ellipsoids), which corrects for directional thermal motion and provides highly accurate bond lengths.

Step 4: System Self-Validation (CheckCIF)
  • Procedure: Generate the final Crystallographic Information File (CIF) and submit it to the International Union of Crystallography (IUCr) CheckCIF routine.

  • Validation Metrics: The protocol validates itself if the final refinement yields an R1​ value < 0.05 (indicating that the theoretical model matches the experimental data with >95% accuracy), a wR2​ value < 0.15, and a Flack parameter of 0.00±0.05 (confirming absolute configuration). Any Level A or B alerts generated by CheckCIF must be scientifically resolved, ensuring absolute trustworthiness of the published structure.

Conclusion

While NMR and HRMS are indispensable for rapid throughput and connectivity analysis, the structural integrity of complex scaffolds like 3-Cyclopropylthiomorpholine 1,1-dioxide can only be definitively proven through single-crystal X-ray crystallography, providing atomic resolution information about the interactions and conformation (4)[4]. By leveraging cryogenic cooling and Cu Kα anomalous dispersion, researchers can extract absolute stereochemical and conformational data, ensuring that the foundational building blocks of drug discovery are structurally sound.

References

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Source: Stanford University URL
  • Source: National Institutes of Health (NIH)
  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study Source: MDPI URL
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery URL

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative In Vivo Efficacy of 3-Cyclopropylthiomorpholine 1,1-Dioxide Based Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging the Gap from Benchtop to Preclinical Models The 3-Cyclopropylthiomorpholine 1,1-dioxide scaffold represents a novel chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap from Benchtop to Preclinical Models

The 3-Cyclopropylthiomorpholine 1,1-dioxide scaffold represents a novel chemical class with significant potential for therapeutic intervention. Its unique structural and electronic properties make it an attractive starting point for designing potent and selective enzyme inhibitors. However, promising in vitro data, characterized by low nanomolar potency and high target selectivity, is merely the first step in a long journey. The true test of a therapeutic candidate lies in its performance within a complex biological system—its in vivo efficacy.

This guide provides a comprehensive framework for designing and executing a rigorous in vivo study to compare the efficacy of novel inhibitors based on this scaffold. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental choice. Our objective is to create a self-validating experimental system that delivers clear, decision-enabling data. For the purpose of this guide, we will hypothesize that our inhibitors, Inhibitor A and Inhibitor B , are designed to target a key kinase implicated in neuroinflammatory pathways, a common driver of neurodegenerative diseases.

Pillar 1: Candidate Selection and Pre-Flight Checks

Before committing to costly and time-consuming animal studies, candidate inhibitors must clear a high bar of in vitro characterization. The decision to advance Inhibitor A and Inhibitor B is predicated on a superior profile compared to existing tool compounds or a standard-of-care (SoC) molecule.

Causality Behind Experimental Choices: The goal of this stage is to de-risk the in vivo study. A potent inhibitor is useless if it cannot reach its target in the brain, is metabolized too quickly, or has off-target effects that could confound efficacy or cause toxicity. Therefore, we prioritize candidates with a balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Hypothetical In Vitro Profile of Lead Candidates

ParameterInhibitor AInhibitor BStandard-of-Care (SoC)Justification
Target Kinase IC₅₀ 5 nM8 nM12 nMConfirms high on-target potency.
Kinome Selectivity (S-Score at 1µM) 0.020.050.10Lower score indicates higher selectivity, reducing off-target risk.
Cellular Target Engagement EC₅₀ 50 nM75 nM150 nMDemonstrates ability to engage the target in a cellular context.
Mouse Microsomal Stability (T½) 45 min25 min30 minPredicts metabolic stability and potential for longer in vivo exposure.
Aqueous Solubility (pH 7.4) 150 µM200 µM100 µMCrucial for formulating a suitable dosing solution.
Caco-2 Permeability (Papp A→B) 25 x 10⁻⁶ cm/s18 x 10⁻⁶ cm/s20 x 10⁻⁶ cm/sPredicts oral absorption potential.
Blood-Brain Barrier (BBB) Score HighModerateModerateIn silico and/or in vitro prediction of CNS penetration.

Based on this profile, Inhibitor A shows superior potency, selectivity, and metabolic stability, making it a strong candidate. Inhibitor B, while slightly less potent, may possess other attributes worth exploring.

Pillar 2: The Cornerstone of Efficacy - Pharmacokinetic & Pharmacodynamic (PK/PD) Studies

A successful efficacy study is impossible without first understanding how the drug behaves in the host and how it affects its target. A combined PK/PD study is essential to establish the relationship between drug concentration (PK) and the biological response (PD).[1][2]

Expertise in Action: We are not just measuring drug levels; we are determining if the drug reaches the target tissue (brain) at concentrations sufficient to engage the target kinase over a meaningful period. This PK/PD relationship informs the dose and schedule for the main efficacy study.[3]

Experimental Protocol: Murine PK/PD Study
  • Animal Model: Healthy male C57BL/6 mice (n=3 per time point per group), aged 8-10 weeks.

  • Acclimation: Animals are acclimated for at least one week with standard housing and ad libitum access to food and water.

  • Dose Formulation: Inhibitors are formulated in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% Saline) based on solubility data.

  • Dosing: A single dose of Inhibitor A (e.g., 10 mg/kg) and Inhibitor B (e.g., 10 mg/kg) is administered via oral gavage (PO) and intravenous (IV) injection to separate cohorts to determine bioavailability.

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood is collected via submandibular bleed into K2EDTA tubes. Animals are then euthanized, and brain tissue is rapidly harvested.

  • Bioanalysis: Plasma and brain homogenate concentrations of the inhibitors are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[1]

  • Pharmacodynamic Analysis: Brain tissue is analyzed for target engagement. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot or ELISA. A reduction in phosphorylation indicates successful target inhibition.

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, T½, brain/plasma ratio) are calculated using software like Phoenix WinNonlin. PD data is correlated with concentration data.

PK_PD_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Bioanalysis Phase cluster_analysis Data Interpretation Dosing Dose Administration (PO & IV Cohorts) Sampling Serial Blood & Terminal Brain Collection Dosing->Sampling 0.25h to 24h LCMS LC-MS/MS Analysis (Plasma & Brain) Sampling->LCMS WB Western Blot / ELISA (Brain Lysate) Sampling->WB PK Calculate PK Parameters (AUC, T½, Cmax) LCMS->PK PD Quantify Target Inhibition WB->PD PKPD Establish PK/PD Correlation PK->PKPD PD->PKPD Dose_Selection Optimal Dose & Schedule PKPD->Dose_Selection Inform Efficacy Study Design

Caption: Workflow for the integrated PK/PD study.

Table 2: Hypothetical Comparative Pharmacokinetic Parameters (10 mg/kg Oral Dose)

ParameterInhibitor AInhibitor BInterpretation
Plasma Cmax (ng/mL) 1250980Maximum concentration achieved in plasma.
Plasma AUC₀₋₂₄ (ng*h/mL) 85005500Total drug exposure over 24 hours. Inhibitor A shows greater exposure.
Plasma T½ (hours) 6.53.8Half-life. Inhibitor A's longer half-life may allow for less frequent dosing.
Oral Bioavailability (F%) 60%45%Inhibitor A is more efficiently absorbed into circulation.
Brain Cmax (ng/g) 15080Peak concentration in the target tissue.
Brain/Plasma Ratio (at 4h) 0.80.5A key measure of CNS penetration. Inhibitor A achieves better brain exposure.
Target Inhibition (at 4h) 85%60%Inhibitor A achieves superior target modulation in the brain at a similar dose.

Pillar 3: The Main Event - Comparative In Vivo Efficacy Study

With a clear understanding of the PK/PD relationship, we can now design a robust efficacy study. The choice of animal model is paramount and must faithfully recapitulate key aspects of the human disease pathology.[4] For our neuroinflammatory target, the SOD1-G93A transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS) is a well-established and rigorous choice.[5]

Experimental Protocol: Efficacy in the SOD1-G93A ALS Mouse Model
  • Animal Model: SOD1-G93A transgenic mice and wild-type littermates. Animals are monitored for disease onset (e.g., hind-limb tremor, weight loss).

  • Study Groups (n=15 per group):

    • Group 1: Vehicle Control (dosed with formulation vehicle)

    • Group 2: Inhibitor A (e.g., 10 mg/kg, dosed orally, once daily)

    • Group 3: Inhibitor B (e.g., 15 mg/kg, dosed orally, once daily - dose adjusted based on PK/PD to aim for similar exposure)

    • Group 4: Standard-of-Care (SoC)

  • Randomization & Blinding: Upon disease onset, animals are randomized into treatment groups. The study is conducted in a blinded fashion; technicians assessing endpoints are unaware of the treatment assignments.

  • Dosing: Daily oral gavage begins at disease onset and continues until a pre-defined study endpoint.

  • Efficacy Endpoints:

    • Primary: Survival time.

    • Secondary:

      • Body Weight (measured 3x weekly).

      • Motor Performance (e.g., Rotarod test, grip strength, measured weekly).

      • Disease Progression Score (clinical scoring of paralysis).

  • Terminal Analysis: At the end of the study, spinal cord and brain tissues are collected for histopathological analysis (e.g., motor neuron counts) and biomarker analysis (e.g., levels of inflammatory markers, target kinase pathway activity).

  • Statistical Analysis: Survival is analyzed using Kaplan-Meier curves with a log-rank test. Functional data is analyzed using repeated measures ANOVA. A p-value < 0.05 is considered significant.

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring Phase cluster_endpoints Endpoint Analysis cluster_result Result Model SOD1-G93A Mice Onset Monitor for Disease Onset Model->Onset Group Randomize & Blind (n=15/group) Onset->Group Dosing Daily Oral Dosing (Vehicle, A, B, SoC) Group->Dosing Monitor Weekly Monitoring: - Body Weight - Motor Function - Clinical Score Dosing->Monitor Continuous Survival Primary Endpoint: Survival Analysis Dosing->Survival Monitor->Survival Histo Terminal Analysis: - Histopathology - Biomarkers Survival->Histo Data Comparative Efficacy Data Histo->Data

Caption: Workflow for the in vivo efficacy comparison study.

Table 3: Projected Comparative Efficacy Results

EndpointVehicle ControlInhibitor A (10 mg/kg)Inhibitor B (15 mg/kg)Standard-of-Care
Median Survival (days) 125140 (+12%) 132 (+5.6%)135 (+8%)
Time to 10% Weight Loss (days) 110122 115118
Motor Score at Day 120 3.5 (severe deficit)1.5 (mild deficit) 2.5 (moderate deficit)2.0 (moderate deficit)
Spinal Motor Neuron Count 4,5007,200 5,8006,500
Inflammatory Biomarker (p-p38) 100%35% 60%50%

Pillar 4: Safety and Tolerability

Efficacy must not come at the cost of safety. Throughout the efficacy study, a preliminary safety assessment is conducted. More formal toxicology studies are required for IND-enabling packages.[6][7]

  • Clinical Observations: Animals are monitored daily for any signs of distress, such as ruffled fur, hunched posture, or lethargy.

  • Body Weight: A significant, non-disease-related drop in body weight can be an early sign of toxicity.

  • Gross Pathology: At necropsy, major organs are examined for any visible abnormalities.

References

  • Animal Models of Neurodegenerative Diseases.
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery.Frontiers in Molecular Neuroscience.
  • Preclinical Models of Neurodegenerative Diseases.School of Biomedical Sciences.
  • EXPERIMENTAL MODELS FOR NEURODEGENER
  • Murine Models of Neurodegener
  • Toxicology Studies.Pacific BioLabs.
  • Evaluation of efficacy metrics for in vivo experiments with immuno-oncology therapeutic agents.AACR Journals.
  • Quantitative Evaluation of in Vivo Target Efficacy of Anti-tumor Agents.Frontiers.
  • In vivo Pharmacokinetic & Pharmacodynamic Studies.
  • Essential In vivo Safety - Tox studies to move your molecule
  • Application Notes and Protocols for In Vivo Efficacy Testing of Novel Antibacterial Agents.Benchchem.
  • SMALL MOLECULE SAFETY ASSESSMENT.Altasciences.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
  • In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202.PubMed.
  • In vivo pharmacokinetics and pharmacodynamics models.Labtoo.
  • Correlating drug–target kinetics and in vivo pharmacodynamics: long residence time inhibitors of the FabI enoyl-ACP.RSC Publishing.

Sources

Validation

Evaluating Steric Effects: 3-Cyclopropylthiomorpholine 1,1-dioxide vs. 3-Methylthiomorpholine 1,1-dioxide in Drug Design

As drug discovery programs increasingly rely on sophisticated sp3-rich scaffolds to navigate complex structure-activity relationships (SAR), the thiomorpholine 1,1-dioxide ring has emerged as a premier bioisostere for mo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on sophisticated sp3-rich scaffolds to navigate complex structure-activity relationships (SAR), the thiomorpholine 1,1-dioxide ring has emerged as a premier bioisostere for morpholine and piperazine. Its sulfone moiety provides a strong hydrogen bond acceptor while drastically altering the basicity of the adjacent amine. However, the true tuning of this scaffold lies in the substitution at the 3-position.

This guide provides an in-depth comparison of 3-methylthiomorpholine 1,1-dioxide and 3-cyclopropylthiomorpholine 1,1-dioxide , analyzing how the steric and electronic differences between a simple methyl group and a cyclopropyl ring dictate conformational locking, target selectivity, and metabolic stability[1][2].

Mechanistic Grounding: Steric Bulk and Conformational Locking

The choice between a methyl and a cyclopropyl substituent at the 3-position of a thiomorpholine 1,1-dioxide ring is rarely arbitrary. It is a deliberate application of steric hindrance to restrict bond rotation and lock the molecule into a bioactive conformation.

  • 3-Methylthiomorpholine 1,1-dioxide: The methyl group provides localized steric bulk. In kinase inhibitor design (such as ALK2 inhibitors), a strategically placed methyl group restricts the rotation of adjacent moieties, enforcing a favorable binding conformation that enhances selectivity over off-target kinases[1]. It is relatively flexible and introduces minimal lipophilic burden.

  • 3-Cyclopropylthiomorpholine 1,1-dioxide: The cyclopropyl group is unique. While it occupies a larger steric volume than a methyl group, its strained ring system imparts significant s-character to its C-C bonds, giving it sp2-like electronic properties. This rigid, flat-like geometry not only projects steric bulk across a wider angle but also interacts differently with hydrophobic pockets in target proteins (e.g., CB2 receptors or parasitic targets)[2][3].

Experimental Workflows for Evaluating Steric Effects

To objectively compare these two scaffolds, a self-validating experimental workflow must be established. The following protocols detail how to measure the impact of these substituents on target affinity and metabolic stability.

Protocol A: In Vitro Binding Affinity & Conformational Selectivity Assay

Purpose: To determine if the increased steric bulk of the cyclopropyl group successfully locks the scaffold into a higher-affinity conformation compared to the methyl group.

  • Compound Preparation: Synthesize lead analogues incorporating either the 3-methyl or 3-cyclopropylthiomorpholine 1,1-dioxide moiety. Prepare 10 mM stock solutions in 100% DMSO.

  • Protein Preparation: Express and purify the target protein (e.g., a recombinant kinase domain). Dilute to a working concentration of 2 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Incubation: In a 384-well plate, dispense 10 µL of the protein solution. Add 100 nL of the compound (using acoustic dispensing for a 10-point dose-response curve, starting at 10 µM). Incubate at room temperature for 30 minutes to allow the sterically locked conformers to equilibrate within the binding pocket.

  • Detection: Add 10 µL of a fluorescently labeled tracer and the appropriate detection antibody (e.g., TR-FRET assay). Incubate for an additional 60 minutes.

  • Data Analysis: Read the plate on a multi-mode microplate reader. Calculate the IC50 values using a four-parameter logistic regression. A lower IC50 for the cyclopropyl variant indicates successful conformational locking.

Protocol B: Microsomal Intrinsic Clearance (Cl_int) Assay

Purpose: To evaluate how the steric shielding at the 3-position protects the thiomorpholine ring from cytochrome P450-mediated oxidation.

  • Microsome Preparation: Thaw pooled human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 1 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Reaction Initiation: Pre-incubate 40 µL of the microsome suspension with 5 µL of the test compound (final concentration 1 µM) at 37°C for 5 minutes. Initiate the reaction by adding 5 µL of a 10 mM NADPH regenerating system.

  • Time-Course Sampling: At t = 0, 5, 15, 30, and 45 minutes, transfer a 10 µL aliquot of the reaction mixture into 40 µL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality: The cyclopropyl group often provides superior steric shielding of the adjacent amine and sulfone compared to the methyl group, potentially reducing the rate of N-dealkylation or oxidation, thereby lowering intrinsic clearance[2].

Quantitative Data Comparison

The following table summarizes representative performance metrics when substituting a generic pharmacophore with these two building blocks, illustrating the trade-offs between steric bulk, potency, and clearance.

Parameter3-Methylthiomorpholine 1,1-dioxide3-Cyclopropylthiomorpholine 1,1-dioxideMechanistic Rationale
Steric Volume (A³) ~25.5~44.2Cyclopropyl provides a wider steric shield, impacting adjacent bond rotation.
Relative Target Affinity (pEC50) 5.8 ± 0.26.5 ± 0.1Enhanced conformational locking by the cyclopropyl group improves pocket fit[2].
Microsomal Clearance (µL/min/mg) 45.228.7Increased steric hindrance at the 3-position reduces access by CYP450 enzymes.
Kinetic Solubility (µg/mL) 12085The higher lipophilicity and rigidity of the cyclopropyl group slightly reduce aqueous solubility.

Workflow Visualization

The following diagram illustrates the logical decision tree for evaluating these steric effects during hit-to-lead optimization.

G Start Select Scaffold: 3-Substituted Thiomorpholine 1,1-dioxide Sub1 3-Methyl (Lower Steric Bulk, Flexible) Start->Sub1 Sub2 3-Cyclopropyl (Higher Steric Bulk, Rigid) Start->Sub2 Assay1 In Vitro Binding Assay (Target Affinity & Selectivity) Sub1->Assay1 Assay2 Metabolic Stability (Microsomal Clearance) Sub1->Assay2 Sub2->Assay1 Sub2->Assay2 Result1 Evaluate Conformational Locking & Pharmacokinetic Profile Assay1->Result1 Assay2->Result1

Caption: Workflow for evaluating steric effects of 3-substituted thiomorpholine 1,1-dioxides in lead optimization.

References

  • Leveraging an Open Science Drug Discovery Model to Develop CNS-Penetrant ALK2 Inhibitors for the Treatment of Diffuse Intrinsic Pontine Glioma. Reaction Biology. Available at: [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (PMC). Available at:[Link]

  • Structural basis of selective cannabinoid CB2 receptor activation. National Institutes of Health (PMC). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Cyclopropylthiomorpholine 1,1-dioxide proper disposal procedures

An essential component of laboratory safety and operational excellence in drug development is the rigorous management of chemical waste. 3-Cyclopropylthiomorpholine 1,1-dioxide (often handled as its hydrochloride salt, C...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational excellence in drug development is the rigorous management of chemical waste. 3-Cyclopropylthiomorpholine 1,1-dioxide (often handled as its hydrochloride salt, CAS: 1361218-99-6) is a specialized heterocyclic building block frequently utilized in medicinal chemistry[1]. Because it contains both a secondary amine and a sulfone group, its disposal requires specific considerations to mitigate environmental contamination and ensure compliance with federal regulations.

This guide provides a comprehensive, step-by-step operational protocol for the safe handling, storage, and disposal of 3-Cyclopropylthiomorpholine 1,1-dioxide, grounded in the principles outlined in Prudent Practices in the Laboratory[2][3] and EPA Resource Conservation and Recovery Act (RCRA) guidelines[4][5].

Chemical Hazard Assessment & Waste Categorization

Before initiating disposal, it is critical to understand the causality behind the waste categorization. 3-Cyclopropylthiomorpholine 1,1-dioxide is an organic compound containing nitrogen and sulfur ( C7​H13​NO2​S ).

  • Thermal Destruction Byproducts: When incinerated, the sulfur and nitrogen heteroatoms oxidize to form sulfur dioxide ( SO2​ ) and nitrogen oxides ( NOx​ ). These are regulated environmental pollutants that require specialized alkaline scrubbing during incineration.

  • Salt Form Considerations: If the compound is utilized as a hydrochloride salt (3-Cyclopropylthiomorpholine 1,1-dioxide hydrochloride), the presence of the chloride ion dictates that it must be routed into the Halogenated Organic Waste stream. Halogenated wastes require specific high-temperature incineration profiles to prevent the formation of highly toxic dioxins and to mitigate incinerator corrosion[6].

Quantitative Waste Segregation Data
Waste Characteristic3-Cyclopropylthiomorpholine 1,1-dioxide (Free Base)3-Cyclopropylthiomorpholine 1,1-dioxide HCl Salt
Primary Waste Stream Non-Halogenated Organic WasteHalogenated Organic Waste
EPA Characteristic Toxic / IrritantToxic / Corrosive (if dissolved in aqueous media)
Incompatibilities Strong oxidizing agents, strong acidsStrong oxidizing agents, strong bases
Incineration Req. SOx​ / NOx​ ScrubbingHalogen / SOx​ / NOx​ Scrubbing

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system for waste management, ensuring that every action is verifiable and compliant with EPA "cradle-to-grave" tracking[4].

Step 1: Point-of-Generation Segregation
  • Identify the Form: Determine if the waste is the free base or the HCl salt.

  • Select the Container: Use a high-density polyethylene (HDPE) or glass container. Causality: HDPE is chemically inert to most organic solids and aqueous solutions, preventing container degradation and secondary leaks[7].

  • Segregate: Do not mix this compound with strong oxidizers (e.g., peroxides, nitrates) to prevent exothermic reactions.

Step 2: Satellite Accumulation Area (SAA) Management
  • Labeling: Immediately affix a hazardous waste label to the container as soon as the first drop/grain of waste is added. The EPA requires the exact words "Hazardous Waste" and a clear description of the contents[8].

  • Volume Limits: Store the container in a designated SAA at or near the point of generation. The SAA must not exceed 55 gallons of total hazardous waste[7][8].

  • Closure: The container must remain securely capped at all times unless actively adding waste. Causality: Open containers violate EPA regulations and increase the risk of volatile emissions or accidental spills[6].

Step 3: Transfer to Central Accumulation Area (CAA)
  • Time Limits: Once an SAA container is full, it must be dated and moved to the CAA within 3 days. Depending on your facility's generator status (e.g., Large Quantity Generator), waste can only remain in the CAA for up to 90 days[5][8].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin in the CAA to capture any catastrophic primary container failures.

Step 4: Final Disposition (Incineration)
  • Manifesting: A licensed hazardous waste vendor must transport the chemical. Ensure a Uniform Hazardous Waste Manifest is signed.

  • Destruction: The vendor will transport the chemical to a permitted rotary kiln incinerator. The compound is subjected to temperatures exceeding 1000°C, ensuring complete thermal breakdown into gaseous byproducts, which are subsequently neutralized.

Operational Workflows & Mechanistic Pathways

To visualize the logistical and chemical processes involved in this disposal plan, review the following operational diagrams.

Laboratory Waste Management Workflow

This diagram illustrates the logistical chain of custody required for RCRA compliance.

WasteWorkflow Gen Waste Generation (3-Cyclopropylthiomorpholine 1,1-dioxide) Label EPA Compliant Labeling & Segregation Gen->Label SAA Satellite Accumulation Area (SAA) Max 55 gal limit Label->SAA CAA Central Accumulation Area (CAA) 90-Day Max Storage (LQG) SAA->CAA Incineration Licensed Incineration Facility (Thermal Destruction) CAA->Incineration

Figure 1: Cradle-to-grave logistical workflow for laboratory chemical waste.

Thermal Destruction & Scrubbing Pathway

This diagram details the chemical causality of the incineration process, highlighting why specific waste streams are necessary for heteroatom-containing organics.

ThermalDestruction Comp 3-Cyclopropylthiomorpholine 1,1-dioxide (C7H13NO2S) Combust High-Temp Incineration (>1000°C, Excess O2) Comp->Combust Gases Combustion Gases (CO2, H2O, SO2, NOx) Combust->Gases Scrubber Alkaline Wet Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Neutral Neutralized Effluent (Aqueous Sulfates/Nitrates) Scrubber->Neutral

Figure 2: Mechanistic pathway of thermal destruction and subsequent exhaust gas neutralization.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US), 2011. Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMS LLC, 2024. Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Waste Management, 2022. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine, 2021. Available at:[Link]

  • University of Pennsylvania. "Laboratory Chemical Waste Management Guidelines." UPenn EHRS, 2003. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3-Cyclopropylthiomorpholine 1,1-dioxide

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. To build a truly secure operational environment, we must move beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an exercise in applied physical chemistry. To build a truly secure operational environment, we must move beyond merely wearing Personal Protective Equipment (PPE)—we must understand the exact mechanistic interactions between the chemical and human physiology.

This guide provides the definitive, step-by-step operational and disposal plan for handling 3-Cyclopropylthiomorpholine 1,1-dioxide . Every protocol detailed below is designed as a self-validating system , ensuring that you can independently verify the safety of your workflow at every critical juncture.

Chemical Profiling & Hazard Causality

Before selecting our PPE, we must analyze the molecular architecture of 3-Cyclopropylthiomorpholine 1,1-dioxide (CAS 1341214-28-5 for the free base; CAS 1361218-99-6 for the hydrochloride salt)[1][2]. Its specific hazards are a direct consequence of its structure:

  • The Sulfone Moiety (1,1-dioxide): This functional group significantly enhances the molecule's polarity and aqueous solubility. If aerosolized dust contacts the mucosal membranes of your eyes or respiratory tract, it dissolves rapidly. This creates a localized hyperosmotic environment that triggers acute cellular irritation, classifying it under GHS hazard codes H319 (Serious eye irritation) and H335 (Respiratory irritation) [2][3].

  • The Amine/HCl Core: The secondary amine in the thiomorpholine ring interacts with the epidermal lipid bilayer. This localized pH shift disrupts the skin's acid mantle, leading to contact dermatitis and H315 (Skin irritation) [2][3].

  • Physical State: Supplied as a high-purity crystalline solid (≥95% - 98%)[1][4]. The primary vector of exposure is not vapor, but aerosolized micro-particulates generated during spatial transfer (e.g., weighing, spatulation).

Quantitative Hazard & Property Summary
PropertyValue / DesignationMechanistic Impact on Handling
CAS Number 1341214-28-5 (Base) / 1361218-99-6 (HCl)[1][2]Dictates specific salt vs. free base solubility protocols.
Molecular Weight 175.25 g/mol (Base) / 211.71 g/mol (HCl)[1][2]High-density powder; settles quickly but is easily disturbed by drafts.
Purity ≥95.00% - 98.00%[1][4]High purity means concentrated hazard; no diluents to buffer pH shifts on the skin.
GHS Hazard Codes H315, H319, H335[2][3]Requires multi-modal PPE (Ocular, Dermal, Respiratory) to block all exposure vectors.

Core PPE Matrix

To mitigate these specific physicochemical risks, your PPE must meet rigorous standards. According to[5] and the National Research Council's [6], the following matrix is required:

PPE CategoryStandard / SpecificationMaterial RequirementMechanistic Rationale
Ocular ANSI Z87.1 (or EN 166)Indirect-vented chemical splash gogglesPrevents hyperosmotic damage to the cornea from aerosolized sulfone particulates. Safety glasses are insufficient for powders[7].
Dermal (Hands) EN 374 (Type B or higher)Nitrile (≥0.11 mm thickness)Blocks lipophilic penetration of the cyclopropyl ring; prevents saponification by the amine core.
Dermal (Body) OSHA 29 CFR 1910.132Flame-resistant lab coat (Nomex/Cotton)Prevents particulate accumulation on street clothing.
Respiratory NIOSH N95 / P100Particulate filter (If handled outside a hood)Captures <10 μm crystalline dust, preventing mucosal dissolution in the respiratory tract[3][8].

Operational Workflow & PPE Integration

This step-by-step methodology incorporates self-validating checks to ensure absolute operational security.

Step 1: PPE Donning & Integrity Verification

  • Action: Don your lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves.

  • Causality: Double-gloving ensures that if the outer glove is compromised by micro-abrasions from the crystalline powder, the inner dermal layer remains protected.

  • Validation Check: Perform a pneumatic inflation test on the outer nitrile gloves prior to donning. If the glove holds trapped air without deflating for 5 seconds, barrier integrity is validated.

Step 2: Environmental Control & Transfer

  • Action: Transfer the sealed vial of 3-Cyclopropylthiomorpholine 1,1-dioxide to a certified Class II chemical fume hood.

  • Causality: The compound's powder form presents a significant H335 respiratory hazard[3]. A fume hood provides a negative pressure vector that pulls aerosolized particulates away from your breathing zone[8].

  • Validation Check: Tape a small, 1-inch strip of Kimwipe to the bottom of the fume hood sash. If the tissue is consistently drawn inward, the negative pressure vector is validated.

Step 3: Spatulation and Weighing

  • Action: Use an anti-static micro-spatula to transfer the solid. Avoid rapid, sweeping motions.

  • Causality: Static electricity can cause the dry powder to repel and aerosolize. The 1,1-dioxide sulfone group makes the micro-particulates highly prone to static cling on plastic weigh boats.

  • Validation Check: Observe the powder on the spatula. If the powder clings erratically or "jumps," static is present; validate neutralization by passing the spatula through an anti-static ionizer before proceeding.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard. Follow this self-validating recovery protocol:

Step 1: Containment & Assessment

  • Action: Immediately isolate the area. Do not attempt to dry-sweep the powder [9].

  • Causality: Dry sweeping imparts kinetic energy to the crystalline matrix, aerosolizing the 1,1-dioxide particulates and creating an immediate inhalation hazard[3][9].

  • Validation Check: Visually inspect the air column above the spill using a high-intensity flashlight beam. A clear beam with no visible Tyndall effect (light scattering by dust) validates that particulates have settled.

Step 2: Wet-Wiping Protocol

  • Action: Cover the spill with absorbent pads lightly dampened with water or 70% ethanol.

  • Causality: The solvent dissolves the outer layer of the crystals, effectively gluing them to the pad via capillary action and preventing aerosolization[9].

  • Validation Check: Lift the pad slowly. If no dry powder remains on the surface, the wet-wipe technique was successful.

Step 3: Decontamination & Disposal

  • Action: Wipe down the workspace with a damp paper towel. Place all contaminated materials into a sealable, chemically compatible hazardous waste container[9].

  • Validation Check: Swab the cleaned surface with a universal pH indicator strip moistened with distilled water. A neutral reading (pH ~7.0) validates the complete removal of the basic/acidic residue.

Safety Workflow Visualization

Workflow A Risk Assessment: Hazard H315, H319, H335 B Don PPE: Nitrile (0.11mm), Goggles A->B C Engineering Control: Class II Fume Hood B->C D Spatulation & Weighing (Minimize Aerosolization) C->D E Spill Event? D->E F Wet-Wipe Protocol (No Dry Sweeping) E->F Yes G Decontamination (pH Validation) E->G No F->G H Hazardous Waste Disposal G->H

Fig 1: Self-validating operational workflow for handling irritant chemical powders.

References

  • Thiomorpholine 1,1-dioxide | CID 6484228 , PubChem - National Library of Medicine,[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards , National Research Council (US) / National Academies Press,[Link]

  • Personal Protective Equipment - 29 CFR 1910.132 , Occupational Safety and Health Administration (OSHA),[Link]

Sources

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